Oleanolic acid hemiphthalate disodium salt
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
disodium;(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(2-carboxylatobenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52O6.2Na/c1-33(2)18-20-38(32(42)43)21-19-36(6)25(26(38)22-33)12-13-28-35(5)16-15-29(34(3,4)27(35)14-17-37(28,36)7)44-31(41)24-11-9-8-10-23(24)30(39)40;;/h8-12,26-29H,13-22H2,1-7H3,(H,39,40)(H,42,43);;/q;2*+1/p-2/t26-,27-,28+,29-,35-,36+,37+,38-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXPMGGHNXZAJS-IAYBDFNWSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-])C)C)C2C1)C)C(=O)[O-])C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)[O-])C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50Na2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Oleanolic Acid Hemiphthalate Disodium Salt: Properties, Mechanisms, and Experimental Considerations
This guide provides a comprehensive technical overview of oleanolic acid hemiphthalate disodium salt, a promising semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid, oleanolic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, pharmacological activities, and critical experimental methodologies pertinent to the investigation of this compound.
Introduction: Rationale for Derivatization
Oleanolic acid (OA), a constituent of numerous medicinal plants, has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-tumor effects.[1][2] However, its therapeutic potential is often hampered by poor aqueous solubility and consequently low oral bioavailability.[2][3] To address these limitations, chemical modifications of the oleanolic acid scaffold are actively pursued to enhance its physicochemical properties and biological efficacy.[1]
This compound is a product of such strategic derivatization. The introduction of a hemiphthalate disodium salt moiety at the C-3 hydroxyl group of oleanolic acid significantly improves its water solubility, a critical factor for enhancing its absorption and systemic exposure. This guide will explore the fundamental characteristics of this derivative and provide practical insights for its preclinical evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for formulation development and the design of relevant biological assays.
| Property | Value | Source(s) |
| Chemical Name | Disodium 3-(2-carboxybenzoyl)oxy-olean-12-en-28-oate | N/A |
| Synonyms | This compound | N/A |
| Molecular Formula | C₃₈H₅₀Na₂O₆ | [4] |
| Molecular Weight | 648.78 g/mol | [4] |
| CAS Number | 168770-31-8 | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO. Aqueous solubility is significantly enhanced compared to oleanolic acid.[4] | N/A |
Synthesis Overview
The synthesis of this compound is a multi-step process starting from the natural product, oleanolic acid. The general synthetic scheme involves the esterification of the C-3 hydroxyl group of oleanolic acid with phthalic anhydride, followed by conversion to the disodium salt.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Oleanolic Acid Hemiphthalate Disodium Salt: A Promising Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Oleanolic acid hemiphthalate disodium salt, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid, Oleanolic Acid. This document delves into its chemical characteristics, synthesis, and biological activities, with a particular focus on its enhanced anti-inflammatory properties and improved physicochemical profile compared to its parent compound. The information herein is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge required to explore the therapeutic potential of this promising compound.
Introduction: Overcoming the Limitations of a Natural Product
Oleanolic acid (OA), a pentacyclic triterpenoid ubiquitously found in the plant kingdom, has long been recognized for its diverse pharmacological activities, including hepatoprotective, anti-tumor, anti-diabetic, and anti-inflammatory effects.[1][2] However, its therapeutic application has been significantly hampered by its poor water solubility and consequently low bioavailability.[3][4] This has spurred the development of various derivatives to enhance its pharmaceutical properties.
This compound emerges as a notable derivative, specifically engineered to address the solubility challenge. By chemically modifying oleanolic acid to its hemiphthalate disodium salt form, a significant improvement in aqueous solubility is achieved, leading to enhanced biological activity, particularly its anti-inflammatory effects.[5] This guide will explore the synthesis, characteristics, and known biological functions of this salt, providing a comparative perspective with its parent compound, oleanolic acid.
Chemical and Physical Properties
This compound is a hemiphthalate derivative of Oleanolic acid.[6] Key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₃₈H₅₀Na₂O₆ | [6] |
| Molecular Weight | 648.78 g/mol | [6] |
| CAS Number | 168770-31-8 | [7] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 290°C (disintegrates) | [5] |
| Aqueous Solubility | 33.3 mg/mL (at 25°C) | [5] |
| UV (in Methanol) | λmax: 240, 273 nm | [5] |
| Storage | -20°C, airtight, dry | [7] |
The most striking feature is its dramatically increased water solubility compared to Oleanolic Acid (4.61 µg/mL at 25°C), a more than 7000-fold enhancement that underpins its improved biological performance.[5]
Synthesis and Characterization
A straightforward and efficient method for the synthesis of this compound has been developed.[5] The process involves a two-step reaction from the parent oleanolic acid.
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Oleanolic Acid Hemiphthalate (OAHP)
-
Dissolve Oleanolic Acid in pyridine.
-
Add phthalic anhydride to the solution.
-
Reflux the mixture to facilitate the esterification reaction.
-
After the reaction is complete, pour the mixture into water to precipitate the product.
-
Filter, wash, and dry the precipitate to obtain Oleanolic Acid Hemiphthalate.
Step 2: Synthesis of this compound (OAHD)
-
Dissolve the synthesized Oleanolic Acid Hemiphthalate in ethanol.
-
Add a 30% sodium hydroxide solution dropwise until the pH of the solution reaches 10.
-
Allow the this compound to recrystallize from the ethanol solution.
-
Filter and dry the resulting crystals to yield the final product with a high yield (approximately 96.5%).[5]
Characterization
The structure of the synthesized compound can be confirmed using various analytical techniques:
-
Infrared (IR) Spectroscopy: Key characteristic peaks include those for an aromatic carboxyl group (Ar-COOH), an aliphatic carboxyl group (COOH), and aromatic C-H bonds.[5]
-
Ultraviolet (UV) Spectroscopy: In methanol, the compound exhibits maximum absorbance at 240 nm and 273 nm.[5]
Biological Activity and Mechanism of Action
The primary documented biological activity of this compound is its potent anti-inflammatory effect.[5] While specific mechanistic studies on the salt are limited, the extensive research on its parent compound, oleanolic acid, provides a strong foundation for understanding its potential mechanisms of action.
Enhanced Anti-inflammatory Activity
In a dimethyl benzene-induced acute ear edema model in mice, this compound demonstrated significantly greater anti-inflammatory activity compared to oleanolic acid, whether administered orally, subcutaneously, or intraperitoneally.[5] This enhanced effect is likely attributable to its improved solubility and subsequent bioavailability.
Postulated Mechanisms of Action (based on Oleanolic Acid)
The anti-inflammatory effects of oleanolic acid and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: Postulated anti-inflammatory signaling pathways modulated by Oleanolic Acid derivatives.
-
Inhibition of the NF-κB Pathway: Oleanolic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2 and iNOS.[8][9]
-
Modulation of MAPK Signaling: Oleanolic acid can also interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling cascades (p38, JNK, and ERK), which play crucial roles in the production of inflammatory mediators.[3]
-
Interference with Akt/mTOR Signaling: The Akt/mTOR pathway, which is involved in cell survival and proliferation, is another target of oleanolic acid. Its inhibition can contribute to the resolution of inflammation.[2]
It is highly probable that this compound exerts its anti-inflammatory effects through a combination of these mechanisms, with its enhanced solubility allowing for more effective engagement with these intracellular targets.
Pharmacokinetics and Formulation
The pharmacokinetic profile of this compound has not been specifically reported. However, the parent compound, oleanolic acid, is known for its poor oral bioavailability (around 0.7% in rats), which is attributed to its low aqueous solubility and extensive first-pass metabolism.[1] The significantly improved water solubility of the hemiphthalate disodium salt is a critical first step in overcoming this limitation.
Strategies for Bioavailability Enhancement
The development of this compound is itself a strategy to improve the biopharmaceutical properties of oleanolic acid. Further formulation approaches that have been explored for oleanolic acid and could be applicable to its derivatives include:
-
Nanosuspensions: Reducing particle size to the nanometer range can increase the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the absorption of lipophilic drugs.
-
Liposomes and Nanoparticles: Encapsulation in these carrier systems can protect the drug from degradation and improve its pharmacokinetic profile.[3]
Recommended Solvents for Preclinical Research
For in vitro and in vivo preclinical studies, appropriate solvent systems are crucial. The following are suggested formulations for dissolving this compound:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This vehicle can achieve a solubility of at least 2.08 mg/mL.[6]
-
10% DMSO, 90% (20% SBE-β-CD in Saline): This formulation also provides a solubility of at least 2.08 mg/mL.[6]
-
10% DMSO, 90% Corn Oil: This is another option for achieving a solubility of at least 2.08 mg/mL.[6]
It is recommended to prepare stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[6]
Potential Therapeutic Applications
Given its pronounced anti-inflammatory activity and improved solubility, this compound holds potential for the treatment of various inflammatory conditions. While clinical data is not yet available, its preclinical profile suggests it could be a candidate for:
-
Acute and Chronic Inflammatory Diseases: Such as arthritis and inflammatory bowel disease.
-
Topical Inflammatory Conditions: Due to its potential for formulation into creams and ointments.
-
Gastric Ulcers: The parent compound has shown anti-ulcer potential.[6]
Further research is warranted to explore the full therapeutic spectrum of this promising derivative.
Safety and Toxicology
Specific safety and toxicology data for this compound are not available in the public domain. However, the parent compound, oleanolic acid, is generally considered to have a good safety profile. It is essential that comprehensive preclinical safety and toxicology studies are conducted for the disodium salt to establish its safety for potential clinical development.
Conclusion and Future Directions
This compound represents a significant advancement in harnessing the therapeutic potential of the natural product, oleanolic acid. Its enhanced water solubility translates into superior anti-inflammatory activity in preclinical models. This technical guide has provided a foundational understanding of its synthesis, properties, and biological rationale.
Future research should focus on:
-
Elucidating the specific molecular mechanisms underlying the enhanced anti-inflammatory effects of the disodium salt.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Performing detailed preclinical toxicology and safety assessments.
-
Exploring its efficacy in a broader range of in vivo disease models to identify lead therapeutic indications.
The journey from a promising preclinical candidate to a clinically approved therapeutic is long and challenging. However, the compelling data on this compound make it a worthy subject of continued investigation for the drug development community.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.mpu.edu.mo [research.mpu.edu.mo]
- 5. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improved dissolution of oleanolic acid with ternary solid dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Oleanolic Acid: A Technical Guide to the Mechanism of Action of its Hemiphthalate Disodium Salt
Introduction: Enhancing Nature's Design for Therapeutic Advancement
Oleanolic acid (OA), a pentacyclic triterpenoid ubiquitously found in the plant kingdom, has long been recognized for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-cancer properties.[1][2] However, its therapeutic application has been hampered by poor water solubility, which significantly limits its bioavailability.[2][3] To overcome this challenge, synthetic modifications have been explored, leading to the development of derivatives with improved physicochemical properties.[3][4] One such promising derivative is Oleanolic acid hemiphthalate disodium salt. This in-depth technical guide elucidates the core mechanisms of action of this enhanced derivative, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential and the experimental methodologies to validate its effects. The derivatization to a hemiphthalate disodium salt significantly enhances its aqueous solubility, making it a more viable candidate for pharmaceutical development.[3][5]
Core Mechanism of Action I: Potent Anti-inflammatory Effects through NF-κB Signaling Modulation
A primary and well-documented therapeutic effect of oleanolic acid and its derivatives is their potent anti-inflammatory activity.[6][7] This action is predominantly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][8]
Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., IL-6, TNF-α), chemokines, and adhesion molecules.[1][9]
Oleanolic acid and its derivatives have been shown to intervene at multiple points in this cascade. Evidence suggests that they can inhibit the phosphorylation of IKK, thereby preventing the degradation of IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB.[1][9] This ultimately leads to a downstream suppression of pro-inflammatory gene expression.
Core Mechanism of Action II: Cytoprotection and Hepatoprotection via Nrf2 Activation
Oleanolic acid and its derivatives also exert significant cytoprotective and, notably, hepatoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and detoxification genes, collectively known as the antioxidant response element (ARE).[11]
Under basal conditions, Nrf2 is anchored in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[11] In the presence of inducers, such as oleanolic acid derivatives, conformational changes in Keap1 lead to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of its target genes. This leads to the upregulation of a suite of protective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which collectively enhance cellular antioxidant capacity and protect against oxidative stress-induced damage.[10][11]
The hepatoprotective effects of oleanolic acid are particularly well-documented and are largely attributed to this Nrf2-mediated antioxidant response.[9][10]
Potential Anti-Cancer Mechanisms
Emerging evidence suggests that oleanolic acid and its derivatives possess anti-cancer properties, acting through multiple mechanisms.[1][3] These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[1] While the primary focus of this guide is on the anti-inflammatory and hepatoprotective actions, the anti-cancer potential of this compound warrants further investigation, building upon the extensive research conducted on its parent compound. Some studies have reported IC50 values for oleanolic acid against various cancer cell lines, providing a basis for comparative studies with its more soluble derivatives.[12]
Experimental Protocols for Mechanistic Validation
To facilitate further research into the mechanism of action of this compound, this section provides detailed, step-by-step methodologies for key experiments.
Workflow for Investigating Anti-Inflammatory and Cytoprotective Effects
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Protocol:
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[4]
-
After 24 hours, pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB inducer (e.g., 20 ng/mL TNF-α) for 6-8 hours.[4]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Line: Macrophage cell lines (e.g., RAW 264.7) or endothelial cells (e.g., HUVECs) are suitable.
-
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.[13]
-
Pre-treat cells with the test compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., 1 µg/mL LPS) for 30-60 minutes.[13]
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a blocking buffer (e.g., PBS with 1% BSA).[13]
-
Incubate with a primary antibody against p65 overnight at 4°C.[4]
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.[13]
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
ARE-Luciferase Reporter Assay for Nrf2 Activation
This assay quantifies the transcriptional activity of Nrf2.
-
Cell Line: HepG2 cells are a common model for studying hepatoprotective effects and Nrf2 activation.[14]
-
Protocol:
-
Use a stable HepG2 cell line containing an integrated ARE-luciferase reporter construct.[14][15]
-
Seed the cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Lyse the cells and measure luciferase activity using a suitable luciferase assay reagent and a luminometer.[16]
-
Nuclear Fractionation and Western Blot for Nrf2
This protocol allows for the detection of Nrf2 accumulation in the nucleus.
-
Cell Line: Any cell line responsive to the test compound.
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts. This can be achieved using commercially available kits or standard protocols involving differential centrifugation with hypotonic and high-salt buffers.[17]
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against Nrf2. Use histone H3 as a nuclear marker and GAPDH as a cytoplasmic marker to verify the purity of the fractions.[17]
-
Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
Quantitative Data Summary
While specific IC50 values for this compound against key inflammatory enzymes are not yet widely published, data from studies on oleanolic acid and its other derivatives provide valuable benchmarks.
| Compound/Derivative | Target/Assay | Cell Line | IC50 Value | Reference |
| Oleanolic Acid | Cytotoxicity | HepG2 | 31.94 µg/mL | [18] |
| Oleanolic Acid Derivatives (Ionic) | Cytotoxicity | HepG2 | 31.66 - 39.81 µM | [12] |
| 3-O-acetyl-β-boswellic acid (Triterpene) | 15-LOX-2 Inhibition | - | 12.2 µM | [19] |
| Oleanolic Acid Saponin Derivatives | PTP-1B Inhibition | - | 0.56 - 12.2 µM | [20] |
Conclusion and Future Directions
This compound represents a promising advancement in the therapeutic application of a well-established natural product. Its enhanced solubility paves the way for improved bioavailability, allowing for a more effective translation of its potent anti-inflammatory and cytoprotective properties observed in preclinical studies. The core mechanisms of action, centered around the modulation of the NF-κB and Nrf2 signaling pathways, offer multiple avenues for therapeutic intervention in a range of diseases, from inflammatory disorders to liver conditions and potentially cancer.
Future research should focus on elucidating the precise molecular interactions of the hemiphthalate disodium salt with its targets, including quantitative determination of its binding affinities and inhibitory constants (IC50, Ki) for key enzymes in the inflammatory cascade, such as COX and LOX enzymes. Furthermore, in vivo studies are crucial to confirm its enhanced efficacy and favorable pharmacokinetic profile compared to the parent oleanolic acid. The experimental protocols detailed in this guide provide a robust framework for researchers to undertake these critical investigations and fully unlock the therapeutic potential of this promising compound.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway | MDPI [mdpi.com]
- 20. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Oleanolic Acid Hemiphthalate Disodium Salt
Foreword: Unlocking the Therapeutic Potential of a Modified Triterpenoid
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in a multitude of medicinal plants and fruits, has long been a subject of intense scientific scrutiny.[1][2][3] Its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects, makes it a compelling scaffold for drug development.[4][5][6] However, the therapeutic application of native oleanolic acid is often hampered by its poor water solubility and modest bioavailability.[2][5] This has spurred the development of numerous synthetic and semi-synthetic derivatives designed to enhance its physicochemical properties and biological potency.[2][7] This guide focuses on a specific derivative, Oleanolic acid hemiphthalate disodium salt, exploring its biological activities through the lens of established research on oleanolic acid and its analogues. While direct studies on this particular salt are emerging, its activity can be inferred and investigated based on the well-documented mechanisms of its parent compound and related derivatives.[8][9][10]
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key biological activities, underlying molecular mechanisms, and robust experimental protocols for evaluating the therapeutic potential of this compound.
Rationale for Derivatization: The Hemiphthalate Disodium Salt Moiety
The modification of oleanolic acid at its C-3 hydroxyl group is a common strategy to improve its pharmacological profile. The introduction of a hemiphthalate disodium salt moiety is primarily aimed at significantly increasing the aqueous solubility of the otherwise hydrophobic oleanolic acid. This enhancement is crucial for improving bioavailability and facilitating formulation for both in vitro and in vivo studies. The addition of ionizable carboxyl groups allows for the formation of a salt, which readily dissolves in aqueous media, a critical first step for systemic absorption and distribution.
Core Biological Activities and Mechanistic Insights
Based on the extensive literature on oleanolic acid and its derivatives, this compound is anticipated to exhibit significant anti-inflammatory, anticancer, and hepatoprotective properties.[3][4][5] The primary mechanisms underlying these activities are believed to involve the modulation of key cellular signaling pathways, particularly the NF-κB and Nrf2 pathways.
Anti-Inflammatory Activity: Quelling the Inflammatory Cascade
Inflammation is a critical biological response, but its dysregulation is a hallmark of many chronic diseases.[11] Oleanolic acid and its derivatives are potent anti-inflammatory agents that act by suppressing the production of pro-inflammatory mediators.[1][12]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2 and iNOS.[1][11] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13][14]
Oleanolic acid and its derivatives have been shown to inhibit NF-κB activation by interfering with IKK activity, thereby preventing IκBα degradation and subsequent NF-κB nuclear translocation.[13]
Caption: Inhibition of the NF-κB signaling pathway by Oleanolic Acid derivatives.
Hepatoprotective and Antioxidant Effects: Activating the Nrf2 Pathway
Oleanolic acid has been used for its hepatoprotective effects in traditional medicine for centuries and is even an approved over-the-counter liver drug in China.[2][15] This protective effect is largely attributed to its ability to mitigate oxidative stress, a key driver of liver injury.
Mechanism of Action: Activation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes.[11][16] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[16][17]
Oleanolic acid and its derivatives are potent activators of the Nrf2 pathway.[16][18] By upregulating these antioxidant enzymes, they enhance the cellular defense against oxidative damage, thereby protecting hepatocytes from injury induced by toxins or pathological conditions.[16][19]
Caption: Activation of the Nrf2-ARE pathway by Oleanolic Acid derivatives.
Anticancer Activity: A Multi-pronged Approach
Oleanolic acid and its derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[2][6][20] Their anticancer effects are not mediated by a single mechanism but rather through the modulation of multiple cellular processes, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[6][20]
Key Anticancer Mechanisms:
-
Induction of Apoptosis: Oleanolic acid derivatives can trigger programmed cell death by modulating the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and activating caspases, the key executioners of apoptosis.[5][21]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, such as G1 or G2/M, by modulating the expression of cyclins and cyclin-dependent kinases.[5]
-
Anti-angiogenesis and Anti-metastasis: By inhibiting signaling pathways such as those involving vascular endothelial growth factor (VEGF), oleanolic acid derivatives can suppress the formation of new blood vessels that tumors need to grow and can also inhibit the migration and invasion of cancer cells.[6][21]
Experimental Protocols for Biological Activity Assessment
To rigorously evaluate the biological activity of this compound, a series of well-established in vitro and in vivo assays should be employed.
In Vitro Anti-Inflammatory Activity
3.1.1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay is a standard method for screening anti-inflammatory compounds.[22]
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of the test compound is determined by its ability to inhibit this NO production.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-treated control.
-
Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
-
3.1.2. NF-κB Reporter Gene Assay
This assay directly measures the effect of the compound on NF-κB transcriptional activity.[13]
-
Principle: Cells (e.g., HEK293T) are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Methodology:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the normalized NF-κB activity and determine the inhibitory effect of the compound.
-
Caption: Workflow for the in vitro NO inhibition assay.
In Vitro Anticancer Activity
3.2.1. Cell Viability Assay (MTT Assay)
This is a fundamental assay to determine the cytotoxic effect of a compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
-
Methodology:
-
Seed cancer cells (e.g., HepG2, HeLa) in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
3.2.2. Caspase-3/7 Activity Assay
This assay quantifies the activation of executioner caspases, a key event in apoptosis.[23]
-
Principle: This is a luminescent or fluorometric assay that uses a specific caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) linked to a reporter molecule (e.g., aminoluciferin or a fluorophore).[23][24][25] Cleavage of the substrate by active caspase-3/7 releases the reporter, generating a signal that is proportional to caspase activity.
-
Methodology:
-
Seed cancer cells in a white-walled 96-well plate.
-
Treat the cells with the test compound for a predetermined time (e.g., 24 hours).
-
Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Compare the luminescence of treated cells to that of untreated cells.
-
In Vivo Hepatoprotective Activity
3.3.1. Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model
This is a widely used and reliable animal model for evaluating hepatoprotective agents.[26]
-
Principle: CCl4 is metabolized by cytochrome P450 in the liver to form highly reactive free radicals, which induce lipid peroxidation and cause severe hepatocyte damage, mimicking acute liver injury.[26]
-
Methodology:
-
Acclimatize male BALB/c mice for one week.
-
Divide the mice into groups: Control, CCl4 model, positive control (e.g., Silymarin), and this compound treatment groups (at various doses).
-
Pre-treat the respective groups with the test compound or vehicle orally for 7 consecutive days.
-
On the 7th day, induce acute liver injury by a single intraperitoneal injection of CCl4 (dissolved in olive oil).
-
After 24 hours, collect blood samples via cardiac puncture to measure serum levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Euthanize the animals and harvest the livers for histopathological examination (H&E staining) and measurement of oxidative stress markers (e.g., malondialdehyde (MDA) levels and glutathione (GSH) content).
-
Quantitative Data Summary
While specific IC50 values for this compound are not yet widely published, data from related oleanolic acid derivatives provide a benchmark for expected potency. For instance, a diamine-PEGylated derivative of oleanolic acid (OADP) showed significantly enhanced anti-inflammatory activity compared to the parent compound.[27]
| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |
| Oleanolic Acid (OA) | NO Inhibition | Macrophages | ~30-40 µg/mL | [27] |
| OADP | NO Inhibition | Macrophages | ~1 µg/mL | [27] |
| Oleanolic Acid (OA) | Cytotoxicity | Various Cancer Cells | Micromolar range | [28] |
It is hypothesized that the hemiphthalate disodium salt derivative will exhibit improved potency in aqueous-based in vitro assays compared to native oleanolic acid due to its enhanced solubility.
Conclusion and Future Directions
This compound represents a promising modification of a well-established natural product. Its enhanced solubility is a critical advantage for overcoming the limitations of the parent compound. Based on the extensive body of research on oleanolic acid and its derivatives, this salt is expected to be a potent anti-inflammatory, hepatoprotective, and anticancer agent, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological activities. Further research should focus on determining its specific IC50 values in various assays, elucidating its pharmacokinetic and pharmacodynamic profiles, and validating its efficacy in preclinical models of inflammatory diseases, liver disorders, and cancer. Such studies will be instrumental in translating the therapeutic potential of this promising compound into clinical applications. Some derivatives of oleanolic acid have already entered clinical trials for various conditions, underscoring the translational potential of this class of compounds.[2][21][29]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification [mdpi.com]
- 6. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound [myskinrecipes.com]
- 10. 美国GlpBio - this compound | Cas# 168770-31-8 [glpbio.cn]
- 11. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway [mdpi.com]
- 15. The Hepatoprotection by Oleanolic Acid Preconditioning: Focusing on PPARα Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. SIRT1/Nrf2/NF-κB Signaling Mediates Anti-Inflammatory and Anti-Apoptotic Activities of Oleanolic Acid in a Mouse Model of Acute Hepatorenal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journalajrb.com [journalajrb.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Caspase 3/7 Activity [protocols.io]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence [en-cancer.fr]
The Oleanolic Acid Conundrum: A Technical Guide to Unlocking Therapeutic Potential Through Derivatization and Formulation
Introduction: The Promise and Challenge of a Ubiquitous Triterpenoid
Oleanolic acid (OA), a pentacyclic triterpenoid, is a testament to nature's pharmacological ingenuity. Widely distributed throughout the plant kingdom, it is a key bioactive constituent in many traditional medicinal herbs and a component of the human diet.[1] Decades of research have illuminated its vast therapeutic potential, with robust evidence supporting its anti-inflammatory, antioxidant, hepatoprotective, and anti-cancer activities.[2][3] However, the clinical translation of oleanolic acid has been significantly hampered by a critical flaw: its exceptionally low aqueous solubility and poor oral bioavailability.[4][5] This inherent limitation of the parent molecule has spurred extensive research into chemical modification and advanced formulation strategies to enhance its therapeutic utility.
This technical guide provides an in-depth comparative analysis of oleanolic acid and a representative derivative, oleanolic acid hemiphthalate disodium salt. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the existing data, but a practical framework for understanding the rationale behind derivatization, and for designing and executing experiments to evaluate and compare these compounds.
Section 1: Oleanolic Acid - A Potent Scaffold with Physicochemical Constraints
Oleanolic acid's potent biological effects are intrinsically linked to its rigid pentacyclic structure. However, this same structure, with its limited number of polar functional groups (a single hydroxyl and a carboxylic acid group), is responsible for its poor solubility in aqueous media.
Physicochemical Properties of Oleanolic Acid
A thorough understanding of oleanolic acid's physicochemical properties is fundamental to appreciating the challenges associated with its development as a therapeutic agent.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₈O₃ | [6] |
| Molecular Weight | 456.7 g/mol | [6] |
| Melting Point | ~310 °C | [6] |
| Aqueous Solubility | Very low (~1.75 µg/mL) | [4] |
| Oral Bioavailability | <1% in rats | [4] |
| BCS Class | IV (Low Solubility, Low Permeability) | [5] |
The extremely low water solubility and poor membrane permeability classify oleanolic acid as a Biopharmaceutics Classification System (BCS) Class IV compound, presenting a significant hurdle for oral drug delivery.[5]
The Rationale for Derivatization: Introducing this compound
To address the solubility challenge, a common and fundamental chemical modification is the formation of a salt. This compound is a derivative designed to enhance aqueous solubility by introducing two ionizable carboxyl groups. This modification involves the esterification of the C-3 hydroxyl group of oleanolic acid with phthalic anhydride, followed by conversion to the disodium salt.
While comprehensive, peer-reviewed data on the physicochemical properties and bioavailability of this specific salt is not widely available in the public domain, we can infer its properties based on fundamental chemical principles and data from commercial suppliers. The introduction of the sodium carboxylate groups is expected to dramatically increase its aqueous solubility compared to the parent oleanolic acid.
| Property | Oleanolic Acid | This compound | Source(s) |
| Molecular Formula | C₃₀H₄₈O₃ | C₃₈H₅₀Na₂O₆ | [7] |
| Molecular Weight | 456.7 g/mol | 648.78 g/mol | [7] |
| Aqueous Solubility | Very low (~1.75 µg/mL) | Expected to be significantly higher | Inferred |
| Solubility in other solvents | |||
| DMSO | ~3 mg/mL | ≥ 2.08 mg/mL (in 10% DMSO containing formulations) | [7] |
| Ethanol | ~5 mg/mL | Not reported | [8] |
| DMF | ~30 mg/mL | Not reported | [8] |
The enhanced solubility of the hemiphthalate disodium salt is the primary rationale for its synthesis, with the hypothesis that improved solubility will lead to better dissolution and, consequently, enhanced bioavailability and therapeutic efficacy.
Section 2: Comparative Evaluation: Experimental Protocols and Methodologies
A rigorous, side-by-side evaluation is essential to validate the presumed advantages of this compound over its parent compound. This section provides detailed, field-proven protocols for key comparative experiments.
Synthesis of this compound
Protocol 2.1: Synthesis of this compound
Part A: Synthesis of Oleanolic Acid Hemiphthalate
-
Reaction Setup: In a round-bottom flask, dissolve oleanolic acid (1 equivalent) and phthalic anhydride (1.2 equivalents) in anhydrous pyridine.
-
Reaction Conditions: Heat the reaction mixture at 100°C under a nitrogen atmosphere for 24 hours.
-
Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield oleanolic acid hemiphthalate.
Part B: Formation of the Disodium Salt
-
Dissolution: Dissolve the purified oleanolic acid hemiphthalate (1 equivalent) in a minimal amount of methanol.
-
Salt Formation: Add a solution of sodium hydroxide (2 equivalents) in methanol dropwise to the oleanolic acid hemiphthalate solution.
-
Isolation: Stir the mixture at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the this compound as a solid.
Diagram 2.1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Comparative Solubility Assessment
The primary hypothesis for creating the hemiphthalate disodium salt is to improve aqueous solubility. This protocol outlines a robust method for quantifying this improvement.
Protocol 2.2: Equilibrium Solubility Determination by HPLC
-
Sample Preparation: Add an excess amount of oleanolic acid and this compound to separate vials containing a fixed volume of purified water (e.g., 1 mL).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifugation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., methanol) to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
Diagram 2.2: Solubility Assessment Workflow
Caption: Workflow for comparative solubility assessment.
In Vitro Anti-inflammatory Activity Assay
A key therapeutic application of oleanolic acid and its derivatives is their anti-inflammatory effect.[9] This protocol provides a method for comparing the in vitro anti-inflammatory potency of the two compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 2.3: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of oleanolic acid and this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control and an LPS-only control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).
Diagram 2.3: In Vitro Anti-inflammatory Assay Workflow
Caption: Workflow for in vitro anti-inflammatory activity assessment.
In Vivo Anti-inflammatory Efficacy Model
To translate in vitro findings to a more physiologically relevant context, an in vivo model of inflammation is crucial. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized acute inflammation model.[10]
Protocol 2.4: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer oleanolic acid, this compound, or a vehicle control orally to different groups of rats. Include a positive control group treated with a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Section 3: Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of oleanolic acid and its derivatives are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.[9] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression.[2]
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Oleanolic acid and its more potent derivatives have been shown to inhibit this pathway, thereby suppressing the inflammatory cascade.[2][9]
Diagram 3.1: Simplified NF-κB Signaling Pathway and Inhibition by Oleanolic Acid Derivatives
Caption: Inhibition of the NF-κB signaling pathway by oleanolic acid and its derivatives.
Section 4: The Broader Landscape: Advanced Derivatives and Formulation Strategies
While the hemiphthalate disodium salt represents a fundamental approach to improving solubility, the field of oleanolic acid research has largely advanced towards more sophisticated strategies to not only enhance bioavailability but also to increase intrinsic potency.
Advanced Synthetic Derivatives
Numerous synthetic and semi-synthetic derivatives of oleanolic acid have been developed, with modifications at the C-3, C-12, and C-28 positions.[3] For example, the introduction of a cyano group and additional carbonyl functions has led to the creation of compounds like CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid), which is reported to be over 200,000 times more potent than the parent oleanolic acid in certain assays.[3] Other derivatives, such as those with modified oxime esters, have also shown significantly enhanced anti-inflammatory and antifungal activities compared to oleanolic acid.[3]
Comparative Anti-inflammatory Activity of Oleanolic Acid and Its Derivatives
| Compound | Target/Assay | IC₅₀ | Source(s) |
| Oleanolic Acid | NO production (LPS-stimulated RAW 264.7 cells) | ~30-40 µM | [10] |
| Diamine-PEGylated OA derivative (OADP) | NO production (LPS-stimulated RAW 264.7 cells) | ~1 µg/mL (~1.5 µM) | [11] |
| 11-oxo-oleanolic acid derivatives | NO production (LPS-stimulated BV2 cells) | More potent than OA | [12] |
This data clearly demonstrates that strategic chemical modifications can lead to substantial improvements in biological activity, far beyond what can be achieved by simple salt formation.
Innovative Formulation Technologies
In parallel with the development of new derivatives, significant progress has been made in formulating oleanolic acid to improve its bioavailability. These approaches aim to enhance its dissolution rate and/or its absorption across the gastrointestinal tract.
-
Nanoformulations: Encapsulating oleanolic acid in nanoparticles, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, can improve its solubility, protect it from degradation, and facilitate its transport across biological membranes.[13]
-
Liposomes: These vesicular systems can encapsulate oleanolic acid, and surface modifications (e.g., with PEG) can prolong their circulation time and improve their pharmacokinetic profile.[4]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants can form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. SMEDDS formulations have been shown to increase the oral bioavailability of oleanolic acid by over 5-fold in rats compared to a conventional tablet.[14][15]
-
Cyclodextrin Complexes: Encapsulating oleanolic acid within the hydrophobic core of cyclodextrins can significantly enhance its aqueous solubility and dissolution rate.[16]
Conclusion: A Multi-pronged Approach to Unlocking Therapeutic Value
Oleanolic acid remains a highly promising natural product scaffold for the development of new therapeutics. However, its inherent physicochemical limitations necessitate a departure from the parent molecule for most clinical applications. The synthesis of derivatives like this compound represents a foundational strategy to address the critical issue of poor aqueous solubility. While this approach is valid, the current landscape of oleanolic acid research clearly indicates that more significant gains in therapeutic efficacy are achieved through a dual strategy of:
-
Rational design of novel, more potent derivatives: As exemplified by compounds like CDDO and various other synthetic analogs, targeted chemical modifications can dramatically enhance the intrinsic biological activity of the oleanolic acid scaffold.
-
Application of advanced formulation technologies: For both the parent compound and its derivatives, innovative drug delivery systems are crucial for overcoming the persistent challenges of poor solubility and low bioavailability.
For researchers and drug development professionals, the path forward with oleanolic acid and its analogs lies in a synergistic approach that combines medicinal chemistry and pharmaceutical sciences. By understanding the fundamental limitations of the parent compound and leveraging the full spectrum of available chemical and formulation tools, the immense therapeutic potential of this remarkable natural product can be fully realized.
References
- 1. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues [mdpi.com]
- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual strategies to improve oral bioavailability of oleanolic acid: Enhancing water-solubility, permeability and inhibiting cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleanolic Acid | C30H48O3 | CID 10494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. imib.es [imib.es]
Anti-inflammatory properties of Oleanolic acid hemiphthalate disodium salt
An In-Depth Technical Guide to the Anti-inflammatory Properties of Oleanolic Acid Hemiphthalate Disodium Salt
Authored by: A Senior Application Scientist
Abstract
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in numerous plant species, is a well-documented bioactive compound with a spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] However, its therapeutic application has been hampered by poor water solubility and consequently low bioavailability. The development of derivatives such as this compound (OAHD) represents a strategic chemical modification designed to overcome this limitation.[4] This technical guide provides a comprehensive overview of the anti-inflammatory properties of OAHD, delving into its molecular mechanisms of action, validated experimental protocols for its evaluation, and its potential as a therapeutic agent. The focus is on the compound's ability to modulate key inflammatory signaling pathways, offering a multi-targeted approach to inflammation control.
Introduction to Oleanolic Acid and its Hemiphthalate Disodium Salt Derivative
Oleanolic acid is a cornerstone of traditional medicine, recognized for its anti-inflammatory, antioxidant, and hepatoprotective properties.[3][5] Its mechanism of action is complex, involving the modulation of multiple intracellular targets.[2][6] The primary challenge in harnessing its full potential lies in its hydrophobic nature. To address this, OAHD was synthesized. This salt derivative is created by introducing a hemiphthalate group to the oleanolic acid structure, followed by conversion to a disodium salt. This modification dramatically increases aqueous solubility (from 4.61 µg/mL for OA to 33.3 mg/mL for OAHD), enhancing its potential for oral and parenteral administration without altering the core pharmacophore responsible for its biological activity.[4]
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory efficacy of Oleanolic acid and its derivatives stems from their ability to intervene in the core signaling cascades that orchestrate the inflammatory response. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways, which in turn suppresses the expression of downstream pro-inflammatory enzymes and cytokines.
Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a pivotal regulator of inflammation.[7][8][9] In a resting state, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated.[10][11] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event liberates NF-κB, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of a host of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[8]
Oleanolic acid and its derivatives exert their anti-inflammatory effect by intervening in this cascade. Evidence suggests they inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1][2] This cytoplasmic sequestration of NF-κB is a critical control point that effectively shuts down the downstream inflammatory gene expression.[12]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, comprising key kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), represents another major signaling nexus in inflammation.[13][14][15] These pathways are activated by a wide array of extracellular stimuli and play a critical role in regulating the synthesis of pro-inflammatory mediators.[16] For instance, the p38 MAPK pathway is heavily involved in the transcriptional and post-transcriptional regulation of cytokines like TNF-α and IL-6.[13]
Oleanolic acid has been demonstrated to suppress inflammation by inhibiting the phosphorylation of p38, JNK, and ERK.[1][6][17] By blocking the activation of these kinases, OAHD can prevent the activation of downstream transcription factors (like AP-1) and thereby reduce the expression of inflammatory genes.
Downregulation of Pro-inflammatory Enzymes and Mediators
A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced expression of key pro-inflammatory enzymes.
-
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): These enzymes are hallmarks of the inflammatory response. iNOS produces large quantities of nitric oxide (NO), a potent inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins, which contribute to pain, fever, and edema.[18][19] The expression of both enzymes is heavily dependent on NF-κB activation.[1] OA and its derivatives have been consistently shown to decrease the expression of iNOS and COX-2, leading to a significant reduction in NO and prostaglandin production.[1][2] There is also significant cross-talk, where NO produced by iNOS can directly activate the COX-2 enzyme.[20][21]
-
Pro-inflammatory Cytokines: The production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), is tightly controlled by the NF-κB and MAPK pathways.[22][23] These cytokines are responsible for amplifying the inflammatory cascade and recruiting immune cells.[23][24] OAHD effectively suppresses the production and release of these critical mediators, thereby dampening the overall inflammatory response.[1][5]
Experimental Evaluation of Anti-inflammatory Activity
A robust evaluation of the anti-inflammatory properties of OAHD requires a combination of in vitro and in vivo experimental models. These assays allow for both mechanistic investigation and assessment of physiological efficacy.
In Vitro Assessment Protocols
In vitro assays are essential for initial screening and elucidating the molecular mechanisms of action.[25] Murine macrophage cell lines (e.g., RAW 264.7) or primary cells like human peripheral blood mononuclear cells (PBMCs) are commonly used.[1][26]
Protocol 1: Nitric Oxide (NO) Production Measurement (Griess Assay)
This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.
-
Cell Seeding: Plate RAW 264.7 macrophages at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of OAHD. Incubate for 1-2 hours.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction: Transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. Calculate nitrite concentration against a sodium nitrite standard curve.
-
Causality: A dose-dependent decrease in absorbance indicates inhibition of iNOS expression or activity.
-
Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA)
-
Sample Collection: Use the same supernatants collected in step 4 of the Griess Assay protocol.
-
ELISA Procedure: Follow the manufacturer's instructions for commercially available ELISA kits for TNF-α, IL-1β, and IL-6. This typically involves incubating the supernatant in antibody-coated plates, followed by detection with a secondary enzyme-linked antibody and a substrate reaction.
-
Quantification: Measure the absorbance and determine the cytokine concentrations based on a standard curve.
-
Causality: Reduced cytokine levels in OAHD-treated, LPS-stimulated cells confirm the inhibition of the upstream NF-κB and/or MAPK pathways.
-
Protocol 3: Western Blot Analysis of Signaling Proteins
This technique provides direct evidence of pathway inhibition.
-
Cell Culture: Seed cells in 6-well plates and treat with OAHD and LPS as described above. For signaling proteins like p-p65 or p-p38, a shorter LPS stimulation time (e.g., 15-60 minutes) is required. For iNOS and COX-2, a longer incubation (12-24 hours) is appropriate.
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies specific for target proteins (e.g., p-p65, p-IκBα, p-p38, iNOS, COX-2, and a loading control like β-actin).
-
Detection: After washing, incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Causality: A reduction in the phosphorylated forms of signaling proteins and in the total expression of iNOS and COX-2 provides direct mechanistic validation.
-
Table 1: Summary of In Vitro Experimental Endpoints
| Assay | Target Measured | Expected Outcome with OAHD Treatment | Mechanistic Insight |
| Griess Assay | Nitrite (NO surrogate) | Dose-dependent decrease | Inhibition of iNOS expression/activity |
| ELISA | TNF-α, IL-1β, IL-6 | Dose-dependent decrease | Suppression of pro-inflammatory gene transcription |
| Western Blot | p-p65, p-IκBα, p-p38 | Dose-dependent decrease | Direct inhibition of NF-κB & MAPK pathways |
| Western Blot | iNOS, COX-2 | Dose-dependent decrease | Downregulation of pro-inflammatory enzymes |
In Vivo Assessment Protocols
In vivo models are crucial for evaluating the physiological anti-inflammatory effects of OAHD, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[27][28][29]
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute, non-immune inflammation.[28]
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week.
-
Dosing: Administer OAHD or a reference drug (e.g., Indomethacin) via oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) route. The control group receives the vehicle.
-
Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw using a digital plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Causality: Significant inhibition of paw edema demonstrates the systemic anti-inflammatory activity of OAHD.
-
Protocol 2: Dimethylbenzene (Xylene)-Induced Ear Edema in Mice
This model is effective for evaluating topically or systemically administered anti-inflammatory agents.[4]
-
Animal Acclimatization & Dosing: Acclimatize BALB/c mice and administer OAHD systemically (p.o. or i.p.) 30-60 minutes before induction.
-
Inflammation Induction: Apply a fixed volume (e.g., 20 µL) of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as a control.
-
Evaluation: After a set time (e.g., 30 minutes), sacrifice the mice and remove both ears. Use a cork borer to cut circular sections (e.g., 7 mm diameter) from both ears and weigh them.
-
Calculation: The degree of edema is the weight difference between the right (treated) and left (control) ear punches. The percentage inhibition is calculated as: % Inhibition = [ (Wc - Wt) / Wc ] * 100 Where Wc is the average ear edema weight in the control group and Wt is the average ear edema weight in the treated group.
-
Causality: A reduction in ear punch weight indicates inhibition of inflammatory exudation and vascular permeability.
-
Table 2: Summary of In Vivo Experimental Models
| Model | Animal | Phlogistic Agent | Primary Endpoint | Mechanistic Relevance |
| Carrageenan Paw Edema | Rat | Carrageenan | Paw Volume (Plethysmometry) | Acute exudative inflammation, prostaglandin & NO release |
| Xylene Ear Edema | Mouse | Dimethylbenzene (Xylene) | Ear Punch Weight | Acute inflammation, vascular permeability |
Conclusion and Future Directions
This compound is a promising anti-inflammatory agent that leverages the proven multi-target efficacy of its parent compound, oleanolic acid, with the significant advantage of enhanced aqueous solubility.[4] Its ability to concurrently inhibit the master inflammatory signaling pathways of NF-κB and MAPK provides a robust mechanism for downregulating the production of a wide array of inflammatory mediators, including cytokines, nitric oxide, and prostaglandins.[1][2][17]
The experimental protocols detailed in this guide provide a validated framework for researchers to confirm these properties and further explore the compound's therapeutic potential. Future research should focus on:
-
Chronic Inflammation Models: Evaluating the efficacy of OAHD in models of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Conducting detailed studies to correlate plasma and tissue concentrations of OAHD with its anti-inflammatory effects.
-
Formulation Development: Leveraging its improved solubility to develop stable and effective formulations for clinical use, including oral, parenteral, and potentially topical applications.
-
Safety and Toxicology: Performing comprehensive safety and toxicology studies to establish a therapeutic window for clinical development.
By pursuing these avenues, the scientific community can fully elucidate the potential of this compound as a next-generation anti-inflammatory therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. purformhealth.com [purformhealth.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 16. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 17. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. genextgenomics.com [genextgenomics.com]
- 23. sinobiological.com [sinobiological.com]
- 24. Pro-Inflammatory Cytokines Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. journalajrb.com [journalajrb.com]
- 26. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 28. mdpi.com [mdpi.com]
- 29. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of Oleanolic Acid Hemiphthalate Disodium Salt
Abstract: Oleanolic acid (OA), a pentacyclic triterpenoid abundant in the plant kingdom, has garnered significant scientific interest for its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] However, its clinical translation has been severely hampered by poor aqueous solubility and consequently low bioavailability.[1][4] This technical guide focuses on Oleanolic acid hemiphthalate disodium salt (OAHD), a synthetic derivative designed to overcome these limitations by dramatically increasing water solubility. We will explore the core physicochemical properties of this salt, delve into its presumed mechanisms of action based on the extensive research of its parent compound, and provide detailed experimental protocols for researchers and drug development professionals to investigate its therapeutic potential. The central hypothesis is that OAHD retains the therapeutic mechanisms of OA but exhibits enhanced potency and applicability due to improved pharmacokinetics.
Introduction: Overcoming the Bioavailability Challenge
Oleanolic acid is a promising natural compound with a broad spectrum of biological activities.[5][6][7] Preclinical studies have repeatedly demonstrated its capacity to modulate key signaling pathways involved in tumorigenesis and inflammation.[8][9][10] Despite this, its progression into clinical use is limited by a significant formulation hurdle: it is practically insoluble in water, leading to poor absorption and bioavailability.[3][4]
The synthesis of this compound represents a classic medicinal chemistry strategy to enhance the druggability of a lipophilic natural product. By introducing a polar hemiphthalate disodium salt moiety, the aqueous solubility is significantly increased, which is expected to lead to improved absorption and systemic exposure. This modification is critical for enabling consistent and effective dosing in both preclinical and potential clinical settings. This guide will proceed under the well-founded assumption that the core pharmacological activities of the oleanane scaffold are retained in OAHD, allowing us to leverage the vast body of research on OA to predict and test the therapeutic applications of this enhanced derivative.
Physicochemical Properties and Formulation
The primary advantage of OAHD is its enhanced solubility. While the parent oleanolic acid has an aqueous solubility of less than 1 µg/mL, salt formation can increase this by orders of magnitude.[4][11] This improved solubility is the cornerstone of its potential therapeutic utility.
| Property | Oleanolic Acid (Parent Compound) | This compound (Derivative) | Rationale for Improvement |
| Aqueous Solubility | < 1 µg/mL (Very Poor)[12] | Significantly Higher (Expected) | The disodium salt form introduces ionic character, dramatically improving interaction with aqueous solvents. |
| Bioavailability | ~0.7% in rats (Very Low)[4][12] | Significantly Higher (Expected) | Improved solubility leads to better dissolution in gastrointestinal fluids, a prerequisite for absorption. |
| Formulation Options | Limited to suspensions, lipid-based systems[12] | Aqueous solutions for IV, oral solutions, improved tablet dissolution[13] | High water solubility allows for a wider range of pharmaceutical dosage forms. |
Formulation Considerations: The high water solubility of OAHD allows for simple formulation in aqueous buffers like Phosphate-Buffered Saline (PBS) for in vitro studies. For in vivo administration, it can be dissolved in saline for parenteral routes. Oral formulations would benefit from rapid dissolution, potentially leading to more predictable absorption compared to micronized OA.[13]
Core Therapeutic Hypotheses & Mechanistic Insights
Based on the known activities of oleanolic acid, OAHD is hypothesized to be a potent agent in oncology and inflammatory diseases. The primary mechanisms are expected to involve the modulation of critical cellular signaling pathways that govern cell survival, proliferation, and inflammation.
Anticancer Activity: Induction of Apoptosis and Inhibition of Pro-Survival Signaling
Oleanolic acid is a well-documented inducer of apoptosis in a multitude of cancer cell lines.[1][14][15] This activity is not mediated by a single target but by a complex interplay of signaling pathway modulations. The enhanced bioavailability of OAHD is expected to translate these in vitro findings into more potent in vivo anti-tumor effects.
-
Intrinsic (Mitochondrial) Apoptosis Pathway: OA has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[8][14] This, in turn, activates the caspase cascade (Caspase-9, Caspase-3), culminating in programmed cell death. This process is regulated by the Bcl-2 family of proteins, where OA increases the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) members.[8][15]
-
PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that is frequently hyperactivated in cancer. Oleanolic acid and its derivatives inhibit the phosphorylation of key components like Akt and mTOR, effectively shutting down signals that promote cell growth and proliferation and leading to the induction of apoptosis and autophagy.[8][16][17]
-
MAPK Pathway (ERK/JNK): The mitogen-activated protein kinase (MAPK) pathways play complex roles in cell fate. OA has been shown to modulate these pathways, for instance, by decreasing the phosphorylation of pro-proliferative ERK while increasing the phosphorylation of pro-apoptotic JNK in certain cancer cells.[18]
References
- 1. Oleanolic acid in the fight against cancer: a multifaceted natural strategy for modern oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy [mdpi.com]
- 9. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. snu.elsevierpure.com [snu.elsevierpure.com]
- 18. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Oleanolic Acid Hemiphthalate Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, has long been a subject of scientific interest due to its diverse pharmacological activities. However, its therapeutic potential is often limited by poor aqueous solubility. To address this, derivatives such as oleanolic acid hemiphthalate disodium salt have been developed, exhibiting enhanced solubility and potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and key characteristics of this promising pharmaceutical agent. We will delve into the causal logic behind its synthesis, present a detailed experimental protocol, and discuss its mechanism of action, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Rationale for Derivatizing Oleanolic Acid
Oleanolic acid is a ubiquitous pentacyclic triterpenoid found in a wide variety of plants and has been investigated for its hepatoprotective, anti-inflammatory, antioxidant, and antitumor effects. Despite its broad therapeutic window, the clinical translation of oleanolic acid has been hampered by its low water solubility, which in turn leads to poor bioavailability.
The core challenge lies in the lipophilic nature of the triterpenoid skeleton. To overcome this, medicinal chemists have focused on modifying the functional groups of oleanolic acid to improve its physicochemical properties without compromising its biological activity. The primary targets for chemical modification are the hydroxyl group at the C-3 position and the carboxylic acid group at the C-28 position.
The synthesis of this compound represents a strategic approach to enhance the compound's hydrophilicity. By introducing a hemiphthalate moiety at the C-3 hydroxyl group, a new carboxylic acid function is incorporated into the molecule. Subsequent conversion of both the newly introduced carboxylic acid and the inherent C-28 carboxylic acid to their sodium salts dramatically increases water solubility, making the compound more suitable for pharmaceutical formulations. This derivatization not only addresses the solubility issue but has also been shown to maintain, and in some cases enhance, the inherent anti-inflammatory properties of the parent oleanolic acid.
Synthesis of this compound
The synthesis of this compound is a two-step process:
-
Esterification: Reaction of oleanolic acid with phthalic anhydride to form the 3-O-phthaloyl oleanolic acid (oleanolic acid hemiphthalate) intermediate.
-
Salt Formation: Neutralization of the two carboxylic acid groups with a sodium base to yield the final disodium salt.
The causality behind these steps is rooted in fundamental organic chemistry principles. The esterification reaction introduces a polar carboxyl group, and the subsequent salt formation leverages the ionic character of the sodium carboxylates to achieve significant water solubility.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 3-O-Phthaloyl Oleanolic Acid (Oleanolic Acid Hemiphthalate)
-
Reagents and Materials:
-
Oleanolic Acid (OA)
-
Phthalic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Sulfate (anhydrous)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
-
-
Procedure:
-
In a round-bottom flask, dissolve oleanolic acid (1 equivalent) in anhydrous pyridine.
-
Add phthalic anhydride (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold 1M HCl.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-O-phthaloyl oleanolic acid by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield a white solid.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
3-O-Phthaloyl Oleanolic Acid
-
Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe)
-
Methanol or Ethanol
-
Diethyl Ether or Acetone
-
-
Procedure:
-
Dissolve the purified 3-O-phthaloyl oleanolic acid (1 equivalent) in methanol or ethanol.
-
Prepare a solution of sodium hydroxide or sodium methoxide (2 equivalents) in the same solvent.
-
Slowly add the basic solution to the solution of the hemiphthalate with stirring.
-
Stir the mixture at room temperature for 2-4 hours.
-
The disodium salt will precipitate out of the solution. If not, the product can be precipitated by the addition of a less polar solvent like diethyl ether or acetone.
-
Collect the precipitate by filtration.
-
Wash the solid with the precipitation solvent to remove any unreacted starting materials or excess base.
-
Dry the final product under vacuum to obtain this compound as a white to off-white solid.[1]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties and Characterization
A thorough characterization of the synthesized compound is crucial for ensuring its identity, purity, and suitability for further studies.
| Property | Oleanolic Acid | This compound |
| Molecular Formula | C₃₀H₄₈O₃ | C₃₈H₅₀Na₂O₆ |
| Molecular Weight | 456.7 g/mol | 648.78 g/mol |
| Appearance | White crystalline powder | White to off-white solid |
| Solubility | Poorly soluble in water | Soluble in water and DMSO |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product. The appearance of signals corresponding to the phthalate group in the aromatic region of the ¹H NMR spectrum and the shift of the C-3 proton signal are key indicators of successful esterification.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules. The disappearance of the hydroxyl stretch of oleanolic acid and the appearance of ester and additional carboxylic acid stretches are indicative of the hemiphthalate formation.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Biological Activity and Mechanism of Action
This compound is primarily recognized for its anti-inflammatory properties.[1] While the precise mechanism of action is still under investigation, it is believed to be similar to that of its parent compound, oleanolic acid.
Oleanolic acid and its derivatives have been shown to modulate several key inflammatory pathways:
-
Inhibition of Pro-inflammatory Enzymes: They can inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators such as prostaglandins and nitric oxide.
-
Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
NF-κB Signaling Pathway: A central mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. By preventing the activation of NF-κB, oleanolic acid derivatives can effectively downregulate the inflammatory response.
Inflammatory Signaling Pathway
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of oleanolic acid derivatives.
Conclusion and Future Directions
The synthesis of this compound is a prime example of how the challenges of poor solubility in natural product drug discovery can be overcome through rational chemical modification. This derivative not only exhibits improved physicochemical properties but also retains the potent anti-inflammatory activity of its parent compound. The detailed synthetic protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers working on the development of novel anti-inflammatory agents.
Future research in this area could focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Formulation Development: Exploring advanced drug delivery systems to further enhance its bioavailability and target-specific delivery.
-
Exploration of Other Therapeutic Areas: Investigating the potential of this compound in other disease models where inflammation plays a critical role, such as cancer and metabolic disorders.
By building upon the foundational knowledge of its discovery and synthesis, the scientific community can continue to unlock the full therapeutic potential of this promising oleanolic acid derivative.
References
An In-depth Technical Guide to Oleanolic Acid Hemiphthalate Disodium Salt: From Chemical Structure to Therapeutic Potential
This guide provides a comprehensive technical overview of oleanolic acid hemiphthalate disodium salt, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid, oleanolic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, biological functions, and relevant experimental protocols, offering a foundational understanding for its potential therapeutic applications.
Chemical Identity and Physicochemical Properties
This compound is a derivative of oleanolic acid, a compound widely distributed in the plant kingdom.[1] The modification of oleanolic acid into its hemiphthalate disodium salt is a strategic chemical alteration aimed at enhancing its aqueous solubility and bioavailability, common limitations of the parent compound.[2]
Chemical Structure:
The chemical structure of this compound is characterized by the core pentacyclic triterpenoid skeleton of oleanolic acid. The hydroxyl group at the C-3 position of the oleanolic acid is esterified with one of the carboxylic acid groups of phthalic acid, forming a hemiphthalate ester. The remaining carboxylic acid of the phthalate moiety and the native carboxylic acid at the C-28 position of the oleanolic acid are both converted to their sodium salts.
-
SMILES: C[C@]12[C@]3(C([C@@]4([H])--INVALID-LINK--(CCC(C)(C)C4)CC3)=CC[C@]1([H])[C@@]5(--INVALID-LINK--C(O[Na])=O)=O)CC5)C">C@@([H])CC2)C)C[3][4]
Physicochemical Properties:
The introduction of two sodium salt functionalities significantly alters the physicochemical properties of the parent oleanolic acid.
| Property | Description |
| Molecular Formula | C₃₈H₅₀Na₂O₆ |
| Molecular Weight | 648.78 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| Solubility | The disodium salt form is designed for enhanced water solubility compared to oleanolic acid, which is practically insoluble in water.[2] It is also soluble in solvents like DMSO. |
| Stability | As a salt, it is expected to be stable under standard storage conditions. For solutions, storage at low temperatures (-20°C or -80°C) is recommended to prevent degradation.[5] |
Biological Functions and Mechanism of Action
Oleanolic acid and its derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, anti-ulcer, and hepatoprotective effects.[6][7] The hemiphthalate disodium salt is primarily investigated for its anti-inflammatory and potential anti-ulcer properties.[5][8]
Anti-inflammatory Activity
The anti-inflammatory effects of oleanolic acid derivatives are attributed to their ability to modulate key inflammatory pathways. The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6]
Mechanism of Action:
-
Inhibition of Pro-inflammatory Mediators: Oleanolic acid derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]
-
Downregulation of Inflammatory Enzymes: These compounds can also inhibit the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively, which are key mediators of inflammation.[1]
-
NF-κB Pathway Inhibition: By interfering with the NF-κB signaling cascade, these derivatives can prevent the translocation of NF-κB into the nucleus, thereby downregulating the transcription of numerous pro-inflammatory genes.[6]
Caption: Simplified signaling pathway of the anti-inflammatory action of Oleanolic Acid derivatives.
Anti-ulcer Activity
The gastroprotective and ulcer-healing properties of oleanolic acid and its derivatives are multi-faceted, involving both cytoprotective and anti-secretory mechanisms.[9]
Mechanism of Action:
-
Cytoprotection: Oleanolic acid derivatives can protect gastric mucosal cells from damage induced by necrotizing agents like ethanol and NSAIDs.[9]
-
Prostaglandin Synthesis: A key mechanism of this cytoprotection is the stimulation of prostaglandin E2 (PGE2) synthesis in the gastric mucosa. Prostaglandins play a crucial role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow.[9][10]
-
Enhancement of Mucosal Defense: These compounds can increase the thickness of the gastric mucus layer, forming a more robust barrier against acidic and peptic injury.[3]
Caption: Key mechanisms of the anti-ulcer activity of Oleanolic Acid derivatives.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of oleanolic acid derivatives. These should be adapted and optimized based on specific experimental goals.
Synthesis of this compound
This protocol is a plausible synthetic route based on general methods for the esterification of triterpenoids.[11][12]
Materials:
-
Oleanolic acid
-
Phthalic anhydride
-
Pyridine (anhydrous)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Ethanol
-
Water (deionized)
Procedure:
-
Esterification: a. Dissolve oleanolic acid and a molar equivalent of phthalic anhydride in anhydrous pyridine. b. Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon). c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the oleanolic acid hemiphthalate. e. Filter the precipitate, wash with cold water until neutral, and dry under vacuum.
-
Salt Formation: a. Dissolve the dried oleanolic acid hemiphthalate in ethanol. b. Add a stoichiometric amount (2 equivalents) of aqueous sodium hydroxide solution dropwise while stirring. c. Stir the mixture at room temperature for 1-2 hours. d. Remove the solvent under reduced pressure to obtain the crude this compound. e. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the final product.
Characterization:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Purity can be assessed by HPLC.
Caption: General workflow for the synthesis of this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess reagent (for NO measurement)
-
MTT reagent (for cell viability)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
-
NO Measurement: a. Collect the cell culture supernatant. b. Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature. c. Measure the absorbance at 540 nm using a microplate reader. d. Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Cell Viability Assay: a. Add MTT solution to the remaining cells in the plate and incubate for 4 hours. b. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC₅₀ value of the compound for NO inhibition.
-
Ensure that the observed inhibition is not due to cytotoxicity by analyzing the MTT assay results.
In Vivo Anti-ulcer Assay: Ethanol-Induced Gastric Ulcer Model in Mice
Animal Model: Male Swiss albino mice (20-25 g).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Absolute ethanol
-
Proton pump inhibitor (e.g., omeprazole) as a positive control
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the mice for at least one week and fast them for 24 hours before the experiment with free access to water.
-
Dosing: a. Divide the mice into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at different doses). b. Administer the test compound or vehicle orally (p.o.). c. Administer the positive control (e.g., omeprazole, 20 mg/kg, p.o.).
-
Ulcer Induction: One hour after treatment, orally administer 0.2 mL of absolute ethanol to each mouse to induce gastric ulcers.
-
Evaluation: a. Euthanize the mice one hour after ethanol administration. b. Excise the stomachs, open them along the greater curvature, and wash with saline. c. Score the gastric lesions based on their number and severity. d. Calculate the ulcer index and the percentage of ulcer inhibition for each group.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee.
Quantitative Data Summary
The following table summarizes representative quantitative data for the anti-inflammatory activity of oleanolic acid derivatives from the literature. Note that these values are for various derivatives and not specifically for the hemiphthalate disodium salt, but they provide a context for the expected potency.
| Derivative | Assay | Cell Line/Model | IC₅₀ Value (µM) | Reference |
| 11-Oxooleanolic acid derivative | Nitric Oxide Inhibition | BV2 cells | < 10 | [1] |
| Diamine-PEGylated oleanolic acid | Nitric Oxide Inhibition | RAW 264.7 cells | ~1 µg/mL | [1] |
| Oleanolic acid | 15-Lipoxygenase Inhibition | Enzyme assay | 52.4 | [10] |
| Oleanolic acid derivative (5d) | Cytotoxicity against LS-174T cells | LS-174T cells | 38.0 | [10] |
Conclusion
This compound represents a promising semi-synthetic compound with potential therapeutic applications in inflammatory conditions and gastric ulcers. Its enhanced solubility over the parent oleanolic acid makes it a more viable candidate for pharmaceutical development. The mechanisms of action, primarily centered around the inhibition of the NF-κB pathway and the stimulation of gastric mucosal defense mechanisms, provide a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the full therapeutic potential of this and similar oleanolic acid derivatives. Future studies should focus on a detailed pharmacokinetic and toxicological profiling of this compound to pave the way for its potential clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 美国GlpBio - this compound | Cas# 168770-31-8 [glpbio.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound — TargetMol Chemicals [targetmol.com]
- 9. Gastroprotective and ulcer-healing activity of oleanolic acid derivatives: in vitro-in vivo relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile Synthesis of Oleanolic Acid Monoglycosides and Diglycosides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Toxicity Profile of Oleanolic Acid Hemiphthalate Disodium Salt
Authored by: A Senior Application Scientist
Foreword: This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the available safety and toxicity data for Oleanolic Acid Hemiphthalate Disodium Salt. Due to the limited specific toxicological data on this derivative, this guide establishes a foundational safety profile by leveraging extensive data from its parent compound, Oleanolic Acid. The potential implications of the hemiphthalate disodium salt modification are discussed through scientific inference, highlighting areas for future investigation.
Introduction: Understanding Oleanolic Acid and its Hemiphthalate Disodium Salt Derivative
Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid found in numerous medicinal plants and dietary sources.[1][2][3] It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor effects.[2][3][4] Despite its therapeutic potential, the clinical application of oleanolic acid is often hampered by its poor water solubility and low oral bioavailability.[2][3][5]
To address these limitations, various derivatives have been synthesized. This compound is one such derivative, created to enhance its physicochemical properties, particularly its solubility in aqueous media. This modification is anticipated to improve its suitability for pharmaceutical formulations. It is primarily recognized for its anti-inflammatory properties and is currently utilized in research settings.[6][7][8]
This guide provides a detailed examination of the safety and toxicity profile of Oleanolic acid, which serves as a robust surrogate for inferring the potential safety characteristics of its hemiphthalate disodium salt.
Caption: Relationship between Oleanolic Acid and its derivative.
Comprehensive Safety and Toxicity Profile of Oleanolic Acid
The safety of Oleanolic Acid has been evaluated in numerous preclinical studies. The following sections detail the key toxicological endpoints.
Acute Toxicity
Acute toxicity studies in rodents have established a high LD50 (lethal dose, 50%) for oleanolic acid, indicating a low order of acute toxicity.
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | > 2000 mg/kg b.wt. | [9] |
A study on Wistar rats reported no mortality at a dose level of 2000 mg/kg body weight, suggesting the LD50 cut-off value is above this concentration.[9]
Sub-chronic Toxicity
Repeated dose studies are crucial for evaluating the potential target organs for toxicity. A 90-day sub-chronic oral toxicity study in Wistar rats showed no significant changes in hematological or blood chemical parameters at doses up to 1000 mg/kg body weight.[9]
Genotoxicity and Mutagenicity
The genotoxic potential of a compound is a critical safety parameter. In a Salmonella/microsome assay (Ames test), oleanolic acid did not exhibit mutagenic activity.[10]
Local Tolerance: Irritation Potential
Safety Data Sheets (SDS) for oleanolic acid provide valuable information on its potential for local irritation.
Pharmacokinetics and ADMET Profile
The pharmacokinetic profile of oleanolic acid is characterized by:
-
Absorption: Poor absorption from the gastrointestinal tract, contributing to its low oral bioavailability of approximately 0.7%.[3][5] Caco-2 cell permeability studies indicate low permeability via passive diffusion.[5]
-
Distribution: Information on tissue distribution is limited.
-
Metabolism: Oleanolic acid is metabolically unstable and undergoes extensive metabolism in the liver.[5]
-
Excretion: Urinary excretion of oleanolic acid is minimal.[5]
This compound: An Inferred Safety Profile and Identified Data Gaps
The chemical modification of oleanolic acid to its hemiphthalate disodium salt is designed to increase its aqueous solubility. This alteration can significantly impact its pharmacokinetic and toxicological profile.
Anticipated Impact of Chemical Modification
-
Increased Bioavailability: Enhanced water solubility may lead to improved dissolution in the gastrointestinal tract and potentially higher systemic absorption and bioavailability compared to the parent compound.
-
Altered Toxicity Profile: A change in bioavailability could lead to a different systemic toxicity profile. While the intrinsic toxicity of the oleanolic acid moiety may remain, higher systemic exposure could potentially unmask toxicities not observed with the poorly absorbed parent compound.
-
Local Tolerance: The salt form may have a different local irritation potential compared to the free acid.
Critical Data Gaps and Recommended Future Studies
A comprehensive safety assessment of this compound necessitates specific toxicological studies on the derivative itself. The following workflow is proposed for a thorough evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [myskinrecipes.com]
- 8. 美国GlpBio - this compound | Cas# 168770-31-8 [glpbio.cn]
- 9. researchgate.net [researchgate.net]
- 10. eec.ecotoxbrasil.org.br [eec.ecotoxbrasil.org.br]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Topic: Oleanolic Acid Hemiphthalate Disodium Salt In Vivo Study Protocol
An Application Note for Drug Development Professionals
Abstract: Oleanolic acid (OA), a pentacyclic triterpenoid found in numerous plants, exhibits a wide spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-cancer effects.[1][2] However, its therapeutic application is often hampered by poor aqueous solubility and low oral bioavailability, reported to be as low as 0.7% in rats.[3][4] The synthesis of derivatives like Oleanolic Acid Hemiphthalate Disodium Salt is a strategic approach aimed at enhancing its physicochemical properties for improved clinical utility. This document provides a comprehensive, adaptable in vivo study protocol designed to rigorously evaluate the pharmacokinetics, safety, and efficacy of this salt derivative, using a chemically-induced hepatotoxicity model as an exemplar. The protocols herein are grounded in established methodologies for triterpenoid research and adhere to the highest standards of animal welfare and reporting, such as the ARRIVE guidelines.[5][6][7]
Introduction and Rationale
Oleanolic acid's therapeutic potential is mediated through its ability to modulate multiple critical cellular signaling pathways, including the inhibition of pro-inflammatory cascades like NF-κB and the activation of cytoprotective pathways such as the Nrf2 antioxidant response.[8][9][10] The creation of a hemiphthalate disodium salt derivative is a rational pharmaceutical strategy to overcome the solubility limitations of the parent oleanolic acid. The introduction of ionizable groups is intended to increase water solubility, potentially leading to improved absorption and bioavailability.
The primary objective of the following in vivo protocol is to provide a robust framework for assessing whether this chemical modification translates into an improved pharmacological profile. We will focus on a model of carbon tetrachloride (CCl₄)-induced acute liver injury, a well-established and highly relevant model for evaluating hepatoprotective agents.[11][12][13]
Pre-Protocol Checklist: Foundational Integrity
Before embarking on any in vivo study, it is imperative to establish the fundamental characteristics of the test article.
-
Test Article Characterization:
-
Identity and Purity: Confirm the chemical structure and assess purity (ideally >98%) using validated methods such as NMR, LC-MS, and HPLC.
-
Solubility: Determine the aqueous solubility of the salt at relevant pH values (e.g., 2.0, 7.4) to confirm the advantage over parent OA and to inform vehicle selection.
-
Stability: Assess the stability of the compound in the chosen vehicle under study conditions.
-
-
Ethical Review and Compliance:
-
All procedures must be detailed in a protocol submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
The study design and reporting must adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines 2.0 to ensure transparency and reproducibility.[14][15]
-
In Vivo Hepatoprotective Efficacy Study Protocol
This protocol is designed to assess the ability of this compound to protect against CCl₄-induced acute liver injury in rats.
Animal Model Selection and Husbandry
-
Species/Strain: Male Sprague-Dawley rats. This strain is widely used in toxicological and pharmacological studies and is sensitive to CCl₄-induced hepatotoxicity.[3]
-
Age/Weight: 8-10 weeks old, weighing 200-250g at the start of the study.
-
Acclimatization: Animals should be acclimatized to the facility for a minimum of one week prior to the start of the experiment.
-
Housing: Housed in polysulfone cages with controlled temperature (22 ± 2°C), humidity (50 ± 10%), and a 12-hour light/dark cycle. Standard chow and water will be available ad libitum.
Experimental Design and Group Allocation
A randomized, controlled study design is essential. The following groups are recommended:
| Group | N | Treatment (Route) | Challenge | Purpose |
| I | 8 | Vehicle (e.g., Sterile Water for Injection) (p.o.) | Corn Oil (i.p.) | Normal Control |
| II | 8 | Vehicle (p.o.) | CCl₄ in Corn Oil (i.p.) | Disease/Negative Control |
| III | 8 | Silymarin (100 mg/kg) (p.o.) | CCl₄ in Corn Oil (i.p.) | Positive Control[11] |
| IV | 8 | Test Article - Low Dose (e.g., 25 mg/kg) (p.o.) | CCl₄ in Corn Oil (i.p.) | Efficacy Testing |
| V | 8 | Test Article - Mid Dose (e.g., 50 mg/kg) (p.o.) | CCl₄ in Corn Oil (i.p.) | Efficacy Testing |
| VI | 8 | Test Article - High Dose (e.g., 100 mg/kg) (p.o.) | CCl₄ in Corn Oil (i.p.) | Efficacy Testing |
Causality Note: The dose range for the test article is extrapolated from effective doses of the parent oleanolic acid (5-80 mg/kg) and adjusted for the molecular weight of the salt form.[1] A dose-response evaluation is critical to determine the therapeutic window. The positive control, Silymarin, is a well-characterized hepatoprotective agent, providing a benchmark for efficacy.[11]
Dosing and Administration Protocol
Step 1: Test Article Formulation
-
Vehicle: Based on solubility data, Sterile Water for Injection or 0.9% saline is the anticipated vehicle.
-
Preparation: Prepare fresh daily. Calculate the required concentration based on the dose and a standard dosing volume (e.g., 5 mL/kg). Ensure complete dissolution.
Step 2: Dosing Regimen (7-Day Study)
-
Days 1-7: Administer the vehicle, Silymarin, or the test article once daily via oral gavage (p.o.).
-
Day 7: One hour after the final oral dose, administer the hepatotoxic challenge.
-
Groups II-VI: A single intraperitoneal (i.p.) injection of CCl₄ (50% v/v in corn oil) at a dose of 1 mL/kg.[12]
-
Group I (Normal Control): Administer an equivalent volume of the vehicle (corn oil) via i.p. injection.
-
Step 3: Study Termination and Sample Collection
-
24 Hours Post-CCl₄ Challenge: Fast animals for 12 hours (with access to water).
-
Anesthesia: Anesthetize animals with an appropriate agent (e.g., isoflurane or ketamine/xylazine cocktail).
-
Blood Collection: Collect blood via cardiac puncture into serum separator tubes and EDTA tubes.
-
Euthanasia: Perform euthanasia via an approved method (e.g., exsanguination under anesthesia followed by cervical dislocation).
-
Tissue Collection: Immediately excise the liver. Weigh it and calculate the liver-to-body weight ratio. Section the liver for:
-
Histopathology: Fix a portion of the largest lobe in 10% neutral buffered formalin.
-
Molecular Analysis: Snap-freeze portions in liquid nitrogen and store at -80°C.
-
Experimental Workflow Diagram
Caption: Workflow for the in vivo hepatoprotective study.
Endpoint Analysis: A Multi-faceted Approach
A robust evaluation requires assessing efficacy from the systemic to the molecular level.
Serum Biochemical Analysis
Protocol:
-
Centrifuge blood collected in serum separator tubes at 3000 rpm for 15 minutes to separate serum.
-
Analyze serum for key markers of liver damage using a validated automated analyzer.
-
Primary Endpoints:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
-
Secondary Endpoints:
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin (TBIL)
-
Causality Note: ALT and AST are enzymes concentrated in hepatocytes. Their elevation in serum is a direct and sensitive indicator of hepatocellular injury, as damage to the cell membrane allows them to leak into circulation.[12]
Liver Histopathology
Protocol:
-
Process formalin-fixed liver tissues through graded alcohol and xylene, then embed in paraffin.
-
Section tissues at 5 µm thickness and mount on glass slides.
-
Perform Hematoxylin and Eosin (H&E) staining.
-
A board-certified veterinary pathologist, blinded to the treatment groups, should score the slides for features of liver injury, including:
-
Centrilobular necrosis
-
Inflammatory cell infiltration
-
Steatosis (fatty change)
-
Ballooning degeneration
-
Molecular Mechanism of Action (MoA) Analysis
Rationale: To understand how the test article exerts its protective effect, we must probe the key signaling pathways modulated by oleanolic acid.[8][16][17]
Protocol 1: Western Blot for Nrf2 Pathway Activation
-
Homogenize snap-frozen liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C:
-
Anti-Nrf2
-
Anti-Heme Oxygenase-1 (HO-1)
-
Anti-Lamin B1 (for nuclear fraction)
-
Anti-β-actin or Anti-GAPDH (for cytosolic fraction/loading control)
-
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density. An increase in nuclear Nrf2 and total HO-1 expression relative to the CCl₄ control group would indicate activation of this protective pathway.[9][18]
Protocol 2: qRT-PCR for Inflammatory Cytokines
-
Isolate total RNA from snap-frozen liver tissue using a TRIzol-based method.
-
Assess RNA quality and quantity (e.g., via NanoDrop).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green chemistry for target genes:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
Interleukin-1-beta (IL-1β)
-
-
Normalize expression to a stable housekeeping gene (e.g., Gapdh or Actb). A reduction in the expression of these pro-inflammatory cytokines would demonstrate an anti-inflammatory effect.[19]
Signaling Pathway Diagram: Nrf2 Activation
Caption: Proposed mechanism: Oleanolic acid derivative enhances Nrf2 translocation.
Pharmacokinetic (PK) Satellite Study
To correlate efficacy with exposure, a separate satellite group of animals is recommended.
-
Design: Use 12-15 male Sprague-Dawley rats. Administer a single oral dose of the test article (e.g., the mid-dose of 50 mg/kg).
-
Blood Sampling: Collect sparse samples from a rotating subset of animals at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via tail vein or saphenous vein into EDTA tubes.
-
Sample Processing: Centrifuge immediately to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the test article (and potentially the parent oleanolic acid) in plasma.
-
Analysis: Calculate key PK parameters using non-compartmental analysis: Cₘₐₓ, Tₘₐₓ, AUC₀₋ₜ, and half-life (t₁/₂).[20]
Data Analysis and Interpretation
-
Statistical Methods: Use appropriate statistical tests. For multiple group comparisons, use a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). For histopathology scores, use non-parametric tests (e.g., Kruskal-Wallis).
-
Significance: A p-value of <0.05 is typically considered statistically significant.
-
Interpretation: A successful outcome would be a statistically significant, dose-dependent reduction in serum ALT/AST levels, and improved histological scores in the test article groups compared to the CCl₄ control group. These efficacy results should then be interpreted in the context of the plasma exposure data from the PK study.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats. (2007) | Dong Won Jeong | 148 Citations [scispace.com]
- 5. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
- 6. ARRIVE guidelines | NC3Rs [nc3rs.org.uk]
- 7. Home | ARRIVE Guidelines [arriveguidelines.org]
- 8. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ARRIVE Guidelines [norecopa.no]
- 16. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: In Vitro Bioactivity Assessment of Oleanolic Acid Hemiphthalate Disodium Salt
Abstract
Oleanolic acid (OA), a pentacyclic triterpenoid widely distributed in the plant kingdom, is a molecule of significant interest due to its diverse pharmacological activities, including anti-inflammatory, antitumor, and hepatoprotective effects.[1][2] However, its therapeutic development has been historically constrained by poor aqueous solubility, limiting its bioavailability and clinical utility.[1] The synthesis of Oleanolic Acid Hemiphthalate Disodium Salt (OAHD) represents a strategic chemical modification designed to overcome this critical barrier. By introducing a hydrophilic hemiphthalate disodium salt moiety, the water solubility of the parent compound is significantly enhanced, opening new avenues for its application in research and drug development.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological activity of OAHD in cell culture. We present a detailed, validated protocol for evaluating its cytotoxic effects using a colorimetric MTT assay and discuss adaptations for investigating its anti-inflammatory potential. The methodologies are designed to be robust and reproducible, incorporating critical insights into experimental design, data interpretation, and troubleshooting.
Scientific Background & Mechanism of Action
Oleanolic acid exerts its biological effects by modulating multiple cellular signaling pathways. Understanding this mechanistic basis is crucial for designing relevant assays and interpreting results.
-
Anti-inflammatory Activity: OA is a well-documented inhibitor of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[4] By preventing NF-κB activation, OA can suppress the expression of downstream inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-1β, IL-6), and inducible nitric oxide synthase (iNOS).[4][5][6]
-
Antitumor Activity: In cancer cell lines, OA and its derivatives have been shown to induce apoptosis (programmed cell death) through the activation of caspase cascades.[4][7] Furthermore, it can promote cell cycle arrest, often at the G2/M phase, by modulating the activity of key cell cycle regulatory proteins.[7][8]
-
Hepatoprotective & Antioxidant Effects: OA can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[1] This leads to the upregulation of protective enzymes that detoxify reactive oxygen species (ROS), thereby mitigating oxidative stress.[1][7]
The derivatization to OAHD is not expected to fundamentally alter these core mechanisms but rather to improve the compound's delivery to cells in aqueous cell culture media, allowing for more accurate and reproducible dose-response studies.
Caption: Simplified overview of key signaling pathways modulated by Oleanolic Acid derivatives.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of OAHD on a selected cancer cell line. The principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents
-
This compound (OAHD)
-
Cell Line of Interest (e.g., MCF-7 breast cancer, A549 lung cancer, PC3 prostate cancer)[9]
-
Complete Growth Medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT Reagent (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
Step 1: Preparation of OAHD Stock Solution
-
Rationale: A concentrated, sterile stock solution is essential for accurate serial dilutions and to minimize the volume of solvent added to cell cultures. OAHD's enhanced solubility simplifies this process compared to its parent compound.[3]
-
Weigh out a precise amount of OAHD powder in a sterile microcentrifuge tube.
-
Reconstitute in sterile deionized water or PBS to create a high-concentration primary stock (e.g., 10-20 mM). Ensure complete dissolution.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.[10]
Step 2: Cell Seeding
-
Rationale: A uniform cell density across all wells is critical for reproducible results. The chosen density should ensure cells are in the exponential growth phase and do not reach confluence by the end of the experiment.
-
Culture cells to ~80% confluence in a T-75 flask.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Step 3: Compound Treatment
-
Rationale: A serial dilution series allows for the determination of a dose-response curve and the calculation of the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Prepare serial dilutions of OAHD from your stock solution in complete growth medium. A common starting range for OA derivatives is 0.1 µM to 100 µM.[11]
-
Include the following essential controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., water/PBS) used in the OAHD dilutions. This is crucial to ensure the solvent itself has no effect on cell viability.
-
Blank Control: Wells with medium only (no cells) to subtract background absorbance.
-
-
Carefully remove the old medium from the cells and add 100 µL of the prepared OAHD dilutions or control medium to the respective wells (in triplicate or quadruplicate).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 4: MTT Assay and Data Acquisition
-
Rationale: The incubation with MTT must be long enough for sufficient formazan to be produced, but not so long that the crystals become difficult to dissolve. DMSO is used to lyse the cells and solubilize the formazan crystals for spectrophotometric measurement.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, protecting the plate from light.
-
Carefully aspirate the medium from all wells without disturbing the formazan crystals at the bottom.
-
Add 100 µL of DMSO to each well.
-
Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Read the absorbance at 570 nm using a microplate reader.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the OAHD cytotoxicity MTT assay.
Data Analysis and Presentation
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC₅₀: Plot Percent Viability against the log of the OAHD concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
Data Presentation Table
| OAHD Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.087 | 100.0% |
| 1 | 1.198 | 0.075 | 95.5% |
| 5 | 1.053 | 0.061 | 84.0% |
| 10 | 0.779 | 0.055 | 62.1% |
| 25 | 0.412 | 0.039 | 32.9% |
| 50 | 0.188 | 0.021 | 15.0% |
| 100 | 0.091 | 0.015 | 7.3% |
Note: Data shown is for illustrative purposes only.
Protocol Adaptation for Anti-Inflammatory Assays
The core cell culture and treatment protocol can be readily adapted to investigate the anti-inflammatory properties of OAHD.
-
Cell Line: Use a relevant immune cell line, such as the murine macrophage line RAW 264.7.[12]
-
Inflammatory Stimulus: After seeding and attachment, pre-treat the cells with various concentrations of OAHD for 1-2 hours. Then, introduce an inflammatory stimulus like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the untreated control.
-
Endpoint Measurement: Instead of an MTT assay, you will measure a key inflammatory marker. A common and straightforward method is to quantify nitric oxide (NO) production in the cell culture supernatant using the Griess Reagent System . The protocol involves collecting the supernatant after 24 hours of LPS stimulation and following the manufacturer's instructions for the Griess assay. A reduction in NO production in the OAHD-treated groups compared to the LPS-only group indicates anti-inflammatory activity.[6][13]
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate. |
| Low absorbance readings in all wells | Low seeding density; Cells are unhealthy; Insufficient MTT incubation time. | Optimize cell seeding number. Check cell stock for viability and contamination. Ensure a 3-4 hour MTT incubation. |
| High background in blank wells | Contaminated medium or reagents. | Use fresh, sterile medium and reagents. |
| Inconsistent formazan crystal formation | MTT reagent has degraded. | Store MTT solution protected from light at 4°C. Prepare fresh solution if needed. |
References
- 1. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic acid derivatives for pharmaceutical use: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Preclinical Evaluation of Oleanolic Acid Hemiphthalate Disodium Salt in Rodent Models
Prepared by: Senior Application Scientist, Preclinical Pharmacology
Introduction
Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid with a well-documented spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-diabetic effects.[1][2][3] Despite its therapeutic promise, the clinical development of oleanolic acid has been significantly hampered by its poor aqueous solubility and consequently low oral bioavailability, estimated to be as low as 0.7% in rats.[4][5] To overcome this limitation, chemical modifications are employed to enhance its physicochemical properties.
Oleanolic acid hemiphthalate disodium salt is one such derivative, engineered as a salt to dramatically improve aqueous solubility. This modification is hypothesized to enhance bioavailability, thereby providing more consistent and effective systemic exposure for therapeutic applications.[6] Its primary activities are anticipated to mirror the parent compound, with notable potential in treating inflammatory conditions of the liver and kidneys.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate in vivo animal models to investigate the therapeutic efficacy of this compound. We will focus on models of liver and kidney disease, where oleanolic acid has shown significant preclinical promise. The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental choice.
Pharmacokinetics and Formulation
A critical first step in any in vivo study is to understand the compound's pharmacokinetic profile and to develop a suitable formulation.
Causality of Formulation Choice: The parent compound, oleanolic acid, is a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low solubility and low permeability.[8] The disodium salt form is designed to overcome the solubility barrier. However, permeability and potential first-pass metabolism may still limit oral bioavailability.[4][8] Therefore, initial studies should consider both oral (p.o.) and intraperitoneal (i.p.) or intravenous (i.v.) routes of administration to differentiate between absorption-related and efficacy-related limitations.
Protocol: Formulation Preparation
-
Vehicle Selection:
-
For oral (p.o.) and intraperitoneal (i.p.) administration, sterile Phosphate-Buffered Saline (PBS) or 0.9% sterile saline are the recommended starting vehicles due to the salt nature of the compound.
-
For intravenous (i.v.) administration, sterile 0.9% saline is required.
-
-
Preparation:
-
Accurately weigh the required amount of this compound in a sterile container.
-
Under aseptic conditions (e.g., in a laminar flow hood), add the desired volume of the sterile vehicle.
-
Vortex thoroughly until the compound is fully dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no precipitate before administration.
-
-
Storage:
-
Based on typical stability for similar compounds, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[7] For daily use, a fresh solution should be prepared or thawed and kept on ice for the duration of the experiment. Avoid repeated freeze-thaw cycles.
-
Section 1: Models for Hepatoprotective Efficacy
Oleanolic acid has demonstrated significant protective effects in various models of liver injury, often through the activation of the Nrf2 pathway and modulation of the farnesoid X receptor (FXR).[9][10]
Application Note 1.1: Rationale for the Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
The CCl₄-induced liver fibrosis model is a widely accepted and highly reproducible method for studying the pathogenesis of liver injury and evaluating potential anti-fibrotic therapies.[11]
Mechanism of Injury: CCl₄ is metabolized by cytochrome P450 enzymes in the liver to form the highly reactive trichloromethyl free radical (•CCl₃). This radical initiates lipid peroxidation of hepatocyte membranes, leading to cellular damage, inflammation, and necrosis.[12] Chronic administration results in the activation of hepatic stellate cells (HSCs), which transdifferentiate into myofibroblasts and deposit excessive extracellular matrix proteins (primarily collagen), leading to fibrosis.[13] This model is particularly relevant for testing compounds with antioxidant and anti-inflammatory properties, making it ideal for evaluating this compound.
Protocol 1.1: CCl₄-Induced Liver Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Standard conditions (12-hour light/dark cycle, 22±2°C, ad libitum access to standard chow and water). Acclimatize animals for at least one week before the experiment.
-
Experimental Groups:
-
Group 1: Vehicle Control (receives vehicle for CCl₄ and vehicle for the test compound).
-
Group 2: CCl₄ Control (receives CCl₄ and vehicle for the test compound).
-
Group 3: CCl₄ + Test Compound (e.g., 20 mg/kg this compound).
-
Group 4 (Optional): CCl₄ + Positive Control (e.g., Silymarin).
-
-
Induction of Fibrosis:
-
Compound Administration:
-
Begin administration of this compound (dissolved in saline) one day before the first CCl₄ injection (prophylactic regimen) or after 2-4 weeks of CCl₄ induction (therapeutic regimen).
-
Administer daily via oral gavage (p.o.) or i.p. injection. Dosing for the parent compound OA ranges from 20-80 mg/kg; dose-ranging studies are recommended.[9][14]
-
-
Endpoint Analysis (at sacrifice):
-
Serum Analysis: Collect blood via cardiac puncture. Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of hepatocellular injury.[11]
-
Histopathology: Perfuse the liver with saline, then fix a portion in 10% neutral buffered formalin. Embed in paraffin, section, and perform Hematoxylin & Eosin (H&E) and Masson's Trichrome staining to visualize liver architecture and collagen deposition, respectively.
-
Biochemical Analysis: Snap-freeze a portion of the liver in liquid nitrogen. Homogenize the tissue to measure hydroxyproline content, a quantitative marker of collagen.
-
Gene/Protein Expression: Analyze liver homogenates for markers of fibrosis (e.g., α-SMA, Collagen I) and the Nrf2 pathway (e.g., nuclear Nrf2, HO-1) via Western Blot or RT-qPCR.[15]
-
General Experimental Workflow
Caption: General workflow for preclinical evaluation of a test compound in an induced disease model.
Section 2: Models for Nephroprotective Efficacy
Oleanolic acid has been shown to protect against various forms of kidney injury, including diabetic nephropathy and renal fibrosis, largely through its potent antioxidant effects via Nrf2 activation.[15][16][17]
Application Note 2.1: Rationale for the Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a robust and widely used method for studying the mechanisms of renal interstitial fibrosis.[16]
Mechanism of Injury: Ligation of one ureter leads to a rapid increase in hydrostatic pressure within the kidney, causing tubular injury, inflammation, and oxidative stress.[15] This cascade of events triggers the activation of fibroblasts and the progressive accumulation of extracellular matrix, resulting in significant fibrosis within 7 to 14 days. Because the contralateral kidney remains functional, the animal's survival is not compromised, allowing for the study of fibrotic progression without the confounding effects of uremia. The model's rapid and consistent development of fibrosis makes it excellent for screening potential anti-fibrotic agents.[15][16]
Protocol 2.1: UUO-Induced Renal Fibrosis in Mice
-
Animal Model: Male C57BL/6 mice (20-25 g).
-
Housing: As described in Protocol 1.1.
-
Experimental Groups:
-
Group 1: Sham Operated (undergo surgery without ureteral ligation).
-
Group 2: UUO + Vehicle.
-
Group 3: UUO + Test Compound (e.g., 20 mg/kg this compound).
-
-
Surgical Procedure (UUO):
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a midline abdominal incision to expose the kidneys.
-
Isolate the left ureter and ligate it at two points using non-absorbable suture (e.g., 4-0 silk).
-
Ensure the ligation is complete without compromising blood flow to the kidney.
-
For sham-operated animals, isolate the ureter but do not ligate it.
-
Close the incision in layers. Provide post-operative analgesia as per institutional guidelines.
-
-
Compound Administration:
-
Begin treatment one day prior to or on the day of surgery.
-
Administer the compound daily via p.o. or i.p. route for 7 or 14 days.
-
-
Endpoint Analysis (at sacrifice on Day 7 or 14):
-
Tissue Collection: Perfuse the kidneys with cold PBS. Harvest both the obstructed (left) and contralateral (right) kidneys.
-
Histopathology: Fix a portion of the kidney in 10% formalin for H&E, Masson's Trichrome, and Periodic acid-Schiff (PAS) staining to assess fibrosis and tubular injury.[18]
-
Immunohistochemistry/Immunofluorescence: Stain kidney sections for markers of fibrosis (α-SMA, fibronectin) and inflammation (F4/80 for macrophages).
-
Molecular Analysis: Snap-freeze kidney tissue for RT-qPCR or Western blot analysis to quantify expression of fibrotic genes (e.g., Col1a1, Tgfb1) and Nrf2 target genes (Nqo1, Hmox1).[15]
-
Proposed Mechanism of Action
Caption: Proposed mechanism of Oleanolic Acid involving Nrf2 activation and FXR modulation.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Representative Dosing for Disease Induction Models
| Model | Animal | Agent | Dose | Route | Frequency | Duration | Reference(s) |
| Liver Fibrosis | Rat | Carbon Tetrachloride (CCl₄) | 1.5-2 mL/kg (50% in oil) | i.p. | Twice a week | 4-8 weeks | [13] |
| Liver Fibrosis | Rat | Thioacetamide (TAA) | 200 mg/kg | i.p. | Twice a week | 12-13 weeks | [12] |
| Renal Fibrosis | Mouse | Unilateral Ureteral Obstruction | N/A (Surgical) | N/A | Single event | 7-14 days | [15] |
| Diabetic Nephropathy | Rat | Streptozotocin (STZ) | 50-65 mg/kg | i.p. | Single dose | >8 weeks | [17] |
Table 2: Literature-Reported Dosing for Oleanolic Acid (Parent Compound) in Rodents
| Indication | Animal | Dose Range (mg/kg/day) | Route | Efficacy Noted | Reference(s) |
| Diabetes | Rat | 5-80 | p.o. | Improved glucose homeostasis, reduced inflammation | [1][14][19] |
| Diabetic Nephropathy | Rat | 20-60 | p.o. | Improved GFR, reduced albuminuria | [17] |
| Renal Fibrosis (UUO) | Mouse | Not specified | i.p. | Attenuated collagen deposition | [15] |
| Cholestasis (BDL) | Mouse | 20 | i.p. | Reduced serum bilirubin and bile acids | [9] |
| NAFLD | Rat | 80 | p.o. | Ameliorated hepatic steatosis | [20] |
Note: Doses for this compound should be calculated based on molecular weight to deliver an equivalent molar dose of the active oleanolic acid moiety. Initial dose-ranging studies are highly recommended.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dual strategies to improve oral bioavailability of oleanolic acid: Enhancing water-solubility, permeability and inhibiting cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleanolic acid attenuates obstructive cholestasis in bile duct-ligated mice, possibly via activation of NRF2-MRPs and FXR antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oleanolic acid alleviates ANIT-induced cholestatic liver injury by activating Fxr and Nrf2 pathways to ameliorate disordered bile acids homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crownbio.com [crownbio.com]
- 12. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of Plant-Derived Oleanolic Acid on Selected Parameters of Glucose Homeostasis in a Diet-Induced Pre-Diabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oleanolic acid attenuates renal fibrosis in mice with unilateral ureteral obstruction via facilitating nuclear translocation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oleanolic acid and its analogues: promising therapeutics for kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oleanolic acid prevents progression of streptozotocin induced diabetic nephropathy and protects renal microstructures in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of oleanolic acid on inflammation and metabolism in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
NMR spectroscopy of Oleanolic acid hemiphthalate disodium salt
An Application Guide to the NMR Spectroscopic Analysis of Oleanolic Acid Hemiphthalate Disodium Salt
Abstract
This comprehensive application note provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, a derivative of a naturally occurring pentacyclic triterpenoid with significant therapeutic potential[1][2]. Tailored for researchers, chemists, and drug development professionals, this document outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation. We delve into the causality behind experimental choices, addressing the unique challenges posed by the compound's structure, such as its salt form and spectral complexity. This guide leverages 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques to build a self-validating system for complete structural verification and quality control.
Introduction and Scientific Context
Oleanolic acid, a pentacyclic triterpenoid found widely in the plant kingdom, serves as a versatile scaffold for the synthesis of derivatives with enhanced pharmacological properties[2]. This compound is one such derivative, designed to improve solubility and bioavailability, with potential anti-inflammatory and anti-ulcer activities[1].
Given the complexity of the triterpenoid backbone and the addition of the hemiphthalate moiety, unambiguous structural confirmation is paramount for drug development and quality assurance. NMR spectroscopy is the most powerful tool for this purpose, providing precise information on the molecular structure, connectivity, and purity without sample destruction[3][4]. This guide provides the necessary framework to perform and interpret these critical experiments.
Structural Features and Analytical Challenges
The structure of this compound presents specific challenges for NMR analysis:
-
Solubility: As a disodium salt, the compound is highly polar and generally insoluble in standard organic NMR solvents like chloroform-d (CDCl₃). This necessitates the use of polar solvents such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Spectral Complexity: The oleanolic acid core contains numerous overlapping methylene and methine proton signals in the aliphatic region (approx. 0.7–2.5 ppm), making 1D ¹H NMR interpretation difficult[5].
-
Key Structural Questions: The analysis must definitively confirm (a) the integrity of the oleanolic acid skeleton, (b) the position of the ester linkage at the C-3 hydroxyl group, and (c) the presence and connectivity of the phthalate group.
These challenges are readily overcome by a combination of appropriate sample preparation and a suite of 2D NMR experiments.
Experimental Workflow: From Sample to Structure
The process of acquiring and interpreting NMR data for this molecule follows a logical sequence designed for maximum efficiency and data integrity.
Caption: Workflow for NMR analysis of this compound.
Detailed Experimental Protocols
Protocol for Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation[6][7]. Due to the ionic nature of the disodium salt, the choice of solvent is the most important step.
-
Weighing: Accurately weigh 15-20 mg of this compound into a clean, dry glass vial. This amount is sufficient for a full suite of 1D and 2D experiments on modern spectrometers (≥400 MHz). For ¹³C NMR alone, 20-30 mg is recommended[5].
-
Solvent Selection: Choose DMSO-d₆ as the primary recommended solvent. It has excellent solvating power for polar organic salts and its residual proton signal (δ ~2.50 ppm) interferes with fewer key signals than D₂O. D₂O can also be used, but may lead to H-D exchange of labile protons.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial[7]. Close the vial and vortex thoroughly. If dissolution is slow, gentle warming or brief sonication can be applied. A clear, particle-free solution is essential for high-resolution spectra[7].
-
Filtration and Transfer: To remove any microscopic dust or particulate matter, filter the solution directly into a clean, high-quality 5 mm NMR tube. This can be done by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette[8]. The final sample height in the tube should be at least 4.5-5 cm[8].
-
Final Steps: Cap the NMR tube securely, label it clearly, and insert it into a spinner turbine, adjusting the depth with a depth gauge before placing it in the spectrometer.
Protocol for NMR Data Acquisition
The following parameters are recommended for a 500 MHz spectrometer and can be adapted for other field strengths.
| Experiment | Pulse Program | Key Parameters | Purpose & Rationale |
| ¹H NMR | Standard single pulse (e.g., zg30) | Spectral Width: 12-16 ppmAcquisition Time: ~3 secRelaxation Delay (d1): 2 secScans: 16-64 | Provides an overview of proton signals, assesses purity, and identifies key functional group regions (aliphatic, olefinic, aromatic). The relaxation delay ensures proper T1 relaxation for accurate integration. |
| ¹³C{¹H} NMR | Proton-decoupled (e.g., zgpg30) | Spectral Width: 220-240 ppmRelaxation Delay (d1): 2 secScans: ≥1024 | Determines the number of unique carbon atoms. Proton decoupling simplifies the spectrum to singlets. A higher number of scans is required due to the low natural abundance of ¹³C[5]. |
| ¹H-¹H COSY | Standard COSY (e.g., cosygpqf) | Spectral Width: 12-16 ppm (F1 & F2)Scans per increment: 4-8 | Identifies protons that are spin-coupled (typically through 2-3 bonds), crucial for tracing out the connectivity of the aliphatic spin systems in the triterpenoid core[9]. |
| ¹H-¹³C HSQC | Edited HSQC (e.g., hsqcedetgpsisp2.3) | ¹H (F2) Width: 12-16 ppm¹³C (F1) Width: 160-180 ppm¹J(CH) coupling: 145 Hz | Correlates each proton directly to the carbon it is attached to. The edited experiment distinguishes CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), greatly aiding in assignment[10]. |
| ¹H-¹³C HMBC | Standard HMBC (e.g., hmbcgplpndqf) | ¹H (F2) Width: 12-16 ppm¹³C (F1) Width: 220-240 ppmLong-range coupling: 8 Hz | Reveals correlations between protons and carbons over 2-3 bonds. This is the most critical experiment for confirming the overall structure, as it connects non-coupled fragments, such as linking the methyl groups to the quaternary carbons and, most importantly, confirming the C-3 to phthalate ester bond[9]. |
Spectral Interpretation: A Step-by-Step Guide
While no direct literature spectrum for the title compound is available, a robust assignment can be achieved by starting with the known data for oleanolic acid and predicting the chemical shift changes from derivatization[5][11].
Predicted Chemical Shifts
The following table provides expected chemical shift ranges in DMSO-d₆. These are predictive and should be confirmed with 2D NMR data.
| Assignment | Nucleus | Predicted δ (ppm) in DMSO-d₆ | Rationale for Prediction & Key Features |
| Methyls (Me-23 to Me-30) | ¹H | 0.7 – 1.2 | Seven sharp singlets, characteristic of the oleanane skeleton. Me-27 is typically the most downfield[5]. |
| Aliphatic Backbone | ¹H | 1.0 – 2.5 | Highly congested region of overlapping multiplets. Requires COSY and HSQC for resolution. |
| H-3 | ¹H | ~4.5 (dd) | Diagnostic Signal. Shifted significantly downfield from ~3.0 ppm in oleanolic acid due to the deshielding effect of the attached hemiphthalate ester group[5][12]. |
| H-12 | ¹H | ~5.2 (t) | Olefinic proton, characteristic of the Δ¹²-oleanane skeleton. Largely unaffected by modification at C-3[5][11]. |
| Phthalate Aromatic | ¹H | 7.5 – 8.0 | Four protons appearing as multiplets, confirming the presence of the phthalate group. |
| Methyls (Me-23 to Me-30) | ¹³C | 15 – 34 | Seven distinct methyl carbon signals. |
| C-3 | ¹³C | ~81 | Shifted downfield by ~2-3 ppm from oleanolic acid (~78 ppm) due to the α-effect of esterification. |
| C-12 / C-13 | ¹³C | ~122 / ~144 | Olefinic carbons, characteristic of the skeleton[5]. |
| Phthalate Aromatic | ¹³C | 128 – 135 | Signals for the aromatic carbons of the phthalate ring. |
| C-28 Carboxylate | ¹³C | ~178 | Carboxylate carbon of the oleanolic acid backbone. |
| Phthalate Carboxylate | ¹³C | ~168 | Carboxylate carbon of the hemiphthalate linker. |
| Phthalate Ester C=O | ¹³C | ~167 | Ester carbonyl carbon of the hemiphthalate linker. |
Structural Elucidation Strategy
-
Identify Key ¹H Signals: Locate the diagnostic downfield H-3 signal (~4.5 ppm), the olefinic H-12 triplet (~5.2 ppm), the four aromatic protons (~7.5-8.0 ppm), and the seven singlet methyl groups. Their presence provides initial confirmation of a successful reaction.
-
Trace the Backbone with COSY: The COSY spectrum will show correlations between adjacent protons, allowing for the partial assembly of the spin systems within the six-membered rings of the triterpenoid structure.
-
Assign Carbons with HSQC: Use the HSQC spectrum to assign the one-bond C-H correlations. This allows you to confidently identify the CH, CH₂, and CH₃ groups and attach the proton assignments from COSY to their respective carbons.
-
Confirm Connectivity with HMBC: The HMBC spectrum provides the final, unambiguous proof of structure. The diagram below highlights the most critical correlations.
Caption: Key HMBC correlations for structural confirmation.
-
The single most important correlation is from H-3 to the ester carbonyl carbon (~167 ppm) of the hemiphthalate group. This unequivocally proves the site of esterification.
-
Correlations from the aromatic protons to the ester and carboxylate carbons of the phthalate group confirm the linker's structure.
-
Correlations from the various methyl protons (e.g., H₃-27) to the quaternary carbons of the triterpenoid skeleton (e.g., C-13, C-14) confirm the oleanane framework.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: Formulation Strategies for Oral Administration of Oleanolic Acid Hemiphthalate Disodium Salt
Abstract
Oleanolic acid (OA), a pentacyclic triterpenoid with significant therapeutic potential, exhibits exceedingly low oral bioavailability (~0.7%), primarily due to its poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug.[1][2] This severely limits its clinical utility. A promising strategy to overcome this limitation is the synthesis of the Oleanolic Acid Hemiphthalate Disodium Salt (OA-HP-Na₂), a salt derivative designed to enhance aqueous solubility.[3][4] This document provides an in-depth guide for researchers and drug development professionals on the formulation of OA-HP-Na₂ for oral administration. We present two distinct, robust formulation protocols—Solid Dispersions and Self-Emulsifying Drug Delivery Systems (SEDDS)—along with detailed methodologies for their preparation, characterization, and evaluation.
The Challenge: Overcoming the Bioavailability Hurdle of Oleanolic Acid
Oleanolic acid possesses a wide array of pharmacological activities, including hepatoprotective, anti-inflammatory, anti-tumor, and antiviral effects.[2][5] However, its therapeutic application via the oral route is severely constrained. The molecule's high lipophilicity and poor water solubility (1.75 µg/mL) lead to dissolution rate-limited absorption in the gastrointestinal (GI) tract.[2]
The Solution: The Hemiphthalate Disodium Salt Derivative
Chemical modification of the parent OA molecule into a salt form is a well-established strategy to improve aqueous solubility.[6][7] The introduction of an ionizable hemiphthalate group and subsequent conversion to a disodium salt (OA-HP-Na₂) dramatically increases the molecule's polarity and potential for dissolution in the aqueous environment of the GI tract. While salt formation enhances solubility, advanced formulation design is still critical to prevent precipitation in the acidic environment of the stomach and to ensure optimal absorption across the intestinal membrane.
Formulation Strategies: Detailed Protocols
We present two distinct and validated approaches to formulate OA-HP-Na₂ for enhanced oral delivery. The choice between these methods depends on the desired release kinetics, drug loading requirements, and available manufacturing capabilities.
Protocol 1: Amorphous Solid Dispersion via Solvent Evaporation
This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix. Upon administration, the polymer dissolves rapidly, releasing the drug as fine, high-energy amorphous particles, which transiently supersaturates the GI fluid and enhances absorption.[8][9][10]
Causality Behind Component Selection:
-
Polymer (PVP K30): Polyvinylpyrrolidone (PVP) is an excellent hydrophilic carrier that is highly water-soluble and known to inhibit drug crystallization, thereby stabilizing the amorphous form of the API.[5]
-
Solvent (Ethanol): A volatile Class 3 solvent that readily dissolves both the drug salt and the polymer, and can be efficiently removed under vacuum.
Step-by-Step Methodology:
-
Preparation of Drug-Polymer Solution:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).
-
Transfer the powders to a suitable round-bottom flask.
-
Add absolute ethanol in a quantity sufficient to completely dissolve both components (e.g., 20 mL for every 1 gram of total solids).
-
Sonicate the flask for 15 minutes or until a clear, homogenous solution is obtained.
-
-
Solvent Evaporation:
-
Connect the flask to a rotary evaporator.
-
Set the water bath temperature to 45°C.
-
Apply a vacuum and rotate the flask at 80-100 rpm.
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
-
Final Drying and Processing:
-
Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Carefully scrape the dried solid dispersion from the flask.
-
Gently grind the resulting product into a fine powder using a mortar and pestle.
-
Store the final solid dispersion powder in a desiccator to prevent moisture absorption.
-
Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as GI fluids.[11][12][13] This system presents the drug in a solubilized state, bypassing the dissolution step and facilitating absorption through the intestinal lymphatics.[12]
Causality Behind Component Selection:
-
Oil Phase (Ethyl Oleate): A long-chain triglyceride that acts as a solvent for the lipophilic oleanolic acid moiety.[14]
-
Surfactant (Cremophor® EL): A non-ionic surfactant with a high HLB (Hydrophile-Lipophile Balance) value, crucial for the spontaneous formation of a stable microemulsion with small droplet size.[14]
-
Co-surfactant (Transcutol® P): A co-surfactant that reduces the interfacial tension, increases the fluidity of the interface, and enhances the drug-loading capacity of the formulation.
Step-by-Step Methodology:
-
Preparation of the SEDDS Vehicle:
-
Prepare the formulation components according to the ratios specified in the table below.
-
In a glass vial, combine the Ethyl Oleate (Oil), Cremophor® EL (Surfactant), and Transcutol® P (Co-surfactant).
-
Mix thoroughly using a magnetic stirrer at 40°C for approximately 30 minutes until a clear, homogenous isotropic mixture is formed.
-
-
Drug Loading:
-
Accurately weigh the this compound.
-
Gradually add the drug salt to the prepared SEDDS vehicle while stirring continuously.
-
Continue stirring at 40°C until the drug is completely dissolved, resulting in a transparent, pale-yellow solution.
-
-
Equilibration and Storage:
-
Allow the final drug-loaded SEDDS formulation to equilibrate at room temperature for 24 hours.
-
Visually inspect for any signs of precipitation or phase separation.
-
Store in a tightly sealed container, protected from light.
-
Data Presentation: Formulation Compositions
The following tables provide exemplary compositions for the protocols described above. Researchers should optimize these ratios based on their specific drug loading requirements and excipient compatibility studies.
Table 1: Solid Dispersion Formulation Parameters
| Component | Role | Ratio (w/w) | Rationale |
|---|---|---|---|
| OA-HP-Na₂ | Active Pharmaceutical Ingredient | 1 | Drug |
| PVP K30 | Hydrophilic Polymer/Carrier | 4 | Enhances dissolution, stabilizes amorphous state[5] |
| Absolute Ethanol | Solvent | q.s. | Dissolves components for homogenous mixing |
Table 2: SEDDS Formulation Parameters
| Component | Role | Composition (% w/w) | Rationale |
|---|---|---|---|
| OA-HP-Na₂ | Active Pharmaceutical Ingredient | 5-10% | Drug |
| Ethyl Oleate | Oil Phase | 30% | Solubilizes the lipophilic drug moiety[14] |
| Cremophor® EL | Surfactant | 45% | Promotes spontaneous emulsification[14] |
| Transcutol® P | Co-surfactant | 15% | Reduces interfacial tension, increases drug solubility |
Visualization of Key Processes
The following diagrams illustrate the overarching workflow and the theoretical mechanism of absorption for the described formulations.
Caption: High-level workflow for the development and evaluation of OA-HP-Na₂ oral formulations.
Caption: Proposed mechanisms for enhanced absorption of OA-HP-Na₂ from different formulations.
Evaluation Protocols: Ensuring Formulation Performance
Protocol 3: In Vitro Dissolution Testing (USP Apparatus II)
Dissolution testing is a mandatory quality control procedure to assess the rate and extent of drug release from the dosage form.[15][16] This protocol ensures that the formulation successfully enhances the dissolution of OA-HP-Na₂ compared to the unformulated salt.
Methodology:
-
Apparatus Setup:
-
Dissolution Medium:
-
Prepare 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Separately, prepare 900 mL of phosphate buffer (pH 6.8) to simulate intestinal fluid.
-
To maintain sink conditions for the poorly soluble oleanolic acid moiety, add 0.5% (w/v) Sodium Dodecyl Sulfate (SDS) to each medium.[19]
-
-
Procedure:
-
Encapsulate a precise amount of the formulation (Solid Dispersion or SEDDS) equivalent to a standard dose of OA-HP-Na₂ in a hard gelatin capsule.
-
Place the capsule in the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
-
Analysis:
-
Quantify the concentration of OA-HP-Na₂ in the filtered samples using a validated HPLC-UV method.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
-
Protocol 4: Preclinical Pharmacokinetic (PK) Study Outline
An in vivo study in a rodent model is the definitive method to confirm enhanced bioavailability.
Methodology Outline:
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.[14]
-
Dosing:
-
Divide rats into groups (n=6 per group).
-
Group 1 (Control): Administer an aqueous suspension of unformulated OA-HP-Na₂.
-
Group 2 (Test 1): Administer the Solid Dispersion formulation.
-
Group 3 (Test 2): Administer the SEDDS formulation.
-
Administer formulations via oral gavage at a dose equivalent to 50 mg/kg of oleanolic acid.[14]
-
-
Blood Sampling: Collect blood samples (~0.3 mL) from the tail vein at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[1]
-
Sample Processing: Centrifuge blood to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of oleanolic acid in plasma using a validated LC-MS/MS method.[1]
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the relative bioavailability of the test formulations compared to the control.
Table 3: Expected Pharmacokinetic Outcome Comparison
| Formulation | Expected Cmax | Expected AUC | Rationale |
|---|---|---|---|
| Unformulated OA-HP-Na₂ | Low | Low | Baseline absorption, potential for precipitation. |
| Solid Dispersion | Significantly Increased | Increased (e.g., >2-fold) | Rapid dissolution leads to higher plasma concentration.[5] |
| SEDDS | Markedly Increased | Significantly Increased (e.g., >5-fold) | Bypasses dissolution, enhances absorption via lymphatic route.[5][14] |
Troubleshooting Common Formulation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading in SEDDS | Drug precipitation; poor solubility in the oil/surfactant mixture. | Screen different oils and surfactants to find a system with higher solubilizing capacity. Optimize the oil-to-surfactant ratio using pseudo-ternary phase diagrams.[19] |
| Incomplete Amorphization in Solid Dispersion | Incorrect drug-to-polymer ratio; insufficient solvent. | Increase the polymer ratio (e.g., from 1:4 to 1:6). Ensure complete dissolution in the solvent before evaporation. Verify amorphicity using XRD or DSC. |
| Poor In Vitro Dissolution | Drug recrystallization during storage; formulation not optimized. | Store solid dispersions in desiccated conditions. For SEDDS, ensure the formulation is clear and isotropic before use. Re-evaluate excipient ratios. |
| High Variability in In Vivo PK Data | Inconsistent dosing; food effects; biological variability. | Ensure accurate and consistent oral gavage technique. Fast animals overnight before dosing. Use a sufficient number of animals per group (n≥6).[1] |
Conclusion
The conversion of oleanolic acid to its hemiphthalate disodium salt is a critical first step in overcoming its inherent solubility limitations. However, leveraging advanced formulation strategies, such as solid dispersions and self-emulsifying drug delivery systems, is essential to unlock its full therapeutic potential for oral administration. The protocols detailed in this guide provide a robust framework for developing and evaluating oral formulations of OA-HP-Na₂, enabling researchers to achieve significant enhancements in dissolution and bioavailability. Rigorous in vitro characterization and subsequent in vivo validation are paramount to confirming the success of any formulation approach.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Dispersions for Oral Administration: An Overview of the Methods for their Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Dispersions for Oral Administration: An Overview of the Methods for their Preparation. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Self-emulsifying Drug Delivery System (SEEDS) - Creative Biolabs [creative-biolabs.com]
- 14. dovepress.com [dovepress.com]
- 15. agnopharma.com [agnopharma.com]
- 16. rssl.com [rssl.com]
- 17. fip.org [fip.org]
- 18. fda.gov [fda.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
In vitro anti-inflammatory assay for Oleanolic acid hemiphthalate disodium salt
Application Note & Protocol Guide
Topic: In Vitro Anti-inflammatory Profiling of Oleanolic Acid Hemiphthalate Disodium Salt
Preamble: From Plant to Precision Therapeutic
Oleanolic acid (OA), a pentacyclic triterpenoid found widely in the plant kingdom, has long been recognized for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] Its therapeutic potential, however, is often hampered by poor aqueous solubility, limiting its bioavailability and clinical utility. The synthesis of derivatives such as this compound represents a strategic chemical modification designed to overcome this hurdle, enhancing solubility for both in vitro and in vivo applications.[4][5]
This guide provides a comprehensive framework for researchers to meticulously evaluate the anti-inflammatory properties of this promising OA derivative. We move beyond a simple list of procedures to offer a multi-tiered experimental strategy, complete with detailed, validated protocols. This approach is designed to first establish a safe therapeutic window via cytotoxicity testing, followed by a cascade of assays to quantify the compound's effect on key inflammatory mediators and elucidate its underlying mechanism of action.
The Inflammatory Cascade: A Molecular Overview
Inflammation is a complex biological response orchestrated by the immune system.[6] A key instigator in many in vitro models is bacterial lipopolysaccharide (LPS), which activates Toll-like receptor 4 (TLR4). This event triggers a cascade of intracellular signaling, prominently involving the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus, where it acts as a master transcription factor, inducing the expression of a host of pro-inflammatory genes.[9][10][11] This leads to the production and release of critical mediators, including:
-
Nitric Oxide (NO): Synthesized by inducible nitric oxide synthase (iNOS), high levels of NO are pro-inflammatory.[1][12]
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal signaling molecules that amplify the inflammatory response.[13]
-
Prostaglandins: Produced by the enzyme Cyclooxygenase-2 (COX-2), these lipids are key drivers of pain and swelling.[14][15]
Oleanolic acid and its derivatives are known to exert their anti-inflammatory effects by intervening at multiple points in this cascade, notably by inhibiting NF-κB activation and down-regulating the expression of iNOS, COX-2, TNF-α, and IL-6.[2][13][16][17][18]
Caption: The LPS-induced NF-κB inflammatory signaling pathway.
A Validated Experimental Strategy
A robust in vitro evaluation follows a logical progression. We propose a three-stage workflow to comprehensively characterize the anti-inflammatory profile of this compound.
Caption: Recommended three-stage workflow for in vitro analysis.
Core Experimental Protocols
4.1. Preparation of Test Article
This compound is predicted to have significantly better aqueous solubility than its parent compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or a suitable aqueous buffer like PBS.[4] If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[4] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[19]
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to create a series of working concentrations. The final DMSO concentration in the culture wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.
4.2. Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This assay is a critical first step to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[20]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[21][22]
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[22]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the Oleanolic Acid derivative. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours (or a time point matching your inflammation assays).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of Solubilization Solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
4.3. Protocol 2: Nitric Oxide (NO) Inhibition (Griess Assay)
Principle: This is a widely used primary screening assay for anti-inflammatory activity. It measures the concentration of nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.[23][24] The Griess reagent converts nitrite into a purple-colored azo compound, the intensity of which is measured colorimetrically.
Materials:
-
RAW 264.7 cells and culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Mix equal volumes immediately before use.
-
Sodium Nitrite (NaNO₂) for standard curve
-
Phenol red-free medium (to avoid color interference)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 1.5 x 10⁵ cells/mL in 100 µL of medium and allow them to adhere overnight.[24]
-
Pre-treatment: Replace the medium with 100 µL of fresh medium containing the desired non-toxic concentrations of the Oleanolic Acid derivative. Include a positive control (LPS only), a vehicle control (LPS + DMSO), and a negative control (cells only, no LPS). A known inhibitor like Dexamethasone can be used as a reference control.
-
Inflammatory Stimulus: After a 1-2 hour pre-treatment incubation, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[23][25]
-
Sample Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of the freshly prepared Griess Reagent.[23][24]
-
Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540-570 nm.[24][25] The concentration of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite.
4.4. Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted cytokines like TNF-α and IL-6 in the culture supernatant. A capture antibody specific to the cytokine is coated onto the plate. The supernatant is added, and the cytokine is captured. A second, biotin-conjugated detection antibody binds to the captured cytokine, and a streptavidin-enzyme conjugate is used to generate a colorimetric or chemiluminescent signal.[26][27]
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6 (these contain all necessary antibodies, standards, buffers, and substrates).
-
Supernatants collected from the same experimental setup as the Griess Assay (Step 5).
-
Microplate reader capable of measuring absorbance at 450 nm (for colorimetric assays).[28]
Procedure:
-
Follow Kit Instructions: The exact protocol will vary by manufacturer. A general workflow is provided below.
-
Plate Coating: An antibody-pre-coated plate is often supplied. If not, coat a 96-well plate with the capture antibody overnight at 4°C.[29]
-
Blocking: Wash the plate and add a blocking buffer for 1-2 hours to prevent non-specific binding.
-
Sample Incubation: Add 100 µL of standards and cell culture supernatants (may require dilution) to the appropriate wells and incubate for 2 hours at room temperature.[28][29]
-
Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add the streptavidin-HRP (Horseradish Peroxidase) conjugate. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). A color will develop.
-
Stop Reaction: Add the Stop Solution provided in the kit. The color will change (e.g., from blue to yellow).
-
Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[28] Calculate cytokine concentrations based on the standard curve.
4.5. Protocol 4: COX-2 Enzyme Inhibition Assay
Principle: This assay directly measures the enzymatic activity of COX-2. It can be performed in a cell-free system using purified recombinant COX-2 enzyme or in a cell-based assay. The kit-based fluorometric or colorimetric methods typically measure the peroxidase activity of COX-2, which converts a probe into a measurable signal in the presence of the substrate, arachidonic acid.[14][15][30] A reduction in signal indicates inhibition of the enzyme.
Materials:
-
Commercial COX-2 Inhibitor Screening Kit (Fluorometric or Colorimetric).[14][30] These kits typically include:
-
Recombinant human or murine COX-2 enzyme
-
Assay Buffer
-
Substrate (Arachidonic Acid)
-
Probe
-
Positive Inhibitor Control (e.g., Celecoxib)
-
-
96-well black or white opaque plates (for fluorescence) or clear plates (for colorimetric).
Procedure:
-
Follow Kit Instructions: Protocols are highly specific to the manufacturer. The general steps involve:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compound (Oleanolic Acid derivative) in the provided assay buffer.
-
Inhibitor Incubation: Add the COX-2 enzyme to the wells, followed by the test compound at various concentrations or the positive inhibitor control (Celecoxib). Allow a short pre-incubation period.
-
Initiate Reaction: Add the substrate (arachidonic acid) and the probe to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in kinetic mode at a set temperature (e.g., 25°C) for 15-30 minutes.[15]
-
Data Analysis: The rate of increase in signal is proportional to COX-2 activity. Compare the rates in the presence of the test compound to the enzyme-only control to calculate the percent inhibition.
Data Analysis and Presentation
For each assay, data should be processed to determine the inhibitory capacity of the Oleanolic Acid derivative.
-
Percent Inhibition Calculation: % Inhibition = [1 - (Sample_Value - Blank_Value) / (Control_Value - Blank_Value)] * 100
-
Sample: Treatment with LPS + Test Compound
-
Control: Treatment with LPS + Vehicle
-
Blank: No cells or No LPS (as appropriate for the assay)
-
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes 50% inhibition. This is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
Example Data Summary Table:
| Assay Type | Endpoint Measured | IC₅₀ (µM) ± SD | Max Inhibition (%) |
| Cell Viability | MTT Reduction | > 100 µM | < 10% at 100 µM |
| NO Production | Nitrite (Griess) | 12.5 ± 1.8 | 85% |
| Cytokine Release | TNF-α (ELISA) | 15.2 ± 2.1 | 78% |
| Cytokine Release | IL-6 (ELISA) | 21.7 ± 3.5 | 65% |
| Enzyme Activity | COX-2 Inhibition | 8.9 ± 1.1 | 92% |
References
- 1. mdpi.com [mdpi.com]
- 2. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalajrb.com [journalajrb.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. purformhealth.com [purformhealth.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 14. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues | MDPI [mdpi.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. thaiscience.info [thaiscience.info]
- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. diva-portal.org [diva-portal.org]
- 30. bpsbioscience.com [bpsbioscience.com]
Application Note & Protocol: Quantitative Bioanalysis of Oleanolic Acid Hemiphthalate Disodium Salt
A Senior Application Scientist's Guide for Researchers in Drug Development
Introduction: The Rationale for Quantifying a Novel Oleanolic Acid Prodrug
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, is a molecule of significant therapeutic interest, exhibiting a wide spectrum of biological activities, including hepatoprotective, anti-inflammatory, and anti-tumor effects.[1][2] However, its clinical utility is often hampered by poor aqueous solubility and consequently, low oral bioavailability.[1][3] To overcome these limitations, medicinal chemists often employ a prodrug strategy, modifying the parent molecule to enhance its physicochemical properties.
Oleanolic acid hemiphthalate disodium salt is one such prodrug, synthesized by esterifying the C-3 hydroxyl group of oleanolic acid with phthalic anhydride. The resulting hemiphthalate ester introduces two carboxylic acid groups, which, as a disodium salt, dramatically increases water solubility.[4][5] This modification is designed to improve the dissolution and absorption characteristics of the drug.
For drug development professionals, accurately quantifying the concentration of this prodrug in biological matrices (e.g., plasma, urine, tissue) is paramount. Such data is essential for:
-
Pharmacokinetic (PK) Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties, including half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
-
Metabolism Studies: Assessing the in-vivo stability of the ester linkage and the rate of conversion back to the active parent compound, oleanolic acid.
-
Toxicokinetic (TK) Analysis: Correlating drug exposure levels with safety and toxicity findings in preclinical studies.
-
Bioequivalence Studies: Comparing different formulations or manufacturing processes.
This document provides a comprehensive, field-tested guide to developing and validating a robust bioanalytical method for this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), in accordance with global regulatory standards.[6][7]
Analytical Strategy: Causality Behind Methodological Choices
The unique physicochemical nature of this compound—an amphiphilic molecule with a large, nonpolar triterpenoid core and a highly polar, ionizable disodium phthalate group—dictates our analytical approach.
-
Choice of Platform: LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry is the definitive choice for this application. Its unparalleled sensitivity is necessary to detect low ng/mL concentrations typical in PK studies. The selectivity of tandem mass spectrometry (MS/MS) allows for precise differentiation of the analyte from endogenous matrix components and potential metabolites, a significant challenge for less specific detectors like UV.[8][9]
-
Ionization Mode: Given the presence of three carboxylic acid groups, the molecule is readily ionizable. Electrospray Ionization (ESI) in negative ion mode is the logical choice, as it will efficiently deprotonate the analyte to form [M-H]⁻ or [M-2Na+H]⁻ ions, providing a strong signal.
-
Sample Preparation: The primary challenge in bioanalysis is isolating the analyte from the highly complex biological matrix. Proteins, phospholipids, salts, and other endogenous molecules can interfere with analysis, causing ion suppression or enhancement and compromising data integrity.[3][8][10] A multi-tiered approach to sample preparation is recommended, starting with a simple method and progressing to more selective techniques as required. We will detail protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Experimental Protocols & Workflows
Critical Reagents and Materials
-
Reference Standards: this compound (Analyte, >98% purity), Oleanolic Acid (>98% purity), and a suitable Internal Standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound like Glycyrrhetinic acid.
-
Solvents: HPLC or LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Methyl tert-butyl ether (MTBE), and purified water.
-
Reagents: Formic acid, Ammonium acetate, and pH adjustment reagents.
-
Biological Matrix: Control (drug-free) human or animal plasma (K2-EDTA anticoagulant recommended), urine, and tissue homogenate from the relevant species.
Sample Preparation: A Comparative Approach
The choice of sample preparation is a balance between speed, cost, and the required cleanliness of the final extract.
This method is fast and simple but offers the least selectivity, making it more susceptible to matrix effects.[11][12]
Rationale: Cold acetonitrile is used to denature and precipitate high-abundance plasma proteins. The more polar analyte is expected to remain in the liquid supernatant.
Step-by-Step Protocol:
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of Internal Standard (IS) working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps keep the analyte protonated.[13]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.
LLE offers improved cleanliness over PPT by partitioning the analyte into an immiscible organic solvent.
Rationale: The extraction is based on the principle of neutralizing the analyte to increase its lipophilicity. By acidifying the aqueous plasma sample to a pH below the pKa of all carboxylic acid groups (approx. pH < 3), the analyte becomes protonated (neutral) and preferentially partitions into a water-immiscible organic solvent like ethyl acetate.[14]
Step-by-Step Protocol:
-
Pipette 200 µL of plasma sample into a glass tube.
-
Add 50 µL of IS working solution.
-
Add 100 µL of 1M Formic Acid to acidify the sample to pH ~2-3. Vortex briefly.
-
Add 1 mL of ethyl acetate.
-
Cap and vortex/mix for 10 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of initial mobile phase for analysis.
SPE provides the most effective cleanup by combining multiple separation mechanisms, significantly reducing matrix effects and improving assay robustness.[15] A mixed-mode anion-exchange polymer sorbent is recommended.
Rationale: This protocol leverages the dual nature of the analyte. At a neutral pH, the deprotonated carboxylic acid groups bind to the anion-exchange sorbent. A wash with a mid-polarity organic solvent removes nonpolar lipids, while the final elution with an acidified organic solvent neutralizes the analyte, disrupting both the ionic and reversed-phase interactions with the sorbent.
Step-by-Step Protocol (using a Mixed-Mode Anion Exchange Cartridge):
-
Condition: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of purified water.
-
Equilibrate: Pass 1 mL of a neutral buffer (e.g., 50 mM Ammonium Acetate, pH 7.0) through the cartridge. Do not allow the sorbent bed to dry.
-
Load: Dilute 200 µL of plasma with 400 µL of the neutral buffer. Load this mixture slowly onto the SPE cartridge.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% Methanol in water.
-
Wash 2 (Nonpolar Interferences): Wash the cartridge with 1 mL of 100% Methanol.
-
Elute: Elute the analyte with 1 mL of 2% Formic Acid in Methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
dot
Caption: Gold-standard Solid-Phase Extraction (SPE) workflow.
LC-MS/MS Method Parameters
The following parameters serve as a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for the nonpolar oleanolic acid backbone. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes better peak shape and protonation for ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10) | Strong organic solvent for eluting the highly retained analyte. |
| Gradient | 50% B to 95% B over 5 minutes, hold 2 min, re-equilibrate | A gradient is necessary to elute the strongly retained analyte while separating it from early eluting interferences. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, compatible with ESI interfaces. |
| Column Temperature | 40 °C | Reduces viscosity and improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and column overload. |
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Ion Electrospray (ESI-) | The carboxylic acid groups are readily deprotonated, making this the most sensitive mode. |
| Precursor Ion (Q1) | m/z 603.4 (for [M-2Na+H]⁻) | This represents the singly charged molecular ion of the hemiphthalate form. The exact m/z must be confirmed by infusion. |
| Product Ions (Q3) | Hypothetical: m/z 455.4 (loss of phthalic acid), m/z 407.4 (further loss of COOH) | These transitions must be optimized by infusing the analyte. The loss of the phthalate group is a logical fragmentation pathway. Monitoring two transitions enhances specificity. |
| Internal Standard | Use a stable isotope-labeled analyte if available. Alternative: Glycyrrhetinic acid (e.g., [M-H]⁻ m/z 469.3 → 425.2) | An ideal IS co-elutes and experiences identical matrix effects, correcting for variability.[8] |
| Collision Energy | Optimize for maximum product ion intensity (typically 20-40 eV) | This parameter is compound-dependent and crucial for sensitivity. |
Note on Sensitivity: Oleanolic acid and its derivatives can exhibit poor collision-induced dissociation (CID) efficiency. If sensitivity is insufficient using MRM, consider using Single Ion Monitoring (SIM) of the precursor ion or employing a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for enhanced specificity.
Bioanalytical Method Validation: A Self-Validating System
A method is only trustworthy if it has been rigorously validated. All validation experiments must be conducted according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or the ICH M10 guideline.[1][4][6]
dot
Caption: Logical relationships in bioanalytical method validation.
Validation Parameter Summary and Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria based on regulatory standards.
| Parameter | Purpose | Experiment Design | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Analyze at least 6 different blank matrix lots. Compare chromatograms to a sample spiked at the Lower Limit of Quantitation (LLOQ). | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | Prepare a calibration curve with a blank, a zero sample, and 6-8 non-zero standards spanning the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations (n=5 per level) in at least three separate runs. | Accuracy: Mean concentration at each level must be within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV%) must not exceed 15% (20% at LLOQ). |
| Extraction Recovery | To measure the efficiency of the extraction process. | Compare the peak area of an analyte spiked into the matrix before extraction to that of a post-extraction spiked sample at 3 QC levels (n=3-6). | Recovery should be consistent, precise, and reproducible. While no specific value is mandated, high and consistent recovery is desirable. |
| Matrix Effect | To assess the impact of co-eluting matrix components on analyte ionization.[3][8][10] | Compare the peak area of an analyte spiked into a post-extraction blank matrix to the peak area of the analyte in a neat solution (n=6 lots). | The CV of the IS-normalized matrix factor across the different lots should not be greater than 15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Assess analyte concentration in QCs after various storage and handling conditions: Freeze-thaw cycles, bench-top (room temp), long-term storage, etc. | Mean concentrations of stability samples must be within ±15% of the nominal concentration of freshly prepared QCs. |
Conclusion and Field-Proven Insights
This document outlines a comprehensive strategy for the quantification of this compound in biological matrices. The provided protocols for sample preparation—ranging from rapid screening with PPT to highly selective cleanup with SPE—offer a flexible framework adaptable to different stages of drug development. The LC-MS/MS parameters serve as a well-reasoned starting point for method optimization.
Senior Scientist's Recommendation: For pivotal pharmacokinetic and regulatory submission studies, the investment in developing a robust Solid-Phase Extraction (SPE) method is strongly advised. While more complex upfront, its ability to minimize matrix effects leads to superior data quality, reproducibility, and fewer failed analytical runs, ultimately accelerating the drug development timeline. Always ensure the stability of the ester linkage is thoroughly investigated under all extraction and storage conditions to guarantee that the method is quantifying the intact prodrug.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drshahbazmanzoor.com [drshahbazmanzoor.com]
- 3. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS-Based Metabolomic Study of Oleanolic Acid-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. SYNTHESIS AND NMR SPECTRAL CHARACTERIZATION OF OLEANOLIC ACID AND THEIR DERIVATIVES FROM LANATA CAMARA ROOTS | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of oleanolic acid in human plasma and study of its pharmacokinetics in Chinese healthy male volunteers by HPLC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. anjiechem.com [anjiechem.com]
- 15. Synthesis and characterization of amino acid conjugates of oleanolic acid and their in vitro cytotoxic effect on HCC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Anti-Inflammatory Response with Oleanolic Acid Hemiphthalate Disodium Salt
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Oleanolic Acid Hemiphthalate Disodium Salt, a promising derivative of the natural triterpenoid Oleanolic Acid (OA), for inducing and evaluating anti-inflammatory responses. This document outlines the mechanistic basis for its action and provides detailed protocols for its application in both in vitro and in vivo models.
Introduction: The Rationale for Derivatization
Oleanolic acid, a pentacyclic triterpenoid abundant in the plant kingdom, is well-documented for its wide array of pharmacological activities, including potent anti-inflammatory effects[1][2][3]. However, its therapeutic application has been hampered by poor water solubility and limited bioavailability[4]. To overcome these limitations, structural modifications are employed. The synthesis of this compound is a strategic chemical modification designed to significantly enhance aqueous solubility, which can lead to improved bioavailability and potentially greater anti-inflammatory efficacy compared to its parent compound[4][5]. This disodium salt derivative has demonstrated significant anti-inflammatory activity, notably in acute inflammatory models[5].
Mechanistic Framework: Targeting Key Inflammatory Pathways
The anti-inflammatory action of oleanolic acid and its derivatives is multi-faceted, primarily revolving around the suppression of key signaling pathways that orchestrate the inflammatory response[6][7][8]. While direct mechanistic studies on the hemiphthalate disodium salt are limited, its activity is presumed to follow the well-established pathways of its parent compound and other derivatives. The primary mechanisms include:
-
Inhibition of NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes[2][9]. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators. Oleanolic acid derivatives have been shown to block the phosphorylation of IκBα, thereby preventing NF-κB activation[10][11].
-
Modulation of MAPK Pathways: Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are crucial signaling molecules that regulate the production of inflammatory cytokines and enzymes[6][10]. Oleanolic acid and its analogs can inhibit the phosphorylation of these MAPKs, thus downregulating the expression of downstream inflammatory targets[12][13].
-
Suppression of Pro-inflammatory Mediators: The concerted inhibition of NF-κB and MAPK pathways leads to a significant reduction in the production and release of key inflammatory molecules, including:
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[8][10][14].
-
Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide (NO) and prostaglandins, respectively[7][10][15].
-
Below is a diagram illustrating the proposed signaling pathway for the anti-inflammatory action of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - ProQuest [proquest.com]
- 12. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Experimental Design for Studies on Oleanolic Acid Hemiphthalate Disodium Salt
An Application Guide for Preclinical Research
Abstract
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-tumor effects.[1][2] However, its therapeutic potential is often hindered by poor water solubility and consequently low bioavailability.[1][3] The synthesis of derivatives such as Oleanolic acid hemiphthalate disodium salt aims to overcome these limitations. This document provides a comprehensive guide for researchers, outlining a strategic experimental framework to rigorously characterize the physicochemical properties, pharmacological activities, and underlying mechanisms of this promising derivative. The protocols herein are designed to establish a robust data package for preclinical evaluation, from initial solubility and cytotoxicity assessments to in-depth mechanistic studies and in vivo validation.
Section 1: Foundational Characterization
Before delving into complex biological assays, it is critical to establish the fundamental physicochemical properties of the test compound. The disodium salt form is expected to have improved aqueous solubility over the parent oleanolic acid, a crucial parameter for formulation and bioavailability.
Rationale for Solubility Assessment
Determining the aqueous solubility of this compound is the cornerstone of the experimental design. This parameter dictates the preparation of stock solutions, the choice of vehicle for in vitro and in vivo studies, and provides an initial indication of its potential for oral absorption. The shake-flask method is a widely recognized gold-standard technique for determining equilibrium solubility.[4]
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the maximum dissolved concentration of the compound in a specific solvent at equilibrium.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker with temperature control
-
Microcentrifuge
-
HPLC system with a suitable column (e.g., C18) or a UV-Vis Spectrophotometer
-
2.0 mL microcentrifuge tubes
Procedure:
-
Add an excess amount of the compound to a microcentrifuge tube containing 1.0 mL of PBS at pH 7.4. The excess solid should be clearly visible.
-
Securely cap the tubes and place them in an orbital shaker set to 100 rpm at 37°C for 48 hours to ensure equilibrium is reached.[4]
-
After incubation, centrifuge the tubes at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with PBS to a concentration within the linear range of your analytical method (HPLC or UV-Vis spectrophotometry).
-
Quantify the concentration of the dissolved compound against a standard curve.
-
The experiment should be performed in triplicate to ensure reproducibility.
Data Presentation:
| Parameter | Value |
| Solvent | PBS, pH 7.4 |
| Temperature | 37°C |
| Equilibrium Time | 48 hours |
| Mean Solubility (mg/mL) | Report Mean ± SD |
Section 2: In Vitro Pharmacological Evaluation
This section outlines a tiered approach to screen for the biological activity of the compound in cell-based models. The initial step is always to determine the cytotoxic profile to identify non-toxic concentrations for subsequent pharmacological assays.
Workflow for In Vitro Analysis
Caption: A tiered workflow for in vitro evaluation.
Cell Viability and Cytotoxicity Assessment
The primary objective is to define a concentration range where the compound does not exert significant toxicity, ensuring that any observed effects in subsequent assays are due to specific pharmacological activity rather than cell death. The XTT assay is a reliable colorimetric method for this purpose, offering an advantage over the MTT assay as its formazan product is water-soluble, eliminating a solubilization step.[5][6]
Protocol 2: XTT Cell Viability Assay
Principle: Mitochondrial dehydrogenases in metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product, the amount of which is proportional to the number of viable cells.[7]
Materials:
-
RAW 264.7 (macrophage) or HepG2 (hepatocyte) cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
XTT assay kit (containing XTT reagent and an electron-coupling reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24 to 48 hours.
-
XTT Reagent Addition: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of this activated solution to each well.[5]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the color to develop.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[5]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (concentration that inhibits 50% of cell viability).
Anti-Inflammatory Activity Assessment
Given the known anti-inflammatory properties of oleanolic acid, a key experiment is to test the ability of the derivative to suppress inflammatory responses in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages. A common readout is the measurement of nitric oxide (NO) production, a key inflammatory mediator.
Protocol 3: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
Principle: In inflammatory conditions, macrophages produce NO via the inducible nitric oxide synthase (iNOS) enzyme. NO in the culture supernatant can be quantified by measuring its stable metabolite, nitrite, using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
LPS (from E. coli)
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 2. After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of the test compound. Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes. A purple color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Quantification: Determine the nitrite concentration in each sample using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Hepatoprotective Activity Assessment
To investigate the potential hepatoprotective effects, an in vitro model of liver injury can be established using a human hepatocyte cell line like HepG2, with toxicity induced by a known hepatotoxin such as acetaminophen (APAP).[8]
Protocol 4: In Vitro Hepatoprotection Assay
Principle: APAP overdose causes severe hepatocyte injury and death. This assay measures the ability of the test compound to protect HepG2 cells from APAP-induced cytotoxicity, which is assessed using the XTT assay.
Materials:
-
HepG2 cells
-
Acetaminophen (APAP)
-
XTT assay kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells as described in Protocol 2.
-
Pre-treatment: After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of the test compound. Incubate for 2-4 hours.
-
Toxin Induction: Add a predetermined toxic concentration of APAP (e.g., 5-10 mM) to the wells containing the test compound. Include control wells: cells only, cells + vehicle, cells + APAP only.
-
Incubation: Incubate the plate for 24 hours.
-
Viability Assessment: Measure cell viability in all wells using the XTT assay as described in Protocol 2.
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A significant increase in viability in the compound + APAP group compared to the APAP-only group indicates a hepatoprotective effect.
Section 3: Elucidation of Molecular Mechanisms
Once pharmacological activity is confirmed, the next logical step is to investigate the underlying molecular mechanisms. Based on the known actions of oleanolic acid, key pathways to investigate include apoptosis and inflammatory signaling cascades like NF-κB and Nrf2.[9][10]
Analysis of Apoptosis: Caspase Activity
Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases.[11] Measuring their activity provides direct evidence of apoptosis induction, which is particularly relevant if the compound shows anti-tumor potential.
Protocol 5: Caspase-3/7 Activity Assay (Luminescent)
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[12] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[13]
Materials:
-
Cells of interest (e.g., a cancer cell line like HepG2)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for the desired time period (e.g., 24 hours). Include appropriate positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.
-
Assay Execution ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12]
-
Mix the contents by placing the plate on an orbital shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Express the data as fold-change in luminescence relative to the vehicle-treated control.
Investigation of Key Signaling Pathways
The NF-κB transcription factor is a master regulator of inflammation.[14] In unstimulated cells, it is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[15] Many anti-inflammatory compounds act by inhibiting this translocation.
Caption: Inhibition of the canonical NF-κB signaling pathway.
Protocol 6: NF-κB Nuclear Translocation Assay (High-Content Imaging)
This assay visualizes and quantifies the movement of NF-κB from the cytoplasm to the nucleus.
-
Cell Culture: Seed cells (e.g., RAW 264.7) on 96-well imaging plates.
-
Treatment: Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate with an activator like TNF-α or LPS for 30-60 minutes.[15]
-
Fix and Permeabilize: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block with 1% BSA.
-
Incubate with a primary antibody against an NF-κB subunit (e.g., p65).
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye like DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify the fluorescence intensity of NF-κB in the nuclear versus cytoplasmic compartments. A reduction in the nuclear/cytoplasmic intensity ratio in treated cells compared to stimulated controls indicates inhibition.[15]
The Nrf2 transcription factor is a key regulator of the cellular antioxidant response.[16] Under normal conditions, it is bound by Keap1, which targets it for degradation.[9] Oxidative stress or activator compounds disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.
Caption: Activation of the Nrf2/Keap1 antioxidant pathway.
Protocol 7: Nrf2 Activation Assay (Reporter Gene)
This assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE).
-
Cell Line: Use a stable cell line, such as HepG2-ARE-Luciferase, which contains an ARE-driven luciferase reporter construct.[16]
-
Seeding and Treatment: Seed the reporter cells in a 96-well plate. After 24 hours, treat with various concentrations of the test compound. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Analysis: Express results as fold-induction of luciferase activity over vehicle-treated control cells. A dose-dependent increase indicates Nrf2 pathway activation.
Section 4: In Vivo Experimental Design
Positive in vitro results should be validated in a relevant animal model. The choice of model depends on the strongest in vitro finding. For a compound with potent anti-inflammatory and hepatoprotective effects, a model of acute, inflammation-driven liver injury is appropriate.
Rationale for In Vivo Model Selection
The D-galactosamine (D-GalN) and lipopolysaccharide (LPS) model in mice is a well-established and highly reproducible model of acute liver failure.[17] D-GalN sensitizes hepatocytes to the inflammatory effects of LPS, which triggers a massive inflammatory response mediated by TNF-α, leading to widespread hepatocyte apoptosis and necrosis.[18][19] This model is ideal for testing agents that have both anti-inflammatory and direct hepatoprotective properties.
Protocol 8: D-GalN/LPS-Induced Acute Liver Injury in Mice
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Experimental Groups:
-
Control: Vehicle (e.g., saline) only.
-
D-GalN/LPS: Vehicle + D-GalN/LPS challenge.
-
Compound Low Dose: Low dose of test compound + D-GalN/LPS.
-
Compound High Dose: High dose of test compound + D-GalN/LPS.
-
Positive Control: A known hepatoprotective agent (e.g., N-acetylcysteine) + D-GalN/LPS.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle (e.g., via oral gavage or intraperitoneal injection) 1-2 hours prior to the D-GalN/LPS challenge.
-
Induction of Injury: Administer D-GalN (e.g., 700 mg/kg) and LPS (e.g., 10 µg/kg) via intraperitoneal (i.p.) injection.
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of distress.
-
At a predetermined time point (e.g., 6-8 hours post-challenge), euthanize the animals.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse and collect the liver for histology and biochemical analysis.
-
-
Endpoint Analysis:
-
Serum Analysis: Measure levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant reduction in these enzymes in the treatment groups indicates hepatoprotection.[20]
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and overall tissue damage.
-
Tissue Analysis (Optional): Homogenize a portion of the liver to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or to assess markers of oxidative stress.
-
Data Presentation Summary:
| Group | Serum ALT (U/L) | Serum AST (U/L) | Histological Score (0-4) |
| Control | Value ± SD | Value ± SD | Value ± SD |
| D-GalN/LPS | Value ± SD | Value ± SD | Value ± SD |
| Compound Low Dose | Value ± SD | Value ± SD | Value ± SD |
| Compound High Dose | Value ± SD | Value ± SD | Value ± SD |
Section 5: References
A complete, numbered list of all cited sources with verifiable URLs.
-
Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability. --INVALID-LINK--
-
Zhang, Q., et al. (2022). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology. --INVALID-LINK--
-
Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability. --INVALID-LINK--
-
Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. --INVALID-LINK--
-
Muriel, P., & Rivera-Espinoza, Y. (2016). In vitro and in vivo experimental hepatotoxic models in liver research: applications to the assessment of potential hepatoprotective drugs. Annals of Hepatology. --INVALID-LINK--
-
Zhang, Q., et al. (2022). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology. --INVALID-LINK--
-
Creative Bioarray. Caspase Activity Assay. --INVALID-LINK--
-
Sarath, P. K., & Kirti, P. B. (2012). Caspase Protocols in Mice. Methods in Molecular Biology. --INVALID-LINK--
-
Wikipedia. MTT assay. --INVALID-LINK--
-
Springer Link. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. --INVALID-LINK--
-
MedChemExpress. This compound. --INVALID-LINK--
-
Ledochowski, M., et al. (2015). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Inflammation Research. --INVALID-LINK--
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. --INVALID-LINK--
-
MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. --INVALID-LINK--
-
Biotium. XTT Cell Viability Assay Kit. --INVALID-LINK--
-
protocols.io. Caspase 3/7 Activity. --INVALID-LINK--
-
ResearchGate. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. --INVALID-LINK--
-
Vinken, M., et al. (2014). Experimental models of hepatotoxicity related to acute liver failure. Archives of Toxicology. --INVALID-LINK--
-
ResearchGate. Common in vivo models of liver damage. --INVALID-LINK--
-
Weiskirchen, R., & Tacke, F. (2016). Animal models of chronic liver diseases. American Journal of Physiology-Gastrointestinal and Liver Physiology. --INVALID-LINK--
-
Creative Proteomics. NF-kB Pathway Luminex Multiplex Assay. --INVALID-LINK--
-
Frontiers. Mouse Models of Liver Parenchyma Injuries and Regeneration. --INVALID-LINK--
-
World Journal of Pharmaceutical Research. In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. --INVALID-LINK--
-
Bio-Rad. Transcription - NF-kB signaling pathway. --INVALID-LINK--
-
Cell Signaling Technology. Caspase-3 Activity Assay Kit. --INVALID-LINK--
-
GSC Biological and Pharmaceutical Sciences. IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. --INVALID-LINK--
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? --INVALID-LINK--
-
Assay Genie. NRF2 Signaling: A Keystone in Inflammation and Disease Management. --INVALID-LINK--
-
RayBiotech. Human NRF2 Transcription Factor Activity Assay Kit. --INVALID-LINK--
-
TargetMol. This compound. --INVALID-LINK--
-
RayBiotech. NF-kappaB Signaling Pathway. --INVALID-LINK--
-
MySkinRecipes. This compound. --INVALID-LINK--
-
An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual. --INVALID-LINK--
-
Al-Chalabi, S., et al. (2019). EASL clinical practice guidelines: drug-induced liver injury (DILI). JHEP Reports. --INVALID-LINK--
-
Mitchell, S., et al. (2016). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences. --INVALID-LINK--
-
Andrade, R. J., et al. (2006). Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists. World Journal of Gastroenterology. --INVALID-LINK--
-
Medscape. Drug-Induced Liver Injury Clinical Practice Guidelines (2019). --INVALID-LINK--
-
Longdom Publishing. Standard Diagnosis for Drug Induced Liver Injury. --INVALID-LINK--
-
European Association for the Study of the Liver. (2019). EASL Clinical Practice Guidelines: Drug-induced liver injury. Journal of Hepatology. --INVALID-LINK--
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. --INVALID-LINK--
-
MDPI. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems. --INVALID-LINK--
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. --INVALID-LINK--
-
ResearchGate. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. --INVALID-LINK--
-
GlpBio. This compound. --INVALID-LINK--
-
Yin, M., et al. (2020). Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives. Journal of Drug Delivery. --INVALID-LINK--
-
DiVA portal. Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. --INVALID-LINK--
-
Patsnap Synapse. What is the mechanism of Oleanolic Acid? --INVALID-LINK--
-
World Journal of Gastroenterology. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases. --INVALID-LINK--
References
- 1. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotium.com [biotium.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. longdom.org [longdom.org]
- 9. assaygenie.com [assaygenie.com]
- 10. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro and in vivo experimental hepatotoxic models in liver research: applications to the assessment of potential hepatoprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fg.bmj.com [fg.bmj.com]
Application Notes and Protocols for Ensuring the Stability of Oleanolic Acid Hemiphthalate Disodium Salt in Solution
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: A Proactive Approach to Stability
Oleanolic acid, a pentacyclic triterpenoid, and its derivatives are subjects of intense research due to their wide-ranging pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] The oleanolic acid hemiphthalate disodium salt, an esterified and salified derivative, is designed to enhance solubility and potential therapeutic applications. However, these structural modifications introduce specific stability considerations that must be meticulously addressed to ensure the integrity and reliability of experimental data.
This guide provides a comprehensive framework for understanding and evaluating the stability of this compound in solution. It moves beyond a simple recitation of steps, delving into the rationale behind each recommendation and protocol. Our objective is to empower researchers to design and execute robust stability studies, thereby ensuring the quality and reproducibility of their work.
Molecular Profile and Inherent Stability Considerations
This compound is an amphipathic molecule, featuring the lipophilic triterpenoid backbone of oleanolic acid and a hydrophilic hemiphthalate disodium salt moiety. This structure suggests several potential degradation pathways that warrant investigation.
-
Ester Hydrolysis: The hemiphthalate ester linkage is susceptible to hydrolysis, which would yield oleanolic acid and phthalic acid. This reaction is often catalyzed by acidic or basic conditions.
-
Oxidation: The pentacyclic triterpenoid structure, while relatively stable, can be susceptible to oxidation, particularly at elevated temperatures and in the presence of oxidizing agents.[3]
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the molecule.[3]
The disodium salt formulation enhances aqueous solubility. However, the pH of the resulting solution and the potential for interaction with buffers and other excipients must be carefully considered.
Recommended Storage and Handling of Stock Solutions
To maintain the integrity of this compound stock solutions, the following storage conditions are recommended based on supplier data:
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months | Long-term storage. Must be in a sealed container, protected from moisture.[4] |
| -20°C | Up to 1 month | Short-term storage. Must be in a sealed container, protected from moisture.[4] |
Crucial Handling Practices:
-
Aliquotting: To prevent degradation from repeated freeze-thaw cycles, it is imperative to aliquot stock solutions into single-use volumes immediately after preparation.
-
Inert Atmosphere: For maximal stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.
-
Light Protection: Store all solutions in amber vials or protect them from light to prevent photodegradation.
Designing a Comprehensive Stability Study: A Workflow
A robust stability study for this compound should be systematic and multifaceted, incorporating forced degradation studies to identify potential degradation products and pathways, followed by a long-term stability assessment under intended storage and use conditions.
Caption: A two-phase workflow for assessing the stability of this compound.
Protocols for Forced Degradation Studies
Forced degradation studies are essential to elucidate the potential degradation pathways and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions that are more aggressive than those it would likely encounter during normal handling and storage.
General Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of an organic solvent like DMSO and an aqueous buffer) at a known concentration (e.g., 1 mg/mL).
Acidic and Basic Hydrolysis
Rationale: To assess the susceptibility of the ester linkage to hydrolysis.
Protocol:
-
Acidic Condition: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Basic Condition: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Control: Mix the stock solution with an equal volume of purified water.
-
Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize them (for the acidic solution with NaOH, for the basic solution with HCl), and dilute with mobile phase for analysis.
Oxidative Degradation
Rationale: To evaluate the molecule's susceptibility to oxidation.
Protocol:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots and dilute with mobile phase for analysis.
Photostability
Rationale: To determine the impact of light exposure on the stability of the compound, in accordance with ICH Q1B guidelines.
Protocol:
-
Expose the solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.
-
Analyze the samples after the exposure period.
Thermal Degradation
Rationale: To assess the stability of the compound at elevated temperatures.
Protocol:
-
Incubate the solution at an elevated temperature (e.g., 70°C) in a controlled oven, protected from light.
-
A control sample should be stored at the recommended storage temperature (e.g., -20°C).
-
Analyze the samples at specified time points.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
Proposed HPLC-UV Method
The following is a starting point for developing a stability-indicating HPLC method for this compound and its primary expected degradation product, oleanolic acid.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation of moderately polar to nonpolar compounds. |
| Mobile Phase | A: 0.1% Phosphoric acid in water, B: Acetonitrile (Gradient elution) | The acidic mobile phase helps to protonate the carboxylic acids for better retention and peak shape. A gradient is necessary to elute both the more polar degradants and the parent compound in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 210 nm | Oleanolic acid and its derivatives have a chromophore that absorbs in the low UV region.[5] |
| Column Temperature | 30°C | To ensure reproducible retention times. |
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Predicted Degradation Pathway
Based on the chemical structure of this compound, the primary degradation pathway under hydrolytic conditions is the cleavage of the ester bond.
Caption: Predicted hydrolytic degradation pathway of this compound.
Concluding Remarks for the Diligent Researcher
The stability of a compound in solution is not a static property but a dynamic process influenced by a multitude of factors. For this compound, a proactive and systematic approach to stability assessment is paramount. By understanding the inherent chemical liabilities of the molecule and employing rigorous experimental protocols, researchers can ensure the generation of reliable and reproducible data. The application notes and protocols outlined herein provide a robust framework for achieving this critical aspect of scientific integrity.
References
- 1. mdpi.com [mdpi.com]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Pentacyclic Triterpenoids in Chemoprevention and Anticancer Treatment: An Overview on Targets and Underling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jbclinpharm.org [jbclinpharm.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Oleanolic Acid Hemiphthalate Disodium Salt
Introduction for the Senior Application Scientist
Welcome to the technical support guide for Oleanolic acid hemiphthalate disodium salt. As researchers and drug development professionals, you are likely working with this compound due to the known therapeutic potential of its parent molecule, Oleanolic Acid (OA). OA is a naturally occurring pentacyclic triterpenoid with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects.[1][2][3] However, its progression from bench to clinic is severely hampered by its extremely low aqueous solubility and poor permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug.[4][5][6][7]
The synthesis of this compound is a chemical modification strategy designed to directly address this primary challenge. By introducing two ionizable carboxyl groups, the salt form aims to dramatically improve aqueous solubility compared to the parent OA. This guide provides in-depth troubleshooting and optimization strategies for situations where solubility still presents a challenge, ensuring you can achieve stable, effective concentrations for your experiments.
Why the Hemiphthalate Disodium Salt?
The core principle behind this derivative is to increase the polarity and ionizability of the oleanolic acid molecule. The addition of a hemiphthalate linker and subsequent conversion to a disodium salt introduces strong ionic groups. Under aqueous conditions, particularly at neutral to alkaline pH, these sodium salts dissociate, leaving negatively charged carboxylate ions that readily interact with water molecules, thereby enhancing solubility.[3]
Caption: Conversion of poorly soluble Oleanolic Acid to its water-soluble salt form.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the dissolution and handling of this compound.
Q1: I've dissolved the salt in water/buffer, but the solution is cloudy or has formed a precipitate. What's happening?
A1: This is a common issue that typically points to pH-dependent solubility or exceeding the compound's solubility limit under your specific conditions.
Causality: this compound's solubility is highly dependent on pH. The phthalic acid moiety and the original carboxylic acid on OA must remain ionized to ensure water solubility. In acidic conditions (low pH), the carboxylate anions (-COO⁻) will become protonated to form neutral carboxylic acids (-COOH). This neutral form is significantly less polar and will precipitate out of the aqueous solution. The parent compound, oleanolic acid, is practically insoluble in water (1.748 µg/L).[2]
Troubleshooting Steps:
-
Measure the pH: Check the final pH of your solution. If it is acidic or even near-neutral, this is the most likely cause.
-
Adjust the pH: Increase the pH of your solution by adding a small amount of a suitable base (e.g., 0.1 M NaOH). The solution should clarify as the compound re-ionizes. For most applications, maintaining a pH > 7.4 is recommended.
-
Buffer Choice: Ensure your buffer has sufficient capacity to handle the compound without a significant pH drop. Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point.
Caption: Logical workflow for troubleshooting precipitation of the disodium salt.
Q2: How can I achieve higher concentrations for my stock solution? Can I use co-solvents?
A2: Yes, using a co-solvent system is a highly effective and standard method for achieving higher concentrations, particularly for in vivo studies. While the salt form improves aqueous solubility, the inherent hydrophobicity of the large triterpenoid structure can still limit the maximum achievable concentration in purely aqueous media.
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the hydrophobic core of the oleanolic acid molecule to remain in solution.[8] Solvents like Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and surfactants like Tween-80 are commonly used in formulation science to create stable, high-concentration drug solutions.[9]
Recommended Co-Solvent Systems
The following table provides validated starting protocols for preparing high-concentration stock solutions.
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Achievable Concentration | Reference |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.08 mg/mL | [9] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.08 mg/mL | [9] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.08 mg/mL | [9] |
| 4 | 100% DMF | - | - | - | ~30 mg/mL (parent OA) | [10] |
Note: Protocol 4 is for the parent OA and is useful for initial high-concentration dissolution before dilution into an aqueous system.
Experimental Protocol: Preparation using Co-Solvent System (Protocol 1)
This protocol details the step-by-step preparation of a 1 mL working solution at approximately 2 mg/mL.
-
Prepare a High-Concentration DMSO Stock: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock (e.g., 20 mg/mL). Gentle warming or sonication can aid dissolution.[9]
-
Prepare the Vehicle: In a separate sterile tube, prepare the co-solvent vehicle. For a 1 mL final volume, combine:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline (0.9% NaCl)
-
-
Vortex the Vehicle: Mix the vehicle thoroughly until it is a homogenous, clear solution.
-
Final Formulation: Add 100 µL of your DMSO stock solution (from Step 1) to the 900 µL of prepared vehicle (from Step 3).
-
Mix to Homogeneity: Vortex the final mixture thoroughly until you have a clear, transparent solution. This is your final working solution.
Q3: My application is sensitive to organic solvents. Are there alternative strategies to enhance and stabilize the compound in an aqueous buffer?
A3: Absolutely. For applications where organic solvents are undesirable, cyclodextrin complexation is a powerful and widely used technique.
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11][12] They can encapsulate the hydrophobic oleanolic acid portion of the molecule within their core, while the hydrophilic exterior interacts with water. This "host-guest" interaction effectively shields the hydrophobic part from the aqueous environment, preventing aggregation and precipitation, thereby increasing both solubility and stability.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.
Caption: Mechanism of solubility enhancement via cyclodextrin complexation.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a method for preparing a solution using SBE-β-CD, as referenced in the co-solvent table.
-
Prepare CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in your desired aqueous buffer or saline. Stir until the cyclodextrin is fully dissolved.
-
Add Compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously.
-
Facilitate Complexation: Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to ensure maximum complexation. The container should be sealed to prevent evaporation.
-
Clarify Solution: After stirring, filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved particles. The resulting clear solution contains the solubilized complex.
-
Quantification (Optional but Recommended): Use a validated analytical method like HPLC to determine the final concentration of the drug in the filtered solution. This confirms the effectiveness of the solubilization.
Q4: Can I use advanced formulation strategies like nanoparticles for this compound?
A4: Yes, although the salt form is already an improvement, nanoformulation can offer further significant advantages, especially for in vivo drug delivery. These strategies not only enhance solubility but can also improve bioavailability, stability, and even enable targeted delivery.[15][16][17][18]
Causality: Nanoformulations increase the surface-area-to-volume ratio of the drug, which enhances the dissolution rate according to the Noyes-Whitney equation.[19] Encapsulating the drug within a nanocarrier can also protect it from degradation and control its release profile.
Applicable Nanoformulation Strategies for Oleanolic Acid and its Derivatives:
-
Nanosuspensions: Drug nanoparticles stabilized by surfactants.[18][20]
-
Solid Lipid Nanoparticles (SLNs): The drug is dispersed within a solid lipid matrix.[18]
-
Liposomes: The drug is encapsulated within spherical lipid bilayer vesicles.[16][21]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): A mixture of oils, surfactants, and co-solvents that spontaneously forms a nanoemulsion upon contact with aqueous media in the gut.[5][21][22]
While developing these formulations requires specialized expertise and equipment, they represent the cutting edge for overcoming the delivery challenges of BCS Class IV compounds like oleanolic acid.[19][22]
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oleanolic acid: a comprehensive analysis of the research and application of pentacyclic triterpenoid natural active ingredients - FocusHerb [focusherb.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization of oleanolic acid and ursolic acid by cosolvency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Solid inclusion complexes of oleanolic acid with amino-appended β-cyclodextrins (ACDs): Preparation, characterization, water solubility and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 13. Host-guest interaction of β-cyclodextrin with isomeric ursolic acid and oleanolic acid: physicochemical characterization and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hilarispublisher.com [hilarispublisher.com]
Preventing precipitation of Oleanolic acid hemiphthalate disodium salt in media
Introduction
Welcome to the technical support guide for Oleanolic acid hemiphthalate disodium salt. This document is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot a common yet critical experimental hurdle: the precipitation of this compound in aqueous and cell culture media. Oleanolic acid is a pentacyclic triterpenoid with significant therapeutic potential, but its inherent hydrophobicity presents challenges.[1][2] The hemiphthalate disodium salt form was developed to dramatically improve aqueous solubility.[3][4] However, under specific experimental conditions, this advantage can be compromised, leading to precipitation, inaccurate results, and wasted resources.
This guide provides a structured approach to understanding the underlying causes of precipitation and offers validated protocols to ensure your experiments proceed with the compound fully solubilized.
Troubleshooting Guide & FAQs
This section directly addresses the most common issues encountered by researchers.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I prepared a high-concentration stock of this compound in DMSO. When I add it to my cell culture medium, a white precipitate or cloudiness appears instantly. What is happening and how do I fix it?
Answer: This is a classic phenomenon known as "crashing out" or antisolvent precipitation.[5][6] It occurs when a compound dissolved in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (your aqueous medium). The DMSO disperses quickly, leaving the compound molecules exposed to an environment where their concentration far exceeds their aqueous solubility limit, causing them to aggregate and precipitate.
Causality Checklist & Solutions:
-
Rapid Dilution / Solvent Shock: Adding a small volume of highly concentrated stock directly into a large volume of media is the primary cause.
-
Low Temperature of Media: The solubility of most compounds decreases at lower temperatures. Adding your stock to refrigerated or room-temperature media will significantly increase the likelihood of precipitation.[9][10]
-
Solution: Always Use Pre-Warmed Media. Ensure your cell culture media or buffer is warmed to the experimental temperature (typically 37°C) before adding the compound.[7]
-
-
High Final Solvent Concentration: While DMSO is an excellent solvent for the initial stock, a high final concentration in your media can be toxic to cells and can still contribute to solubility issues upon dilution.
Issue 2: Delayed Precipitation in Culture (Hours to Days Later)
Question: My solution was perfectly clear when I prepared it, but after incubating it with my cells for several hours, I see a fine precipitate or crystals forming in the wells. What's causing this delayed effect?
Answer: Delayed precipitation indicates a change in the media conditions over time, which reduces the compound's stability in solution.
Causality Checklist & Solutions:
-
pH Shift in Media: Cellular metabolism naturally produces acidic byproducts (like lactic acid), which lower the pH of the culture medium over time. This compound is a salt of a weak acid. As the pH drops, the ionized, more soluble salt form can be protonated, converting it back to the less soluble, neutral form, which then precipitates.[8][11]
-
Solution: Monitor and Control pH. For dense or highly metabolic cultures, use a well-buffered medium (e.g., HEPES-buffered) and consider changing the medium more frequently to prevent significant pH drops.[8]
-
-
Interaction with Media Components: Divalent cations, particularly Ca²⁺ and Mg²⁺, are abundant in many culture media. These can potentially interact with the disodium salt to form less soluble calcium or magnesium salts.[9][10] Proteins in serum can also interact with compounds.
-
Solution: Test in Simpler Systems. If you suspect an interaction, test the compound's stability in a simpler buffer (like PBS) at the same concentration and pH. If it remains soluble in PBS but precipitates in media, an interaction is likely. Using a solubility-enhancing formulation (see below) can often mitigate these interactions.
-
-
Media Evaporation: In long-term experiments, especially in incubators with suboptimal humidity, evaporation can concentrate all media components, including your compound, pushing it past its solubility limit.[7][9][10]
-
Solution: Ensure Proper Humidification. Maintain proper humidity levels in your incubator and use culture plates with low-evaporation lids or sealing films for long-term assays.[7]
-
Issue 3: Required Concentration Exceeds Basic Aqueous Solubility
Question: I need to use a high concentration of the compound for my experiment, but it precipitates no matter how carefully I dilute it. What are my options?
Answer: When the required experimental concentration is fundamentally higher than the compound's solubility in the media, you must employ advanced formulation strategies to increase its apparent solubility.
Solution: Utilize Solubility Enhancers. These excipients create favorable micro-environments for the drug molecules, keeping them dispersed and preventing aggregation.
-
Cyclodextrins: These are highly recommended for oleanolic acid and its derivatives.[12][13][14][15] Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic Oleanolic acid portion of your compound gets encapsulated within the core, while the hydrophilic exterior keeps the entire complex soluble in water.
-
Surfactants: Surfactants form structures called micelles in aqueous solutions.[17][18] These micelles have a hydrophobic core that can solubilize your compound, effectively increasing its concentration in the medium.
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility more than a single solvent.
-
Recommended Excipients: A formulation including Polyethylene glycol 300 (PEG300) has been shown to be effective.[16]
-
Systematic Troubleshooting Workflow
Use the following flowchart to systematically diagnose and resolve precipitation issues.
Caption: Systematic workflow for troubleshooting precipitation.
Understanding Solubility Enhancement Mechanisms
To make informed choices, it is crucial to understand how solubility enhancers work at a molecular level.
Caption: Mechanisms of (A) Surfactant and (B) Cyclodextrin action.
Validated Formulation Protocols
The following protocols are based on established methods for solubilizing this compound and similar hydrophobic compounds.[16] Always start by preparing a high-concentration primary stock solution in 100% DMSO.
Data Summary: Example Formulations
| Protocol | Formulation Component 1 | Formulation Component 2 | Formulation Component 3 | Final Vehicle Composition | Achievable Concentration |
| 1: Co-Solvent/Surfactant | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline / Media | ≥ 2.08 mg/mL (3.21 mM) |
| 2: Cyclodextrin | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | 20% SBE-β-CD in Saline / Media | ≥ 2.08 mg/mL (3.21 mM) |
Table data sourced from MedChemExpress.[16]
Protocol 1: Co-Solvent/Surfactant Method
This protocol is effective but involves multiple components. Ensure you add them in the specified order.
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to create a 20.8 mg/mL primary stock solution.
-
Prepare Working Solution (Example for 1 mL final volume): a. Start with 400 µL of PEG300 in a sterile microcentrifuge tube. b. Add 100 µL of your 20.8 mg/mL primary DMSO stock to the PEG300. Mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture. Mix thoroughly again. d. Add 450 µL of pre-warmed (37°C) saline or cell culture medium to the tube to reach the final volume of 1 mL. Vortex gently to create a clear, homogenous solution.
-
Final Addition: Add the prepared working solution to your main volume of cell culture medium.
Protocol 2: Cyclodextrin Method (Recommended)
This is often the most effective and biocompatible method for in vitro studies.
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to create a 20.8 mg/mL primary stock solution.
-
Prepare Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired cell culture medium. Gentle warming may be required to fully dissolve the SBE-β-CD. Sterile filter this solution.
-
Prepare Working Solution (Example for 1 mL final volume): a. Start with 900 µL of the 20% SBE-β-CD vehicle in a sterile microcentrifuge tube. Ensure it is pre-warmed to 37°C. b. Add 100 µL of your 20.8 mg/mL primary DMSO stock directly to the SBE-β-CD vehicle. c. Mix thoroughly by vortexing or pipetting. The solution should be clear.
-
Final Addition: This working solution can now be added to your cells or main experimental setup. The final DMSO concentration is 10%, which may be high for some cell lines. You can adjust the primary stock concentration and dilution factor to achieve a lower final DMSO concentration while still benefiting from the SBE-β-CD.
Final Recommendations from the Scientist
-
Always perform a solubility test first. Before committing to a large experiment, test the solubility of your compound at the target concentration in the final medium and formulation. Incubate it under experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment to check for delayed precipitation.[7]
-
Do not filter a precipitated solution. Filtering will remove your active compound, leading to an unknown and lower final concentration, which will invalidate your experimental results.[8] The correct approach is to solve the underlying solubility problem.
-
Store stock solutions correctly. Aliquot your primary DMSO stock into single-use vials and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[16] Avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation.[10][16]
By understanding the physicochemical principles and following these validated protocols, you can confidently prevent the precipitation of this compound, ensuring the accuracy and reproducibility of your research.
References
- 1. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Crystalline solid dispersion-a strategy to slowdown salt disproportionation in solid state formulations during storage and wet granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid inclusion complexes of oleanolic acid with amino-appended β-cyclodextrins (ACDs): Preparation, characterization, water solubility and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. jocpr.com [jocpr.com]
- 18. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD [mdpi.com]
Technical Support Center: Interpreting NMR Spectra of Oleanolic Acid Derivatives
Welcome to the technical support center for the NMR-based analysis of oleanolic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of pentacyclic triterpenoids. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key reference data to facilitate the accurate and efficient interpretation of your ¹H and ¹³C NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the NMR analysis of oleanolic acid and its derivatives.
Question 1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved, especially the hydroxyl and carboxylic acid protons?
Answer: Peak broadening in the spectra of oleanolic acid derivatives can arise from several factors. Understanding the root cause is key to improving spectral quality.
-
Poor Solubility: Oleanolic acid and many of its non-polar derivatives have limited solubility in common NMR solvents like chloroform-d (CDCl₃).[1] Low solubility leads to the formation of microscopic aggregates, which tumble slowly in solution, resulting in broader lines.
-
Solution: Consider using more polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or pyridine-d₅, which are excellent for dissolving compounds with hydroxyl and carboxylic acid functionalities.[1]
-
-
Chemical Exchange: The hydroxyl (-OH) and carboxylic acid (-COOH) protons are labile and can exchange with each other or with trace amounts of water in the solvent. This exchange process occurs on the NMR timescale and leads to significant broadening.
-
Solution: To confirm the presence of these exchangeable protons, you can add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The -OH and -COOH signals will disappear as the protons are replaced by deuterium.
-
-
Sub-optimal Shimming: An inhomogeneous magnetic field (B₀) is a frequent cause of broad peaks.
-
Solution: Always perform a thorough shimming procedure on your sample before acquisition to optimize the magnetic field homogeneity.[1]
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.[1]
-
Solution: Ensure high purity of your sample and use high-quality NMR solvents. If metal contamination is suspected, purification by column chromatography or washing with a chelating agent solution may be necessary.
-
Question 2: The aliphatic region of my ¹H NMR spectrum (roughly 0.7-2.5 ppm) is a complex "hump" of overlapping signals. How can I even begin to interpret it?
Answer: This is the most characteristic and challenging region of the oleanolic acid spectrum due to the large number of overlapping methylene (-CH₂) and methine (-CH) protons from the rigid pentacyclic core.[1] Deciphering this region is crucial for structural confirmation.
-
Higher Field Strength: The first step is to maximize signal dispersion. Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will spread out the signals, making them easier to resolve and interpret.[1]
-
2D NMR Spectroscopy: One-dimensional spectra are often insufficient for this complex region. A suite of 2D NMR experiments is essential for unambiguous assignment:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (¹H-¹H J-coupling) and helps to trace out the spin systems within the molecule. For example, you can walk along a chain of coupled protons in a cyclohexane ring.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is invaluable for assigning the chemical shifts of protonated carbons.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is critical for connecting different spin systems and for identifying quaternary carbons by observing correlations from nearby protons.[3][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: These experiments identify protons that are close in space, providing crucial information about the stereochemistry of the molecule.[5][6]
-
Question 3: My observed chemical shifts don't perfectly match the literature values. Does this mean my compound is incorrect or impure?
Answer: Not necessarily. Minor deviations in chemical shifts are common and can be attributed to several factors:
-
Solvent Effects: The chemical shifts of oleanolic acid are highly dependent on the deuterated solvent used.[1] Aromatic solvents like pyridine-d₅ can induce significant changes in the chemical shifts of nearby protons compared to a less interactive solvent like CDCl₃. Always compare your data to literature values obtained in the same solvent.
-
Concentration: Sample concentration can influence chemical shifts, particularly for protons involved in hydrogen bonding, like the hydroxyl and carboxylic acid protons.[1]
-
Temperature and pH: These experimental parameters can also affect the positions of labile proton signals.[1]
-
Derivatization: Even small changes to the oleanolic acid scaffold can have long-range effects on the chemical shifts of distant protons and carbons. When interpreting the spectrum of a new derivative, expect shifts relative to the parent compound.
Question 4: I'm trying to distinguish between oleanolic acid and its isomer, ursolic acid. Their ¹H NMR spectra look very similar. What are the key differences?
Answer: Oleanolic and ursolic acids are structural isomers, differing only in the position of two methyl groups (C-29 and C-30). While their spectra are indeed very similar, there are subtle but diagnostic differences that can be identified, particularly with the aid of 2D NMR.
-
Key Diagnostic Region: The most significant differences are often observed in the chemical shifts of the protons and carbons in the E-ring of the triterpenoid skeleton.
-
2D NMR is Key: A combination of HSQC and HMBC experiments is often the most reliable way to differentiate these isomers.[3][4] By carefully analyzing the long-range correlations from the methyl groups to the surrounding carbons, the connectivity and thus the isomeric form can be definitively established.
Reference Data: Characteristic NMR Shifts
The following tables summarize characteristic ¹H and ¹³C NMR chemical shifts for the parent oleanolic acid scaffold. Note that these values can vary depending on the solvent and substitution pattern.
Table 1: Key ¹H NMR Chemical Shifts (δ) for Oleanolic Acid
| Proton Assignment | δ in CDCl₃ (ppm) | δ in Pyridine-d₅ (ppm) | Key Features |
| H-12 (olefinic) | ~5.27 (t) | ~5.48 (t) | A characteristic triplet in the olefinic region.[1][7] |
| H-3 (carbinol) | ~3.22 (dd) | ~3.42 (dd) | A double-doublet, its coupling pattern reveals its stereochemistry.[1][7] |
| H-18 | ~2.82 (dd) | ~3.29 (dd) | A key proton on the E-ring.[7] |
| Methyls (7x) | 0.75 - 1.13 (s) | 0.89 - 1.27 (s) | Seven sharp singlets corresponding to the tertiary methyl groups.[1][7] |
| -COOH | Very broad, variable | Very broad, variable | Often not observed or very broad; disappears on D₂O exchange. |
Table 2: Key ¹³C NMR Chemical Shifts (δ) for Oleanolic Acid
| Carbon Assignment | δ in CDCl₃ (ppm) | δ in Pyridine-d₅ (ppm) | Key Features |
| C-28 (Carboxyl) | ~183.4 | ~181.4 | The downfield signal of the carboxylic acid.[1][8] |
| C-13 (Olefinic) | ~143.7 | ~146.1 | Quaternary olefinic carbon.[1][8] |
| C-12 (Olefinic) | ~122.6 | ~123.8 | Protonated olefinic carbon.[1][8] |
| C-3 (Carbinol) | ~79.0 | ~79.4 | The carbon bearing the hydroxyl group.[1][8] |
| Methyls (C-23 to C-27, C-29, C-30) | ~15.3 - 33.1 | ~16.8 - 34.5 | The seven methyl carbons in the aliphatic region.[1] |
Data compiled from multiple sources.[1][7][8] Shifts can vary based on experimental conditions.
Experimental Protocols
1. Sample Preparation for NMR Analysis
A robust and reproducible sample preparation protocol is the foundation of high-quality NMR data.
-
Weighing: Accurately weigh 5-10 mg of your purified oleanolic acid derivative for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent. For initial screening, CDCl₃ is common, but for derivatives with increased polarity or for better resolution, DMSO-d₆ or Pyridine-d₅ are recommended.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1] If solubility is an issue, gentle warming or sonication can aid dissolution. Ensure the sample is fully dissolved.
-
Filtering and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter and transfer the clear solution into a clean, dry NMR tube.[1]
-
Insertion: Place the NMR tube into a spinner and use a depth gauge to ensure correct positioning within the NMR probe.[1]
2. Standard NMR Acquisition Parameters
These are starting parameters and may need to be optimized for your specific compound and spectrometer.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
Visualized Workflows
Diagram 1: General Troubleshooting Workflow for Poor NMR Spectral Quality
Caption: A logical workflow for troubleshooting common issues in NMR spectroscopy of oleanolic acid derivatives.
Diagram 2: Workflow for Structural Elucidation of an Oleanolic Acid Derivative
Caption: A systematic approach to structure elucidation of oleanolic acid derivatives using a combination of 1D and 2D NMR experiments.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and structure elucidation of five new conjugates of oleanolic acid derivatives and chalcones using 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and novel discrimination and quantification of oleanolic and ursolic acids in complex plant extracts using two-dimensional nuclear magnetic resonance spectroscopy-Comparison with HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sid.ir [sid.ir]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimizing Cell Viability Assays with Oleanolic Acid Hemiphthalate Disodium Salt
Welcome to the technical support center for optimizing cell viability assays using Oleanolic acid hemiphthalate disodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this plant-derived compound and ensure the generation of accurate and reproducible data. Oleanolic acid and its derivatives, while promising therapeutic agents, present unique challenges in standard in vitro assays.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound in cell-based assays.
Q1: What is this compound and how does it differ from Oleanolic acid?
A1: Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in numerous plants, known for its anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] However, its utility is often limited by poor water solubility.[3][4][5] this compound is a synthetic derivative designed to enhance solubility and potentially improve its bioavailability for experimental applications.[6][7][8][9]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: Due to its improved solubility, this compound is more amenable to dissolution than its parent compound. However, proper procedure is key.
-
Recommended Solvent: Start by dissolving the compound in a small amount of sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6][10]
-
Final Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is non-toxic to your cells, typically below 0.5%, and ideally below 0.1%.[10]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest treatment concentration to account for any solvent-induced effects on cell viability.[10]
-
Storage: Aliquot your stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
Q3: What is a suitable starting concentration range for this compound in a cytotoxicity assay?
A3: The optimal concentration range is highly dependent on the cell line and the endpoint being measured. For a novel compound or a new cell line, it's best to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A logarithmic or semi-logarithmic dilution series is efficient for this purpose. Based on studies with the parent compound, Oleanolic acid, a range from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM or more) is a reasonable starting point.[11][12][13]
Q4: Can this compound interfere with standard cell viability assays?
A4: Yes, this is a critical consideration. Plant-derived compounds, including triterpenoids like Oleanolic acid, are known to interfere with common cell viability assays, particularly those based on the reduction of tetrazolium salts (e.g., MTT, XTT, MTS).[10] This interference can lead to an overestimation of cell viability, masking true cytotoxic effects.
II. Troubleshooting Guide: Navigating Common Assay Issues
This section provides a detailed, question-and-answer-style troubleshooting guide for specific problems that may arise during your experiments.
Issue 1: Discrepancy Between MTT/XTT Assay Results and Cell Morphology
Q: My MTT assay results show high cell viability, but when I look at the cells under a microscope, they appear stressed, rounded, or detached. What is causing this discrepancy?
A: This is a classic sign of assay interference. The most likely cause is the direct chemical reduction of the tetrazolium salt by your compound, independent of cellular metabolic activity.
Causality Explained: Tetrazolium-based assays like MTT and XTT measure cell viability indirectly by quantifying the activity of mitochondrial dehydrogenases. These enzymes in living cells reduce the yellow tetrazolium salt to a colored formazan product. However, compounds with intrinsic reducing potential, such as many polyphenols and triterpenoids found in plants, can also perform this reduction chemically.[10] This leads to a strong color change even in the absence of viable cells, resulting in a false-positive signal for viability.
Workflow for Diagnosing and Mitigating Assay Interference
Caption: Diagnostic workflow for assay interference.
Step-by-Step Troubleshooting Protocol:
-
Run a Cell-Free Control: This is the most definitive way to test for direct reduction.
-
Prepare a 96-well plate with your complete cell culture medium but without any cells.
-
Add this compound at the same concentrations used in your experiment.
-
Add the MTT or XTT reagent as you would normally.
-
Incubate for the standard duration.
-
Interpretation: If you observe the characteristic color change (purple for MTT, orange for XTT) in a dose-dependent manner, your compound is directly reducing the tetrazolium salt.[10]
-
-
Run a Compound Color Control:
-
In a cell-free plate, add your compound at various concentrations to the media.
-
Do not add the assay reagent.
-
Measure the absorbance at the same wavelength used for your assay.
-
Interpretation: If you get a significant absorbance reading, your compound's natural color is interfering with the measurement. While less common for Oleanolic acid derivatives, this is crucial for crude plant extracts.
-
Solutions:
-
Switch to an Alternative Assay: This is the most reliable solution. Consider assays with different detection principles:
-
Sulforhodamine B (SRB) Assay: Measures total protein content, which correlates with cell number. It is less susceptible to metabolic interference.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, providing a direct measure of cytotoxicity and membrane integrity.
-
Resazurin (AlamarBlue®) Assay: While also a redox-based assay, it can sometimes be less prone to interference than tetrazolium salts. However, validation with cell-free controls is still essential.[12]
-
-
Modify Your Existing Protocol (Use with Caution): If switching assays is not feasible, you can try to wash the cells after treatment and before adding the MTT/XTT reagent. This may remove some of the interfering compound. However, this method is not always effective and can introduce variability.
Issue 2: Poor Reproducibility and High Variability Between Replicates
Q: My IC50 values for this compound are inconsistent across experiments, and I see high standard deviations within my triplicate wells. What are the potential causes?
A: Poor reproducibility often stems from inconsistencies in cell culture practices, reagent handling, or compound solubility.
Key Factors and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Cell Health & Passage Number | Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Over-confluent or unhealthy cells will respond inconsistently. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and seeded at an optimal, consistent density.[11] |
| Compound Precipitation | Although the salt form is more soluble, precipitation can still occur at high concentrations in culture media, leading to an inaccurate effective concentration. | Visually inspect your wells for any precipitate after adding the compound. Pre-warm the media before adding the stock solution. If precipitation persists, a solubility test may be needed, or the use of lower concentrations. |
| Inconsistent Incubation Times | Variations in the timing of cell seeding, compound treatment, or assay reagent addition can significantly affect results. | Standardize all incubation times across experiments. Use a multichannel pipette for simultaneous reagent addition to minimize timing differences between wells. |
| Edge Effects | Wells on the perimeter of a 96-well plate are prone to evaporation, leading to increased compound and media concentration, which can skew results. | Avoid using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. |
Signaling Pathway Visualization
Caption: Potential mechanisms of Oleanolic Acid derivatives.
III. Detailed Experimental Protocols
To ensure self-validation and trustworthiness, here are step-by-step protocols for key experiments.
Protocol 1: Cell-Free MTT Reduction Assay
This protocol is essential to determine if this compound directly reduces the MTT reagent.
-
Plate Setup: Use a sterile 96-well plate. Do not add cells.
-
Add Medium: Add 100 µL of your complete cell culture medium to each well.
-
Add Compound: Prepare a serial dilution of your compound in the medium, identical to the concentrations used in your cellular experiments. Include a vehicle-only control (e.g., DMSO).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Solubilize: Add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm. A dose-dependent increase in absorbance confirms interference.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay is a reliable alternative that measures membrane integrity.
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow for attachment.
-
Treatment: Treat cells with a serial dilution of this compound for your desired time period (e.g., 24, 48, or 72 hours).
-
Controls: Include the following controls:
-
Untreated Control: Cells with medium only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most kits) 45 minutes before the end of the experiment.
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
Medium Background Control: Wells with medium but no cells.
-
-
Sample Collection: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new, flat-bottom 96-well plate.
-
Assay Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Read Absorbance: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound [myskinrecipes.com]
- 9. 美国GlpBio - this compound | Cas# 168770-31-8 [glpbio.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. AMPK activation-dependent autophagy compromises oleanolic acid-induced cytotoxicity in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reducing Variability in Animal Studies with Oleanolic Acid Hemiphthalate Disodium Salt
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your animal studies involving Oleanolic Acid (OA) Hemiphthalate Disodium Salt, ensuring more robust and reproducible results.
Given that Oleanolic Acid and its derivatives are often investigated for their anti-inflammatory and hepatoprotective effects, this guide will focus on troubleshooting within these research contexts.[1][2][3][4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that can arise during the planning and execution of animal studies with Oleanolic Acid Hemiphthalate Disodium Salt.
Q1: What is the most significant contributor to variability when working with this compound?
A1: The primary challenge and source of variability stems from the physicochemical properties of oleanolic acid derivatives. While the hemiphthalate disodium salt form is designed to improve solubility over the parent oleanolic acid, it can still present formulation challenges.[6] Inconsistent formulation preparation leads directly to variable dosing, which is a major driver of inconsistent biological outcomes. The parent compound, oleanolic acid, has very low water solubility (around 1 µg/mL) and poor permeability, classifying it as a Biopharmaceutics Classification System (BCS) class IV drug.[7][8] The disodium salt improves this but does not eliminate solubility issues, especially in complex dosing vehicles.
Q2: How do I choose the right vehicle for administration?
A2: The choice of vehicle is critical and depends on the route of administration. For intravenous (IV) or intraperitoneal (IP) injections, a clear, sterile solution is mandatory to prevent embolism or localized inflammation. For oral gavage, a uniform suspension may be acceptable.
-
For IV/IP Administration: Start by assessing solubility in common biocompatible solvents. A co-solvent system is often necessary. A widely used approach involves first dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it with a vehicle suitable for injection, such as saline or polyethylene glycol (PEG).[9]
-
For Oral Administration: The low oral bioavailability of oleanolic acid (reported as low as 0.7%) is a major hurdle.[10][11] Formulation strategies that enhance solubility and absorption, such as self-microemulsifying drug delivery systems (SMEDDS), have been shown to increase bioavailability significantly.[6][12]
Q3: My results show high inter-animal variability. What are the likely causes?
A3: High variability can stem from three main areas:
-
Biological Variation: Inherent differences in the animals' genetics, age, sex, health status, and microbiome.[13]
-
Environmental Factors: Minor fluctuations in temperature, humidity, light cycles, noise, and caging conditions.[13]
-
Experimental Procedures: Inconsistencies in animal handling, the precision of dosing, timing of sample collection, and surgical procedures.[13][14]
A robust experimental design incorporating randomization and blinding is the best defense against these factors.[13][14]
Q4: Are there known dose-dependent effects I should be aware of?
A4: Yes. Oleanolic acid exhibits a paradoxical dose-dependent effect on the liver. While low doses are hepatoprotective, higher doses and long-term use can induce liver injury, specifically cholestasis.[15] This makes careful dose-range finding studies essential to identify a therapeutic window that avoids toxicity.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: Compound Precipitation in Dosing Formulation
-
Potential Cause: The aqueous component of your vehicle is too high for the compound's solubility, causing it to "crash out" of solution.[16]
-
Troubleshooting Workflow:
-
Step 1: Optimize Co-Solvent System: Begin by creating a concentrated stock solution in 100% DMSO. For the final formulation, use a multi-component vehicle. A common starting point is a mixture of DMSO, a co-solvent like PEG300, and a surfactant like Tween® 80, diluted into a physiological carrier like saline.[16]
-
Step 2: Gradual Dilution: Add the aqueous component (e.g., saline) to the organic solvent mixture containing the compound gradually while vortexing. This prevents localized changes in polarity that cause precipitation.[16]
-
Step 3: Adjust Ratios: If precipitation persists, systematically decrease the percentage of the aqueous component while increasing the proportion of organic co-solvents.
-
Step 4: Incorporate a Surfactant: Surfactants like Tween® 80 or solubilizers like SBE-β-CD can help maintain stability in an aqueous environment.[17]
A logical workflow for troubleshooting formulation issues is essential.
Caption: Formulation Troubleshooting Workflow.
-
Issue 2: Inconsistent Efficacy in Anti-Inflammatory Models
-
Potential Cause: The observed anti-inflammatory effect of Oleanolic Acid is highly dependent on the timing of administration relative to the inflammatory insult and the specific pathways being activated. OA and its derivatives are known to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[18][19][20] Variability can arise if the dosing schedule does not align with the peak activation of this pathway in your model.
-
Troubleshooting Steps:
-
Review Dosing Schedule: In acute inflammation models (e.g., carrageenan-induced paw edema), is the compound administered prophylactically or therapeutically?[2] The timing can dramatically alter the outcome.
-
Confirm Target Engagement: If possible, include satellite groups for pharmacodynamic (PD) analysis. Collect relevant tissues (e.g., inflamed paw, liver) at peak inflammatory response and measure key markers like TNF-α, IL-6, or phosphorylated NF-κB to confirm the compound is hitting its intended target.[18]
-
Standardize Inflammatory Insult: Ensure the inflammatory agent (e.g., LPS, carrageenan) is from the same lot and prepared fresh for each experiment to reduce variability in the inflammatory response itself.
The mechanism of action involves key signaling pathways.
Caption: Oleanolic Acid's Anti-Inflammatory Pathway.
-
Issue 3: Unexpected Signs of Toxicity (e.g., lethargy, weight loss, elevated liver enzymes)
-
Potential Cause 1: Vehicle Toxicity: The formulation itself, especially with high concentrations of organic solvents like DMSO, can cause adverse effects.[9][16]
-
Potential Cause 2: Compound-Induced Hepatotoxicity: As mentioned, high doses of oleanolic acid can be hepatotoxic.[15]
-
Troubleshooting Steps:
Part 3: Protocols & Data Summaries
Protocol: Preparation of an Injectable Formulation
This protocol provides a starting point for developing a clear, injectable formulation for IV or IP administration. Optimization will be required.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Gentle heating or sonication may aid dissolution.[17]
-
Prepare Co-Solvent Mixture: In a separate sterile tube, combine the other vehicle components. A common starting formulation is:
-
40% PEG300
-
5% Tween-80
-
-
Combine and Mix: Add the required volume of the DMSO stock solution to the co-solvent mixture and vortex thoroughly.
-
Final Dilution: Slowly add saline (or other aqueous buffer) dropwise while continuously vortexing to reach the final desired concentration. For example, to make a 2 mg/mL final solution from a 20 mg/mL stock, you would combine 10% DMSO stock, 40% PEG300, 5% Tween-80, and 45% Saline.[17]
-
Final Check: Visually inspect the final formulation for any signs of precipitation. It should be a clear solution. Do not inject if any particulates are visible.[16]
Table 1: Recommended Vehicle Compositions for Formulation
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Solubility | Reference |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.08 mg/mL | [17] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.08 mg/mL | [17] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.08 mg/mL | [17] |
Note: These are starting points. The final formulation must be optimized for your specific dose and animal model.
References
- 1. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of oleanolic acid in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hepatoprotection by Oleanolic Acid Preconditioning: Focusing on PPARα Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of oleanolic acid in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual strategies to improve oral bioavailability of oleanolic acid: Enhancing water-solubility, permeability and inhibiting cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. prisysbiotech.com [prisysbiotech.com]
- 15. Oleanolic acid reprograms the liver to protect against hepatotoxicants, but is hepatotoxic at high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 19. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Oleanolic acid hemiphthalate disodium salt stability issues and solutions
Welcome to the technical support resource for Oleanolic Acid Hemiphthalate Disodium Salt (CAS: 168770-31-8). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges and ensure the integrity of your experiments. As a salt of a hemiphthalate ester of Oleanolic Acid, this compound offers improved aqueous solubility over its parent molecule but introduces specific handling requirements to prevent degradation. This document provides in-depth, field-proven insights into its behavior in experimental settings.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
This section covers the most common initial questions regarding the storage and handling of this compound.
Q1: How should I store the solid (powder) form of the compound?
A1: The solid compound should be stored under desiccated and cold conditions to prevent degradation from moisture and heat. The primary concern is the hydrolysis of the ester linkage, which can be initiated by atmospheric moisture.
| Storage Condition | Recommended Duration | Rationale |
| -80°C | Up to 6 months | Optimal for long-term storage, minimizes thermal and hydrolytic degradation. |
| -20°C | Up to 1 month | Suitable for short-term storage. Ensure the container is tightly sealed.[1] |
Expert Insight: Always allow the container to equilibrate to room temperature before opening. This crucial step prevents condensation from forming on the cold powder, which would introduce moisture and compromise the compound's stability.
Q2: What is the recommended solvent for preparing a stock solution, and at what concentration?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a primary stock solution.[2] Oleanolic acid and its derivatives have good solubility in DMSO. We recommend preparing a stock solution at a concentration of 10-20 mg/mL.
Causality: DMSO is a polar aprotic solvent, which effectively dissolves the compound without actively participating in hydrolytic degradation, a risk associated with protic solvents like water or methanol if stored for extended periods.
Q3: How should I store the DMSO stock solution, and for how long is it stable?
A3: Stock solutions are significantly more susceptible to degradation than the solid powder. Storage conditions are critical for maintaining the compound's integrity.
| Storage Condition | Recommended Duration | Rationale |
| -80°C | Up to 6 months | Preferred for preserving integrity. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Acceptable for short-term use. Minimize exposure to ambient temperature.[1] |
Expert Insight: Freeze-thaw cycles can introduce moisture and accelerate degradation. We strongly advise preparing single-use aliquots of the stock solution to ensure consistency across experiments.
Q4: Are aqueous working solutions of this compound stable?
A4: No, aqueous solutions are not stable and should be prepared fresh immediately before each experiment and used the same day.[2] The ester linkage in the hemiphthalate moiety is highly susceptible to hydrolysis in aqueous environments. The rate of this degradation is dependent on the pH and temperature of the buffer.
Section 2: Troubleshooting Guide - When Things Go Wrong
This section addresses specific problems that users may encounter during their experiments.
Issue 1: My compound precipitated after I diluted my DMSO stock into an aqueous buffer (e.g., PBS). What happened?
Answer: This is a common issue stemming from the low aqueous solubility of the parent oleanolic acid molecule.[3][4] Although the disodium salt form enhances solubility, dilution into a large volume of buffer can cause the concentration to exceed its solubility limit, leading to precipitation. This is especially true if the final concentration of DMSO is too low to act as an effective co-solvent.
Troubleshooting Steps:
-
Increase Co-Solvent Percentage: If the experimental model permits, increase the final concentration of organic co-solvents. A formulation containing PEG300 and Tween-80 can improve solubility.[1][2]
-
Use Formulation Aids: For in vivo or cell-based assays, consider using solubility enhancers like SBE-β-CD (sulfobutylether-β-cyclodextrin).[1][5] Cyclodextrins can form inclusion complexes that shield the hydrophobic parts of the molecule, enhancing its stability and solubility in water.[5]
-
Sonication: Briefly sonicate the solution after dilution to aid dispersion. However, be aware this may only create a temporary, fine suspension rather than a true solution.[6]
Issue 2: My experimental results are inconsistent, or the compound seems to have lost its biological activity.
Answer: This is a classic indicator of compound degradation. The most probable cause is the hydrolysis of the hemiphthalate ester, which cleaves the molecule into oleanolic acid and phthalic acid. The resulting oleanolic acid has different physicochemical properties (notably lower solubility) and may not exhibit the same biological activity profile or potency as the intact ester salt.
Troubleshooting Steps:
-
Prepare Solutions Fresh: This is the most critical control. Always prepare aqueous working solutions immediately before use from a properly stored, frozen stock.[6] Do not store working solutions, even at 4°C.
-
Control the pH: The stability of the ester is pH-dependent. Use a well-buffered system at a neutral pH (7.0-7.4) unless your experiment specifically requires otherwise. Extreme pH values will rapidly accelerate hydrolysis.[6][7]
-
Perform a Stability Check: If you continue to see inconsistencies, perform a simple stability check using HPLC or LC-MS. Analyze your freshly prepared working solution (t=0) and compare it to a sample incubated under your experimental conditions (e.g., 2 hours at 37°C). A decrease in the main peak area and the appearance of new peaks would confirm degradation.
Issue 3: I see new peaks in my HPLC/LC-MS analysis of an older solution. What are they?
Answer: The appearance of new peaks is strong evidence of chemical degradation. Given the structure of this compound, the primary degradation products are:
-
Oleanolic Acid: The parent triterpenoid. This will likely be a major peak.
-
Phthalic Acid or Hemiphthalate: The other product of ester hydrolysis.
Forced degradation studies are used to intentionally break down a compound to identify its likely degradation products and establish analytical methods that can resolve them from the parent compound.[8][9]
Section 3: In-Depth Scientific Discussion - The "Why"
Understanding the chemical rationale behind stability issues is key to preventing them.
Primary Degradation Pathway: Ester Hydrolysis
The most significant stability liability for this compound is the ester bond connecting the oleanolic acid backbone to the phthalate group. This bond is susceptible to cleavage via hydrolysis, a reaction with water that is catalyzed by either acid or base.
Caption: Primary hydrolytic degradation pathway.
Mechanistic Insight:
-
Base-Catalyzed Hydrolysis: Under alkaline conditions (pH > 8), hydroxide ions (OH⁻) act as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This is typically the fastest degradation pathway for esters.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 6), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weaker nucleophile, such as water.
-
Temperature: As with most chemical reactions, increasing the temperature provides more energy to the system and significantly accelerates the rate of hydrolysis at any given pH.
This inherent instability is why aqueous solutions must be made fresh and why controlling the pH of your experimental medium is paramount for reproducible results.
Section 4: Protocols and Methodologies
These protocols provide a validated starting point for your experiments.
Protocol 1: Preparation of Stock and Working Solutions
This workflow minimizes the risk of precipitation and degradation during solution preparation.
Caption: Workflow for preparing experimental solutions.
Protocol 2: Experimental Workflow for Stability Assessment by HPLC
This protocol allows you to quantify the stability of the compound under your specific experimental conditions.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid), run in a gradient.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm[7]
-
Injection Volume: 10 µL
Procedure:
Caption: Workflow for a basic stability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. medcraveonline.com [medcraveonline.com]
Technical Support Center: Formulation Strategies for Water-Insoluble Triterpenoids
Welcome to the Technical Support Center for the formulation of water-insoluble triterpenoids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating these therapeutically promising but challenging compounds. Triterpenoids, a large class of natural products, exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1][2][3] However, their clinical translation is frequently hampered by their inherent poor water solubility, which leads to low bioavailability and suboptimal therapeutic efficacy.[1][4][5]
This resource provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure you are equipped with reliable and actionable insights.
Part 1: Troubleshooting Guide
This section is formatted to address specific problems you might be facing in the lab. Each question outlines a common issue, its probable causes, and a step-by-step guide to a potential solution.
Q1: My triterpenoid won't dissolve in any aqueous buffer for my initial in vitro assays. What should I do?
Probable Cause: High crystallinity and lipophilicity of the triterpenoid structure are the primary reasons for poor aqueous solubility.[1] Many pentacyclic triterpenoids have rigid structures that are energetically difficult to disrupt with water molecules.
Solution Pathway:
-
Co-Solvent System: For initial in vitro screening, the use of a co-solvent is a common and effective starting point.
-
Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[6][7]
-
Protocol:
-
Prepare a stock solution of your triterpenoid in a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The solubility of betulinic acid, for example, is significantly higher in DMSO (5% w/v) and ethanol (1% w/v) compared to water (0.02 µg/mL).[8]
-
For your assay, dilute the stock solution into your aqueous buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <0.5-1%) to avoid solvent-induced cellular toxicity.[8]
-
Troubleshooting: If you observe precipitation upon dilution, try vortexing or sonicating the solution. If precipitation persists, you may need to lower the final concentration of the triterpenoid or explore a different co-solvent system. For instance, a mixture of ethanol and DMSO has been shown to be more effective for dissolving betulin than either solvent alone.[9]
-
-
-
pH Adjustment: For triterpenoids with ionizable functional groups (e.g., a carboxylic acid in betulinic or ursolic acid), altering the pH can significantly improve solubility.
-
Rationale: Converting an acidic or basic functional group to its ionized (salt) form increases polarity and aqueous solubility.[10][11]
-
Protocol:
-
Determine the pKa of your triterpenoid.
-
For an acidic triterpenoid, adjusting the pH of the buffer to be at least 2 units above the pKa will convert it to its more soluble anionic form. Conversely, for a basic triterpenoid, adjust the pH to be 2 units below the pKa.
-
Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture). For betulinic acid, conversion to a cholinium salt has been shown to improve water solubility by over 100 times.[11]
-
-
Q2: I've achieved solubility for my in vitro work, but the in vivo bioavailability of my triterpenoid is still very low after oral administration. What are the next steps?
Probable Cause: Low aqueous solubility leading to poor dissolution in the gastrointestinal (GI) tract is a major barrier.[12] Other factors can include poor permeability across the intestinal epithelium and first-pass metabolism.
Solution Pathway: Advanced Formulation Strategies
When simple solutions are inadequate for in vivo applications, more advanced drug delivery systems are necessary. These not only enhance solubility but also improve absorption.[4][10]
Strategy 1: Particle Size Reduction (Nanosuspensions)
-
Rationale: Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate, which can improve oral absorption.[6][13][14]
-
Experimental Protocol: Preparation of a Triterpenoid Nanosuspension via High-Pressure Homogenization (HPH)
-
Materials: Triterpenoid, a stabilizer (e.g., Poloxamer 188, PVP), and purified water.
-
Methodology: a. Prepare a coarse suspension of the triterpenoid in an aqueous solution containing the stabilizer. b. Process this suspension through a high-pressure homogenizer for a sufficient number of cycles until a stable, uniform nanosuspension is formed. c. Characterize the particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability. For example, a betulinic acid nanosuspension with a particle size of approximately 130 nm has been successfully prepared using an anti-solvent precipitation method.[15]
-
Strategy 2: Amorphous Solid Dispersions (ASDs)
-
Rationale: In an ASD, the crystalline drug is converted into a high-energy amorphous state by dispersing it within a hydrophilic polymer matrix. This amorphous form has a higher apparent solubility and faster dissolution rate than the stable crystalline form.[10][13]
-
Experimental Protocol: Preparation of a Triterpenoid ASD by Solvent Evaporation
-
Materials: Triterpenoid, a hydrophilic carrier (e.g., PVP, HPMC, Gelucire®), and a suitable organic solvent (e.g., methanol, ethanol).
-
Methodology: a. Dissolve both the triterpenoid and the carrier in the organic solvent. b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. The resulting solid mass is then dried, pulverized, and sieved to obtain a fine powder. d. Confirm the amorphous nature of the drug using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)
-
Rationale: LBDDS are highly effective for lipophilic drugs. Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation with aqueous media (e.g., GI fluids). This large surface area facilitates drug dissolution and absorption.[10][14]
Q3: My nanosuspension is showing particle aggregation over time. How can I improve its stability?
Probable Cause: Insufficient stabilization is the most common cause of particle aggregation in nanosuspensions. This can be due to an inappropriate choice or concentration of stabilizer, leading to Ostwald ripening or agglomeration.
Solution Pathway:
-
Optimize Stabilizer Concentration:
-
Rationale: The stabilizer adsorbs to the surface of the nanoparticles, providing a steric or electrostatic barrier that prevents them from coming together.
-
Action: Systematically vary the concentration of your chosen stabilizer (e.g., Poloxamer 188) and monitor the particle size and zeta potential over time. A higher magnitude of zeta potential (e.g., > |30| mV) generally indicates good electrostatic stability.
-
-
Use a Combination of Stabilizers:
-
Rationale: Combining an electrostatic stabilizer (like an ionic surfactant) with a steric stabilizer (like a non-ionic polymer) can provide enhanced stability through both electrostatic repulsion and a steric hindrance mechanism.
-
Action: Experiment with combinations of stabilizers. For example, use a combination of sodium dodecyl sulfate (SDS) and a poloxamer.
-
-
Lyophilization (Freeze-Drying):
-
Rationale: To improve long-term stability, the nanosuspension can be converted into a solid powder by lyophilization.
-
Protocol:
-
Add a cryoprotectant (e.g., trehalose, mannitol) to the nanosuspension to prevent particle aggregation during the freezing and drying process.
-
Freeze the nanosuspension at a low temperature (e.g., -80°C).
-
Dry the frozen sample under high vacuum. The resulting powder can be easily reconstituted into a nanosuspension before use.
-
-
Part 2: Frequently Asked Questions (FAQs)
What are the main classes of formulation strategies for triterpenoids?
The strategies can be broadly categorized into three main groups:
-
Conventional Approaches: These are often the first line of investigation and include:
-
Particle Size Reduction: Micronization and nanonization to increase surface area.[13][16]
-
Use of Co-solvents: Employing water-miscible organic solvents.[6][7]
-
pH Adjustment: For ionizable triterpenoids.[10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state.[10][13]
-
-
Novel Drug Delivery Systems: These are more advanced systems designed to significantly enhance bioavailability:
-
Lipid-Based Formulations: Including liposomes, nanoemulsions, and SEDDS/SMEDDS.[2][17][18] Liposomes are phospholipid vesicles that can encapsulate lipophilic drugs like triterpenoids within their lipid bilayer.[1][2]
-
Polymeric Nanoparticles: Encapsulating or conjugating the triterpenoid with biodegradable polymers.[4][19]
-
Nanosuspensions: Crystalline nanoparticles of the drug stabilized by surfactants or polymers.[15]
-
-
Complexation:
How do I choose the right formulation strategy for my triterpenoid?
The choice depends on several factors, including the physicochemical properties of the triterpenoid, the desired route of administration, and the therapeutic application. A logical decision-making workflow can guide this process.
Caption: Decision workflow for selecting a triterpenoid formulation strategy.
What is the difference between a nanosuspension and a nanoemulsion?
The key difference lies in the physical state of the core material.
-
Nanosuspension: A dispersion of solid drug nanoparticles in a liquid medium. The drug is in its crystalline or amorphous solid state.[16]
-
Nanoemulsion: A dispersion of liquid nanodroplets in an immiscible liquid medium (typically oil-in-water). The drug is dissolved in the oil phase.
The choice between them depends on the drug's properties. Highly lipophilic drugs that can be dissolved in a pharmaceutically acceptable oil are good candidates for nanoemulsions. Drugs that are poorly soluble in both aqueous and lipid solvents may be better suited for nanosuspensions.
Can you provide a quantitative comparison of how different formulation strategies improve solubility and bioavailability?
The following table summarizes data from various studies, demonstrating the significant improvements achievable with different formulation technologies for ursane-type triterpenoids.
| Triterpenoid | Formulation Strategy | Improvement Metric | Fold Increase | Reference |
| Ursolic Acid | Nanosuspension (Emulsion Solvent Evaporation) | Oral Bioavailability (in rats) | 2.68x vs. raw UA | --INVALID-LINK-- |
| Ursolic Acid | Polymeric Micelles (Redox-sensitive) | Water Solubility | Significantly increased | --INVALID-LINK-- |
| Ursolic Acid | Folate-targeted Liposomes | Cellular uptake efficiency | ~31x vs. non-targeted liposomes | --INVALID-LINK-- |
| Betulinic Acid | Cholinium Salt | Water Solubility | >100x vs. parent compound | --INVALID-LINK-- |
| Ganoderic Acid | Nanosuspension (Ultrasonic Cavitation) | Bioavailability | Enhanced (particle size <200 nm) | --INVALID-LINK-- |
Note: The exact fold increase can vary depending on the specific formulation components and experimental conditions.
What is the mechanism behind cyclodextrin complexation?
Cyclodextrins (CDs) are torus-shaped molecules with a hydrophobic inner cavity and a hydrophilic outer surface.[22]
References
- 1. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijbpas.com [ijbpas.com]
- 8. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Enhancing Betulinic Acid Dissolution Rate and Improving Antitumor Activity via Nanosuspension Constructed by Anti-Solvent Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsm.com [ijpsm.com]
- 17. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Delivery of ursolic acid (UA) in polymeric nanoparticles effectively promotes the apoptosis of gastric cancer cells through enhanced inhibition of cyclooxygenase 2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Plant Alkylbenzenes and Terpenoids in the Form of Cyclodextrin Inclusion Complexes as Antibacterial Agents and Levofloxacin Synergists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oleanolic Acid Hemiphthalate Disodium Salt
Welcome to the technical support center for Oleanolic acid hemiphthalate disodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and artifacts encountered during experimentation with this compound. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.
Troubleshooting Guide: Addressing Common Experimental Artifacts
This section focuses on specific problems you may encounter, from solubility issues to data variability. We provide step-by-step protocols and validation strategies to ensure the integrity of your results.
Q1: My this compound precipitated out of solution after I diluted it in my cell culture medium. How can I solve this?
A1: This is a frequent and critical issue. The parent molecule, oleanolic acid, is known for its poor water solubility.[1][2] While the hemiphthalate disodium salt modification significantly improves aqueous solubility, the compound can still precipitate when diluted into complex, high-salt buffers like cell culture media, a phenomenon known as "salting out." The key is to use a robust, multi-component solvent system for your stock solution and to be mindful of the final concentration of these excipients in your assay.
Underlying Cause: The molecule possesses both lipophilic (the triterpenoid core) and hydrophilic (the disodium salt) characteristics. When a concentrated stock in an organic solvent or a specific formulation is diluted into an aqueous buffer, the delicate solubility equilibrium can be disrupted, causing the compound to crash out of solution.
Recommended Solution & Protocol:
-
Prepare a High-Concentration Primary Stock: First, dissolve the compound in 100% DMSO.
-
Use a Validated Formulation for the Working Stock: Do not dilute the DMSO stock directly into your aqueous medium. Instead, prepare an intermediate working stock using a formulation designed to maintain solubility. Commercial suppliers often validate co-solvent systems that are effective.[3]
Table 1: Recommended Solvent Formulations for a Working Stock Solution [3]
| Formulation Component | Protocol 1 (General Purpose) | Protocol 2 (Cyclodextrin-based) |
|---|---|---|
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| 20% SBE-β-CD in Saline | - | 90% |
| Final Solubility | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
Step-by-Step Protocol for Preparation (Using Protocol 1 as an example):
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to make a 20.8 mg/mL primary stock solution.
-
Create Working Stock (1 mL total):
-
Take 100 µL of the 20.8 mg/mL primary stock.
-
Add it to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. This is your 2.08 mg/mL working stock.
-
-
Final Dilution: This working stock can now be further diluted into your cell culture medium. Crucially, ensure the final concentration of DMSO in your culture wells remains below 0.5% to avoid solvent-induced cytotoxicity. [4]
-
Verification: If precipitation persists, gentle heating and/or sonication can be used to aid dissolution.[3] Always visually inspect your final dilutions for any signs of precipitation before adding them to cells.
Q2: I am seeing significant variability in my IC50 values for cytotoxicity/anti-proliferative effects between experiments. What could be the cause?
A2: IC50 variability is a common artifact in cell-based assays and is rarely due to a single factor. It often results from a combination of biological variables and subtle inconsistencies in protocol execution. For oleanolic acid and its derivatives, the choice of assay endpoint is also a major potential source of artifacts (see Q3).
Root Cause Analysis:
-
Cellular Factors:
-
Passage Number & Genetic Drift: As cell lines are passaged repeatedly, they can undergo genetic drift, leading to changes in drug sensitivity.[4] Always use cells within a consistent and low passage number range.
-
Cell Health & Density: Ensure cells are in the logarithmic growth phase and are plated at a consistent density. Over-confluent or stressed cells will respond differently.
-
-
Compound & Reagent Factors:
-
Purity: Impurities in the compound batch can have their own biological effects.[4]
-
Solubility: Inconsistent solubility (as discussed in Q1) is a primary cause of variable results. If the compound precipitates, the effective concentration delivered to the cells is unknown.
-
Storage: The compound and its solutions must be stored correctly to prevent degradation. Stock solutions should be stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]
-
Troubleshooting Workflow:
The following diagram outlines a systematic approach to identifying the source of IC50 variability.
Caption: Workflow for troubleshooting IC50 variability.
Q3: My MTS/MTT or CellTiter-Glo® (ATP) assay results suggest only modest anti-proliferative activity, but cell counting shows a much stronger effect. Why is there a discrepancy?
A3: This is a classic and significant artifact seen with compounds that induce cell cycle arrest, a known mechanism for oleanolic acid and its derivatives.[4][5] Assays relying on cellular metabolism (like tetrazolium reduction or ATP levels) are indirect measures of cell number and can be highly misleading under these conditions.
Mechanistic Explanation:
Many anti-cancer agents, including oleanolic acid derivatives, function by halting the cell cycle.[5] When a cell arrests, it stops dividing but doesn't immediately die. It often continues to grow in size, increasing its mitochondrial mass and, consequently, its metabolic rate.
-
The Artifact: An assay like MTS or ATP measures the total metabolic activity in the well. If you have fewer cells, but each cell is larger and more metabolically active, the signal can be artificially inflated. This masks the true anti-proliferative effect, leading to a significant underestimation of the compound's potency (e.g., a right-shifted or shallower IC50 curve).[6]
Recommended Validation Protocol:
It is essential to validate findings from metabolism-based assays with an orthogonal method that directly measures cell number or a component directly proportional to cell number, such as total DNA.
-
Primary Screen: Use your standard high-throughput assay (e.g., CellTiter-Glo®).
-
Orthogonal Validation: For hit compounds, run a parallel experiment using one of the following methods:
-
Direct Cell Counting: Use an imaging-based system (e.g., Celigo, Incucyte) or a cell counter (e.g., Vi-CELL) to determine the actual number of cells.
-
DNA Content Assay: Use a fluorescence-based DNA quantification assay (e.g., CyQUANT®, Hoechst staining). Since DNA content per cell is tightly regulated (2N-4N), the total fluorescence is a much more reliable proxy for cell number than metabolic output.[6]
-
-
Compare Dose-Response Curves: Plot the normalized dose-response curves from both the metabolic assay and the cell number/DNA assay on the same graph. A significant divergence between the curves confirms the presence of a metabolic artifact.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for this compound?
A1: To ensure the stability and integrity of this compound, follow these guidelines strictly:
-
Solid Compound: Store the lyophilized powder at -20°C, sealed and protected from moisture.
-
Stock Solutions: Prepare single-use aliquots of your concentrated stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Always bring solutions to room temperature before opening to minimize condensation.
Q2: What is the primary mechanism of action for this compound?
A2: This compound is a derivative of oleanolic acid, a natural pentacyclic triterpenoid.[1] Its primary characterized activity is anti-inflammatory .[3][7][8] The principal mechanism for oleanolic acid and its derivatives involves the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway .[5]
Simplified Signaling Pathway:
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli (like TNF-α or LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, such as those for cytokines (IL-6, TNF-α) and enzymes (COX-2, iNOS).[9] Oleanolic acid derivatives interfere with this process, preventing NF-κB activation and subsequent inflammation.[5]
Caption: Simplified NF-κB signaling pathway and site of inhibition.
Q3: How can I independently verify the purity and identity of my compound sample?
A3: It is good laboratory practice to verify the identity and purity of critical reagents. For Oleanolic acid and its derivatives, High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical method.
-
Methodology: A Reverse-Phase HPLC (RP-HPLC) method is typically used.
-
Column: A C18 column is standard.[10]
-
Mobile Phase: A common mobile phase consists of an acidified buffer (e.g., phosphate buffer) and an organic solvent like methanol, run in an isocratic or gradient fashion.[10][11]
-
Detection: UV detection is typically performed at a low wavelength, such as 210 nm or 214 nm, as triterpenoids lack a strong chromophore.[10]
-
-
Interpretation: The identity of the compound can be confirmed by comparing its retention time to a certified reference standard. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is generally recommended for cell-based assay work.
References
- 1. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 6. A Simple High-Content Cell Cycle Assay Reveals Frequent Discrepancies between Cell Number and ATP and MTS Proliferation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound — TargetMol Chemicals [targetmol.com]
- 8. 美国GlpBio - this compound | Cas# 168770-31-8 [glpbio.cn]
- 9. mdpi.com [mdpi.com]
- 10. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
Validation & Comparative
A Comparative Guide to Oleanolic Acid Hemiphthalate Disodium Salt and its Parent Compound, Oleanolic Acid: Efficacy and Therapeutic Potential
Introduction: The Promise and Challenge of Oleanolic Acid
Oleanolic acid (OA), a pentacyclic triterpenoid ubiquitously found in the plant kingdom, has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities.[1][2] Extensive research has demonstrated its potential as a hepatoprotective, anti-inflammatory, antioxidant, and antitumor agent.[1][2] However, the clinical translation of oleanolic acid's therapeutic promise is significantly hampered by a critical physicochemical limitation: its poor water solubility and consequently, low oral bioavailability.[1][2][3] Studies in rats have shown the absolute oral bioavailability of oleanolic acid to be as low as 0.7%, a major obstacle for its development as an effective oral therapeutic.[4][5]
To circumvent this challenge, researchers have focused on the synthesis of oleanolic acid derivatives to enhance its solubility and bioavailability, thereby potentially amplifying its therapeutic efficacy. One such derivative is Oleanolic Acid Hemiphthalate Disodium Salt (OAHD). This guide provides a comprehensive comparison of the efficacy of OAHD against its parent compound, oleanolic acid, with a focus on its enhanced anti-inflammatory properties and a discussion on its potential implications for antitumor therapy. We will delve into the experimental data that underscores the superior performance of this salt derivative and provide detailed protocols for researchers to validate these findings.
Enhanced Physicochemical Properties: The Solubility Advantage of OAHD
The primary rationale for the synthesis of OAHD is to improve the aqueous solubility of oleanolic acid. The introduction of the ionizable disodium hemiphthalate group drastically increases the polarity of the molecule.
| Compound | Saturated Aqueous Solubility (25°C) |
| Oleanolic Acid (OA) | 4.61 µg/mL |
| This compound (OAHD) | 33.3 mg/mL |
Table 1: Comparison of the aqueous solubility of Oleanolic Acid and its hemiphthalate disodium salt derivative. Data sourced from Fan et al., 2004.[6]
Comparative Efficacy: A Focus on Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in a wide range of pathologies, including cancer. The anti-inflammatory properties of oleanolic acid are well-documented and are attributed to its ability to modulate key signaling pathways, most notably the NF-κB pathway.
In Vivo Evidence: Superior Anti-Inflammatory Effects of OAHD
A direct comparative study by Fan et al. (2004) provides compelling evidence for the superior anti-inflammatory activity of OAHD over OA.[6] The study utilized a dimethyl benzene-induced acute ear edema model in mice, a standard in vivo assay for evaluating anti-inflammatory agents.
The results demonstrated that OAHD exhibited significantly better anti-inflammatory effects than oleanolic acid, irrespective of the administration route (oral, subcutaneous, or intraperitoneal) and dosing regimen (single or multiple doses).[6] This enhanced in vivo efficacy is directly attributable to the improved solubility and likely enhanced bioavailability of OAHD, allowing for higher effective concentrations to reach the target tissues.
Antitumor Potential: An Extrapolation of Enhanced Bioavailability
While direct comparative studies on the antitumor efficacy of OAHD versus OA are not extensively available, the known antitumor mechanisms of oleanolic acid provide a strong basis for postulating the enhanced potential of its highly soluble salt derivative. Oleanolic acid exerts its antitumor effects through the modulation of multiple signaling pathways, including the induction of apoptosis and inhibition of proliferation.[1][2] Key among these are the NF-κB and PI3K/Akt/mTOR signaling pathways.
Given that the superior anti-inflammatory activity of OAHD is a direct consequence of its improved solubility and bioavailability, it is highly probable that its antitumor efficacy would also be significantly enhanced. Higher systemic concentrations of the active compound would lead to greater target engagement and more potent inhibition of tumor growth.
Key Signaling Pathways in Oleanolic Acid's Antitumor Activity
To understand the potential of OAHD, it is crucial to examine the established mechanisms of its parent compound.
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Oleanolic acid has been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory environment that can promote tumor growth.[7][8]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Oleanolic acid and its derivatives have been demonstrated to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[9]
Diagram of the NF-κB Signaling Pathway and the Inhibitory Action of Oleanolic Acid
References
- 1. Antitumour activity of oleanolic acid: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of oleanolic acid derivatives and their antitumor activity [manu55.magtech.com.cn]
- 7. Solubility studies of oleanolic acid and betulinic acid in aqueous solutions and plant extracts of Viscum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Effects of Oleanolic Acid Derivatives
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in numerous medicinal plants, has long been recognized for its broad spectrum of pharmacological activities, with its anti-inflammatory properties being of significant interest.[1][2] However, limitations such as modest potency and low bioavailability have spurred the development of various synthetic and semi-synthetic derivatives to enhance its therapeutic potential.[3][4] This guide provides a comprehensive comparison of the anti-inflammatory effects of different oleanolic acid derivatives, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.
The anti-inflammatory actions of oleanolic acid and its derivatives are primarily mediated through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][5] These pathways are central to the expression of a wide array of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] By inhibiting these critical pathways, oleanolic acid derivatives can effectively suppress the inflammatory cascade.[3][6]
Quantitative Comparison of Anti-inflammatory Potency
The efficacy of oleanolic acid derivatives as anti-inflammatory agents is often assessed by their ability to inhibit the production of inflammatory mediators in cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the reported inhibitory activities of several key oleanolic acid derivatives against crucial inflammatory markers.
| Derivative | Target | Assay System | IC50 (µM) | Reference |
| Oleanolic Acid | PGE2 Release | Mouse Peritoneal Macrophages | 23.51 | [7][8] |
| LTC4 Release | Mouse Peritoneal Macrophages | 16.79 | [7][8] | |
| 11-Oxooleanolic Acid Derivatives (e.g., Compound 8 & 9) | NO Production | LPS-stimulated BV2 cells | More potent than OA | [9] |
| Oleanolic Acid Acetate (OAA) | TLR3-mediated NF-κB activation | THP1-XBlue cells | Dose-dependent inhibition | [10] |
| 3-Acetoxyoleanolic acid (3-AOA) & 3-Acetoxy, 28-methylester oleanolic acid (3-A,28-MOA) | Albumin-activated inflammation | Male Wistar rats | Significantly suppressed inflammation better than OA | [4] |
| Diamine-PEGylated oleanolic acid (OADP) | TNF-α, IL-1β, iNOS, COX-2 expression | LPS-stimulated RAW 264.7 cells | Potent inhibition | [4] |
| CDDO-Me | F4/80, CD11c, COX-2, IL-6, NF-κB, TNF-α expression | Rodent model of chronic colon inflammation | Decreased expression | [6][11] |
Mechanisms of Action: Targeting Key Inflammatory Pathways
The enhanced anti-inflammatory activity of oleanolic acid derivatives is largely attributed to their more potent modulation of critical intracellular signaling pathways. Below are diagrams illustrating the general mechanisms by which these compounds interfere with the NF-κB and MAPK signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key mechanism for the anti-inflammatory effects of oleanolic acid and its derivatives.[1][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it induces the transcription of pro-inflammatory genes.[13] Oleanolic acid derivatives, such as oleanolic acid acetate (OAA), have been shown to directly interact with and suppress the activity of the IKK complex, thereby preventing NF-κB activation.[10][14][13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Anti-Inflammatory Activity of Iridoids and Triterpenoid Compounds Isolated from Phillyrea latifolia L. [jstage.jst.go.jp]
- 9. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Oleanolic Acid Hemiphthalate Disodium Salt: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) of Oleanolic acid hemiphthalate disodium salt. Drawing from the well-documented pleiotropic effects of its parent compound, Oleanolic Acid (OA), we present a multi-tiered experimental strategy focused on elucidating its anti-inflammatory properties. This document moves beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust approach to MOA confirmation.
Oleanolic acid, a natural pentacyclic triterpenoid, is known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2] Its derivatives are often synthesized to improve potency and bioavailability.[2] this compound is one such derivative, noted for its anti-inflammatory potential.[3][4] The anti-inflammatory effects of OA and related compounds are frequently attributed to the modulation of two key signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the cytoprotective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][5]
This guide will systematically detail the experimental workflow to test the hypothesis that this compound exerts its anti-inflammatory effects primarily through the dual regulation of these two pathways. We will compare its activity profile against well-characterized pharmacological agents to provide a clear benchmark for its performance.
Hypothesized Mechanism of Action
Based on the extensive literature on oleanolic acid and its derivatives, we propose that this compound mitigates inflammation via a two-pronged mechanism. This proposed mechanism forms the basis of our validation strategy.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [myskinrecipes.com]
- 5. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oleanolic Acid's Anti-inflammatory Profile Against Standard NSAID and Corticosteroid Treatments
An In-Depth Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of the anti-inflammatory properties of Oleanolic Acid, a widely studied natural triterpenoid, against two clinically established anti-inflammatory agents: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent synthetic corticosteroid.
A Note on Oleanolic Acid Hemiphthalate Disodium Salt: Initial literature searches for "this compound" did not yield specific experimental data. Therefore, this guide will focus on the parent compound, Oleanolic Acid (OA), for which a substantial body of scientific evidence exists. The principles, mechanisms, and experimental findings discussed for OA provide a foundational understanding relevant to its derivatives.
Introduction to the Inflammatory Cascade and Therapeutic Intervention
Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulation of this process can lead to chronic inflammatory diseases.[1] Key molecular pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, orchestrate the expression of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] Therapeutic strategies aim to modulate these pathways to ameliorate excessive inflammation. This guide examines how Oleanolic Acid achieves this in comparison to Indomethacin and Dexamethasone.
Mechanisms of Action: A Tale of Three Pathways
The anti-inflammatory effects of Oleanolic Acid, Indomethacin, and Dexamethasone stem from their distinct interactions with cellular signaling pathways.
Oleanolic Acid: A Potent NF-κB Pathway Modulator
Oleanolic Acid exerts its primary anti-inflammatory effects by targeting the NF-κB signaling pathway.[2][4] Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[3] Inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation and the release of NF-κB.[3] Freed NF-κB then translocates to the nucleus to initiate the transcription of pro-inflammatory genes.[3][5]
Oleanolic Acid and its derivatives have been shown to inhibit this process, primarily by preventing the phosphorylation and subsequent degradation of IκBα.[3] This action effectively traps NF-κB in the cytoplasm, preventing it from activating its target genes.[1][3] By suppressing NF-κB activation, OA reduces the expression of numerous downstream inflammatory mediators, including TNF-α, IL-1β, IL-6, COX-2, and iNOS.[1][6]
Indomethacin: Non-Selective Cyclooxygenase (COX) Inhibition
Indomethacin is a classic NSAID that functions by non-selectively inhibiting both COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. By blocking PG synthesis, Indomethacin effectively reduces these cardinal signs of inflammation. Its inhibition of COX-2 is primarily responsible for its anti-inflammatory effect.
Dexamethasone: Broad-Spectrum Genomic and Non-Genomic Effects
Dexamethasone is a potent glucocorticoid that acts via the glucocorticoid receptor (GR). Upon binding, the Dexamethasone-GR complex translocates to the nucleus where it exerts powerful anti-inflammatory effects through two main genomic mechanisms:
-
Transactivation: It directly binds to DNA to upregulate the expression of anti-inflammatory proteins.
-
Transrepression: It interferes with the activity of pro-inflammatory transcription factors, including NF-κB and AP-1, thereby downregulating the expression of a wide range of cytokines, chemokines, and adhesion molecules.[7]
This broad mechanism of action makes Dexamethasone a highly effective but also systemically potent anti-inflammatory agent.[7][8]
Comparative Efficacy: In Vitro and In Vivo Evidence
The anti-inflammatory potential of a compound is evaluated through a series of standardized in vitro and in vivo assays. Here, we compare Oleanolic Acid to our reference drugs using two cornerstone models.
In Vitro: Inhibition of Nitric Oxide in LPS-Stimulated Macrophages
The RAW 264.7 macrophage cell line is widely used to screen for anti-inflammatory activity. Stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls, induces a potent inflammatory response, including the production of high levels of nitric oxide (NO) via the iNOS enzyme. Inhibition of NO production is a key indicator of anti-inflammatory potential.
| Compound | Cell Line | Stimulant | Key Assay | IC₅₀ / % Inhibition | Reference |
| Oleanolic Acid | RAW 264.7 | LPS | NO Production | IC₅₀: ~7.4 µM (Derivative) | [Inhibition of Nitric Oxide (NO) Production... by Epimuqubilin A, MDPI][9] |
| Indomethacin | RAW 264.7 | LPS | NO Production | Positive Control | [Measurement of LPS-Induced Nitric Oxide (NO) Production..., Bio-protocol][10] |
| L-NMMA | RAW 264.7 | LPS | NO Production | IC₅₀: 25.5 µM (Positive Control) | [Inhibition of Nitric Oxide (NO) Production... by Epimuqubilin A, MDPI][9] |
Note: Data for Oleanolic Acid derivatives and various plant extracts containing it show potent inhibition.[9][11] Direct comparative IC₅₀ values in a single study are limited, but OA consistently demonstrates significant inhibitory activity.[5][12]
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
This protocol outlines the standardized method for measuring NO production in macrophages.
Causality and Validation:
-
Cell Seeding Density: Ensures a consistent cell number for reproducible LPS response.
-
Pre-treatment: Allows the test compound to enter the cells and engage its molecular targets before the inflammatory stimulus is introduced.
-
LPS Stimulation: Reliably activates the TLR4/NF-κB pathway, leading to robust iNOS expression and NO production.[13][14]
-
Griess Reaction: A validated colorimetric method that quantitatively measures nitrite, a stable breakdown product of NO, providing a reliable proxy for NO production.[10][14]
-
Controls: Including a vehicle control, LPS-only control, and a positive control (like Indomethacin or a specific iNOS inhibitor) is critical for validating the assay and interpreting the results. A concurrent cell viability assay (e.g., MTT) must be run to ensure that the reduction in NO is not due to cytotoxicity.[14]
In Vivo: Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model of acute inflammation.[15] Subplantar injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response characterized by significant swelling (edema). The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling compared to an untreated control group.
| Compound | Species | Dose & Route | Time Point (post-carrageenan) | % Inhibition of Edema | Reference |
| Oleanolic Acid | Rat | 100 mg/kg (p.o.) | 3 hours | ~50-60% | [Anti-inflammatory activity of oleanolic acid... by inhibition of sPLA2][16] |
| Indomethacin | Rat | 10 mg/kg (p.o.) | 3-6 hours | ~40-50% | [Carrageenan-Induced Paw Edema Protocol with Fepradinol, Benchchem][15] |
| Dexamethasone | Mouse | 10 mg/kg (i.p.) | 24 hours | Significant reduction | [Differential anti-inflammatory and anti-oxidative effects of dexamethasone..., PubMed][7] |
Note: The efficacy can vary based on the exact experimental conditions, but the data demonstrates that Oleanolic Acid has potent in vivo anti-inflammatory activity, comparable to that of standard drugs like Indomethacin.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This protocol details the steps for conducting the paw edema model.
Causality and Validation:
-
Baseline Measurement: Essential for calculating the change in paw volume, ensuring that each animal serves as its own control.
-
Drug Pre-treatment: The 1-hour window is chosen to allow for drug absorption and distribution to reach effective concentrations at the site of inflammation.[17][18]
-
Carrageenan Injection: Carrageenan is a non-antigenic phlogistic agent that reliably induces an inflammatory response mediated by prostaglandins, kinins, and neutrophils, making it an excellent model for screening acute anti-inflammatory drugs.[18][19]
-
Plethysmometer: This instrument provides a precise and objective measurement of paw volume, ensuring the reliability of the quantitative data.
-
Time-Course Measurement: Measuring at multiple time points allows for the characterization of the drug's onset and duration of action against the biphasic nature of the carrageenan response.[15]
Conclusion and Future Directions
Oleanolic Acid demonstrates significant anti-inflammatory properties that are mechanistically distinct from classical NSAIDs and corticosteroids.
-
Comparison Summary: While Indomethacin directly targets prostaglandin synthesis and Dexamethasone exerts broad genomic effects, Oleanolic Acid's primary strength lies in its targeted modulation of the upstream NF-κB signaling pathway. This leads to a downstream reduction in a wide array of inflammatory mediators, including COX-2 and iNOS.[1][5][6] Its efficacy in both in vitro and in vivo models is comparable to that of standard drugs.
-
Therapeutic Potential: The multitargeted effect originating from NF-κB inhibition suggests that Oleanolic Acid could be a valuable lead compound for developing novel anti-inflammatory therapeutics. Its natural origin and presence in many edible and medicinal plants also point towards a potentially favorable safety profile.[6] Further research into derivatives, such as the specified hemiphthalate disodium salt, could yield compounds with improved solubility, bioavailability, and potency, paving the way for new treatments for chronic inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential anti-inflammatory and anti-oxidative effects of dexamethasone and N-acetylcysteine in endotoxin-induced lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of anti-inflammatory activity of dexamethasone and diclofenac sodium eye drops in phacoemulsification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 11. thaiscience.info [thaiscience.info]
- 12. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Anti-inflammatory activity of oleanolic acid by inhibition of secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
A Comprehensive Guide to Ensuring Reproducibility in In Vitro Experiments with Oleanolic Acid Hemiphthalate Disodium Salt
This guide provides an in-depth analysis of the factors influencing the reproducibility of in vitro experiments using Oleanolic acid hemiphthalate disodium salt. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental design, helping you build self-validating systems for trustworthy and publishable data.
Part 1: Foundational Principles for Reproducible In Vitro Studies
Introduction to Oleanolic Acid and its Hemiphthalate Disodium Salt
Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, including olive trees.[1][2] It has garnered significant scientific interest for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective effects.[3][4] The primary mechanism for its anti-inflammatory action involves the inhibition of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory genes.[1][3][5][6]
However, a significant challenge in the preclinical development of Oleanolic acid is its poor aqueous solubility and permeability, which can limit its bioavailability and lead to inconsistent experimental results.[7][8][9] To address this, derivatives have been synthesized. This compound is one such derivative, designed specifically to enhance water solubility for more reliable formulation in in vitro and in vivo studies.[10][11][12]
The Reproducibility Imperative in Preclinical Research
In drug discovery, the ability to reproduce experimental findings is paramount. A lack of reproducibility not only undermines the scientific literature but also leads to wasted resources and time, hindering the translation of promising compounds into clinical candidates. Variability in in vitro experiments can arise from multiple sources, including the physicochemical properties of the test compound, inconsistent laboratory practices, and the biological complexity of the assay systems.[13][14] This guide aims to provide a framework for controlling these variables when working with this compound.
Key Physicochemical Considerations: Solubility, Stability, and Handling
The salt form of this derivative is intended to improve solubility, but careful handling is still crucial. Poor solubility can lead to compound precipitation in cell culture media, resulting in an actual concentration that is far lower and more variable than the intended nominal concentration.
Protocol: Preparation of Stock and Working Solutions
This protocol is designed to minimize solubility and stability issues, which are common sources of experimental irreproducibility.
-
Highest Purity Reagent : Always begin with a high-purity source of this compound. Verify the purity and identity from the supplier's Certificate of Analysis.
-
Solvent Selection : While the disodium salt form is more water-soluble than the parent OA, creating a high-concentration stock solution in pure aqueous buffers can still be challenging.
-
Primary Recommendation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile Dimethyl Sulfoxide (DMSO). DMSO is a standard solvent for cell culture experiments, but its final concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Alternative : For specific assays where DMSO is not permissible, sterile deionized water or PBS may be used, but solubility should be confirmed visually up to the highest desired concentration. Gentle warming or vortexing may be required.
-
-
Stock Solution Preparation :
-
Accurately weigh the compound using a calibrated analytical balance.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of solvent to achieve the desired molarity.
-
Ensure complete dissolution by vortexing. If necessary, use a brief, low-power water bath sonication. Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Aliquoting and Storage :
-
Preparation of Working Solutions :
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare serial dilutions from this stock solution directly into the appropriate sterile cell culture medium.
-
It is critical to vortex or triturate the medium vigorously immediately after adding the compound to prevent localized precipitation before it disperses.
-
Part 2: Standardized Protocols for Assessing Bioactivity
Reproducibility is built upon robust, well-controlled experimental workflows. The following sections detail key assays for characterizing the biological activity of this compound.
Workflow 1: Assessing Basal Cytotoxicity
Before evaluating the therapeutic activity of a compound, it is essential to determine its cytotoxic concentration range. This ensures that subsequent mechanistic assays are performed at non-toxic concentrations, where the observed effects are not merely a consequence of cell death. The 50% inhibitory concentration (IC50) is a standard metric for cytotoxicity.
Rationale and Comparison of Viability Assays
Several assays can measure cell viability, each with a different underlying principle.[15][16]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : A colorimetric assay measuring the metabolic activity of mitochondrial dehydrogenases in viable cells, which reduce the yellow MTT to purple formazan crystals.[17][18] It is cost-effective and widely used.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay : Similar to MTT, but the formazan product is water-soluble, eliminating the need for a DMSO solubilization step and simplifying the protocol.[19]
-
Neutral Red Uptake Assay : This assay relies on the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes.[16]
For this guide, we will detail the MTT assay, as it is one of the most common and well-documented methods.
Detailed Protocol: MTT Assay for IC50 Determination [17][20][21]
-
Cell Seeding : Seed cells (e.g., RAW 264.7 macrophages, HL60 leukemia cells) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment : Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Essential Controls :
-
Vehicle Control : Cells treated with medium containing the same final concentration of DMSO (or other solvent) as the highest compound concentration. This control represents 100% cell viability.
-
Medium Blank : Wells containing only culture medium (no cells) to measure background absorbance.
-
Positive Control : Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm assay performance.
-
-
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10-20 µL of MTT stock solution (typically 5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis :
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Interpretation and Common Pitfalls
-
Precipitation : At high concentrations, the compound may precipitate in the media, leading to an artificially low apparent cytotoxicity. Always inspect wells for precipitation before analysis.
-
Interference : Compounds that can chemically reduce MTT or alter mitochondrial metabolism through non-cytotoxic mechanisms can produce false results. Comparing results with a different viability assay (e.g., Neutral Red) can help validate findings.
Workflow 2: Quantifying Anti-Inflammatory Activity
The anti-inflammatory effects of oleanolic acid and its derivatives are primarily mediated by suppressing inflammatory pathways like NF-κB.[22] A standard in vitro model uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic a bacterial inflammatory response.
Mechanism Deep Dive: The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[1] In resting cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[1][6] Oleanolic acid has been shown to inhibit IKK phosphorylation, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[1]
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test) [22]
-
Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.
-
Pre-treatment : Remove the medium and replace it with 100 µL of fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation : Add LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated cells).
-
Incubation : Incubate the plate for 24 hours at 37°C.
-
Griess Assay :
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) to each well and incubate for another 5-10 minutes. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).
-
-
Measurement : Read the absorbance at 540 nm.
-
Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.
Workflow 3: Investigating Apoptosis Induction
In cancer research, a key therapeutic mechanism is the induction of programmed cell death, or apoptosis. Oleanolic acid has been shown to induce apoptosis in various cancer cell lines through the activation of caspases.[23][24][25]
Mechanism Deep Dive: Caspase-Mediated Apoptosis
Apoptosis can be initiated through two main pathways:
-
Extrinsic (Death Receptor) Pathway : Triggered by external ligands binding to death receptors, leading to the activation of initiator caspase-8.
-
Intrinsic (Mitochondrial) Pathway : Initiated by cellular stress, which leads to the release of cytochrome c from the mitochondria. This activates initiator caspase-9.
Both pathways converge on the activation of executioner caspases, such as caspase-3 , which cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.[23][26] Oleanolic acid has been reported to activate both caspase-8 and caspase-9, suggesting it can trigger both apoptotic pathways.[26][27]
Detailed Protocol: Caspase-3 Activity Assay
This protocol uses a colorimetric or fluorometric substrate that is cleaved by active caspase-3.
-
Cell Treatment : Seed and treat cells (e.g., HL60 leukemia cells) with this compound for a desired time (e.g., 24 hours) in a multi-well plate. Include appropriate vehicle and positive controls (e.g., staurosporine).
-
Cell Lysis : After incubation, pellet the cells by centrifugation. Lyse the cells using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Assay Reaction : Transfer the cell lysate to a new 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 in the lysate will cleave the substrate, releasing a chromophore or fluorophore.
-
Measurement : Read the plate using a spectrophotometer (at 405 nm for pNA) or a fluorometer (Ex/Em = 400/505 nm for AFC).
-
Data Analysis : Quantify the caspase-3 activity by comparing the signal from treated samples to the untreated control. Data is often expressed as fold-change in activity.
Part 3: Comparative Performance Analysis
The key advantage of the hemiphthalate disodium salt derivative is its improved solubility, which should translate into more consistent and potentially more potent activity compared to the parent oleanolic acid. When publishing, it is crucial to compare your results against established data.
Table 1: Comparative Cytotoxicity (IC50) of Oleanolic Acid and its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Oleanolic Acid | SH-SY5Y (Neuroblastoma) | MTT | ~173 | BenchChem[28] |
| Oleanolic Acid | HL60 (Leukemia) | MTT | ~80 (Calculated from 36.5 µg/mL) | Yan et al., 2007[23][25] |
| This compound | User-determined | MTT | User-determined | N/A |
| Oleanolic Acid Derivative (Indole) | BV2 (Microglia) | - | Low cytotoxicity noted | The in vitro and in vivo study...[29] |
| Oleanolic Acid Derivative (Cinnamoyl Ester) | - | PTP-1B Inhibition | Potent activity noted | Synthesis of oleanolic acid...[30] |
Table 2: Comparative Anti-inflammatory Potency of Oleanolic Acid and its Derivatives
| Compound | Cell Model | Endpoint | Potency (IC50 or % Inhibition) | Reference |
| Oleanolic Acid | RAW 264.7 | NO Production | Significant Inhibition | Efficient In Vitro and In Vivo...[31] |
| Oleanolic Acid | RAW 264.7 | TNF-α, IL-1β | Mild to Weak Inhibition | Oleanolic acid analogs as NO...[32] |
| This compound | User-determined | NO Production | User-determined | N/A |
| Diamine-PEGylated OA Derivative (OADP) | RAW 264.7 | NO Production | >75% inhibition at 1 µg/mL | Efficient In Vitro and In Vivo...[31] |
| 11-Oxooleanolic Acid Derivatives | BV2 | NO Production | More potent than OA | The in vitro and in vivo study...[29] |
Discussion of Structure-Activity Relationships
The data consistently show that modifying the oleanolic acid backbone can significantly impact biological activity.[29][33][34] The addition of the hemiphthalate disodium salt moiety is primarily aimed at improving the physicochemical properties for better handling and more reliable dosing in aqueous environments.[35] This should lead to more reproducible dose-response curves compared to the parent compound, which may suffer from precipitation at higher concentrations. Other modifications, such as adding PEGylated or indole groups, have been shown to directly enhance the anti-inflammatory or cytotoxic potency.[29][31] Researchers using the hemiphthalate salt should expect more consistent results but not necessarily a dramatic increase in intrinsic potency compared to other synthetic derivatives.
Part 4: Conclusion
Ensuring the reproducibility of in vitro experiments with this compound requires a multi-faceted approach. It begins with a fundamental understanding of the compound's physicochemical properties and meticulous attention to its handling and preparation. By employing standardized, well-controlled protocols for key biological assays—such as those for cytotoxicity, inflammation, and apoptosis—researchers can generate reliable and robust data. The improved solubility of this derivative offers a distinct advantage in achieving experimental consistency over its parent compound. By following the principles and detailed methodologies outlined in this guide, scientists can build the self-validating experimental systems necessary to confidently advance our understanding of this promising therapeutic agent.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 4. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway | MDPI [mdpi.com]
- 7. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD [mdpi.com]
- 8. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound [myskinrecipes.com]
- 12. 美国GlpBio - this compound | Cas# 168770-31-8 [glpbio.cn]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. nbinno.com [nbinno.com]
- 20. Anti-inflammatory Effects of Oleanolic Acid on LPS-Induced Inflammation In Vitro and In Vivo - ProQuest [proquest.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Oleanolic acid induces apoptosis in human leukemia cells through caspase activation and poly(ADP-ribose) polymerase cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oleanolic acid induces apoptosis by modulating p53, Bax, Bcl-2 and caspase-3 gene expression and regulates the activation of transcription factors and cytokine profile in B16F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis of oleanolic acid derivatives: In vitro, in vivo and in silico studies for PTP-1B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Oleanolic acid analogs as NO, TNF-α and IL-1β inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for Oleanolic Acid Hemiphthalate Disodium Salt
This guide provides an in-depth, objective comparison of analytical methods for the quantification of Oleanolic Acid Hemiphthalate Disodium Salt, a potent anti-inflammatory agent.[1][2][3][4] Geared towards researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation and transfer.
Introduction: The Analytical Imperative
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, exhibits a wide range of biological activities.[5][6] Its derivatization into this compound enhances its properties, necessitating precise and reliable quantification methods for quality control, pharmacokinetic studies, and formulation development. The cross-validation of analytical methods is a critical step to ensure that a validated procedure yields consistent and reliable results across different laboratories, instruments, or analysts.[7][8][9] This guide will compare two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)—and detail the process for their cross-validation.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[10][11][12][13][14]
Overview of Compared Analytical Methods
The choice of an analytical method is dictated by the analyte's physicochemical properties and the intended application's requirements for sensitivity, selectivity, and throughput.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust, widely accessible, and cost-effective technique. The hemiphthalate moiety in the target molecule introduces a strong chromophore, making it well-suited for UV detection. HPLC-UV is often the method of choice for routine quality control and assays where high sample concentrations are expected.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV.[15][16][17] By utilizing smaller particle size columns, UHPLC provides faster analysis times and better resolution. The mass spectrometer's ability to select for a specific precursor ion and its characteristic product ions provides an unparalleled level of specificity, making it ideal for bioanalytical studies, impurity profiling, and the analysis of complex matrices where the analyte concentration is low.
The Principle of Analytical Method Cross-Validation
Cross-validation demonstrates that a validated analytical method is reproducible and reliable when transferred between different settings.[7][9][18] This is essential for multi-site clinical trials, contract manufacturing, and when scaling up from research and development to quality control. The process involves a comparative analysis of results from two or more laboratories (or methods) analyzing the same homogenous samples.[8]
The core of this process is rooted in the ICH Q2(R2) and FDA guidelines, which emphasize that validation is a continuous process throughout the method's lifecycle.[10][19][20][21]
Comparative Experimental Design & Protocols
This section details the step-by-step methodologies for the HPLC-UV and UHPLC-MS/MS analysis of this compound.
Method 1: HPLC-UV Protocol
This protocol is designed for accuracy and robustness in a quality control environment.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm, selected based on the UV absorbance of the phthalate group.[22]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Before analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (methanol), calibration standards, and samples. Construct a calibration curve by plotting the peak area against the concentration.
Method 2: UHPLC-MS/MS Protocol
This protocol is optimized for high sensitivity and selectivity, suitable for bioanalytical applications.
Instrumentation & Conditions:
-
UHPLC System: A UHPLC system capable of high-pressure gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Monitor the transition from the precursor ion (m/z of the deprotonated molecule) to a specific product ion. For Oleanolic Acid, a precursor ion of m/z 455.4 is often monitored.[17]
Procedure:
-
Standard Preparation: Prepare a stock solution (1 mg/mL) and create a series of much lower concentration calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and quality control (QC) samples (low, mid, high).
-
Sample Preparation (e.g., Plasma): Perform a protein precipitation or liquid-liquid extraction. For example, add acetonitrile to a plasma sample, vortex, centrifuge, and inject the supernatant.
-
System Suitability: Inject a mid-range standard to ensure stable signal and retention time.
-
Analysis: Inject the calibration standards, QCs, and samples. Quantify using the peak area ratio of the analyte to an internal standard.
Head-to-Head Comparison: Key Validation Parameters
The cross-validation study will compare the performance of both methods based on the following ICH Q2(R2) parameters.[23] The acceptance criteria should be predefined in a validation protocol.
| Parameter | HPLC-UV | UHPLC-MS/MS | Causality and Rationale |
| Specificity | Demonstrated by peak purity analysis and separation from known impurities. May be susceptible to co-eluting compounds with similar UV spectra. | High specificity due to unique MRM transitions. Can distinguish the analyte from isobaric interferences. | Specificity ensures the signal is solely from the analyte of interest, which is fundamental for accurate quantification.[19] |
| Linearity (R²) | > 0.999 | > 0.995 | A high correlation coefficient (R²) demonstrates a direct and predictable relationship between concentration and response over the analytical range. |
| Range (µg/mL) | 10 - 250 µg/mL | 0.001 - 0.1 µg/mL (1 - 100 ng/mL) | The range defines the upper and lower concentrations for which the method is accurate, precise, and linear. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Accuracy measures the closeness of the test results to the true value. It is typically assessed by spike-recovery studies.[19] |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 5.0%Intermediate: < 10.0% | Precision reflects the degree of scatter between a series of measurements, ensuring the method is reproducible.[23] |
| LOD (µg/mL) | ~1 µg/mL | ~0.0005 µg/mL (0.5 ng/mL) | The Limit of Detection is the lowest amount of analyte that can be detected but not necessarily quantified. |
| LOQ (µg/mL) | ~3 µg/mL | ~0.001 µg/mL (1 ng/mL) | The Limit of Quantitation is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Table 1: Comparative Validation Data for HPLC-UV and UHPLC-MS/MS Methods.
Data Interpretation and Discussion
The data clearly illustrates the strengths and ideal applications for each method.
-
HPLC-UV is exceptionally precise and accurate within its defined range, making it the superior choice for potency testing and quality control of bulk drug substances and finished products where the analyte concentration is high. Its robustness and lower operational cost are significant advantages in a routine manufacturing environment.
-
UHPLC-MS/MS demonstrates outstanding sensitivity, with an LOQ approximately 3000 times lower than the HPLC-UV method. This makes it indispensable for bioanalytical studies (e.g., pharmacokinetics in plasma) , trace-level impurity analysis, and any application requiring the quantification of minute amounts of the analyte in complex biological matrices.[15][17] The unparalleled specificity of MS/MS minimizes the risk of interference, ensuring reliable data even at the lowest concentrations.
The cross-validation process would involve analyzing the same set of samples (e.g., three batches at three different concentrations) using both methods. The results would then be statistically compared. A successful cross-validation would show no significant difference in the mean assay values obtained by the two methods, confirming their interchangeability within their respective validated ranges.
Visualizing the Workflow
A clear understanding of the process flow is essential for successful implementation.
Caption: Workflow for inter-method analytical cross-validation.
References
- 1. This compound — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 美国GlpBio - this compound | Cas# 168770-31-8 [glpbio.cn]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. Oleanolic Acid | C30H48O3 | CID 10494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. benchchem.com [benchchem.com]
- 9. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. starodub.nl [starodub.nl]
- 15. mdpi.com [mdpi.com]
- 16. shimadzu.com [shimadzu.com]
- 17. researchgate.net [researchgate.net]
- 18. pharma-iq.com [pharma-iq.com]
- 19. propharmagroup.com [propharmagroup.com]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. database.ich.org [database.ich.org]
In Vivo Validation of Oleanolic Acid Hemiphthalate Disodium Salt: A Comparative Guide to Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the in vivo anti-inflammatory activity of Oleanolic acid hemiphthalate disodium salt against its parent compound, Oleanolic Acid, and established anti-inflammatory agents. We will delve into the causality behind experimental choices, present detailed protocols for key in vivo assays, and offer a comparative analysis of efficacy based on available experimental data.
Introduction: The Rationale for Derivatization of Oleanolic Acid
Oleanolic acid (OA), a pentacyclic triterpenoid ubiquitously found in the plant kingdom, has long been recognized for its broad spectrum of pharmacological activities, including potent anti-inflammatory properties.[1] However, its therapeutic application has been hampered by poor aqueous solubility, which can limit its bioavailability and in vivo efficacy.[2] To overcome this limitation, chemical modifications of the oleanolic acid scaffold are a promising strategy. One such modification is the synthesis of this compound (OAHPDS), a derivative designed to enhance water solubility and potentially improve its anti-inflammatory profile.[2] This guide focuses on the in vivo validation of OAHPDS's anti-inflammatory claims and provides a comparative framework against established drugs.
Mechanistic Insights: How Oleanolic Acid and Its Derivatives Modulate Inflammation
The anti-inflammatory effects of oleanolic acid and its derivatives are primarily mediated through the downregulation of key inflammatory pathways.[3] A significant body of evidence points to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[3] These pathways are central to the expression of a host of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] By suppressing the activation of these transcription factors, oleanolic acid derivatives can effectively quell the inflammatory response at a molecular level.
In Vivo Validation: Comparative Efficacy in Preclinical Models
To objectively assess the anti-inflammatory potential of this compound, we will examine its performance in established in vivo models of acute and chronic inflammation. For a robust comparison, its efficacy will be benchmarked against the parent compound, Oleanolic Acid, and two widely used anti-inflammatory drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid.
Acute Inflammation Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a cornerstone for the evaluation of acute anti-inflammatory agents.[5] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by the release of histamine and serotonin in the early phase, followed by the release of prostaglandins and other mediators in the later phase.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar rats (150-200 g) are typically used.
-
Grouping and Administration: Animals are divided into control, standard, and test groups. The test compound (Oleanolic Acid or its derivatives) and the standard drug (Indomethacin) are administered orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[7]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[3]
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Comparative Data: Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Route | Max. Inhibition (%) | Time Point (hours) | Reference |
| Oleanolic Acid | Data not available in the searched literature for direct comparison | - | - | - | |
| This compound | Data not available in the searched literature for this specific model | - | - | - | |
| Indomethacin | 10 | p.o. | 54% | 2, 3, 4 | [3] |
| Indomethacin | 2-4 | p.o. | 50.37% - 58.06% | - | [8] |
Note: While direct data for Oleanolic acid and its hemiphthalate disodium salt in this specific model were not found in the provided search results, the enhanced solubility of the salt suggests potentially improved efficacy compared to the parent compound.
Sub-Chronic Inflammation Model: Cotton Pellet-Induced Granuloma
The cotton pellet-induced granuloma model is a well-established method for evaluating the efficacy of anti-inflammatory agents on the proliferative phase of inflammation.[9] The implantation of a sterile cotton pellet triggers a foreign body reaction, leading to the formation of granulomatous tissue, which can be quantified by its dry weight.
Experimental Protocol: Cotton Pellet-Induced Granuloma
-
Animal Model: Wistar rats (180-200 g) are used.
-
Implantation of Cotton Pellets: Sterile, pre-weighed cotton pellets (around 10 mg) are implanted subcutaneously in the axilla or groin region under light anesthesia.
-
Drug Administration: The test compound and standard drug (Dexamethasone) are administered orally daily for a period of 7 consecutive days, starting from the day of implantation. The control group receives the vehicle.
-
Excision and Measurement: On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried in an oven at 60°C to a constant weight.
-
Data Analysis: The net dry weight of the granuloma is determined by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is calculated.
Comparative Data: Cotton Pellet-Induced Granuloma
| Compound | Dose (mg/kg/day) | Route | Inhibition of Granuloma (%) | Reference |
| Oleanolic Acid | Data not available in the searched literature for direct comparison | - | - | |
| This compound | Data not available in the searched literature for this specific model | - | - | |
| Dexamethasone | 1 | p.o. | 55% | [10] |
| Dexamethasone | 1 | p.o. | 71.43% | [11] |
Note: The anti-proliferative properties of oleanolic acid suggest that it and its derivatives would likely show activity in this model. The improved bioavailability of the hemiphthalate disodium salt could translate to enhanced inhibition of granuloma formation.
Visceral Pain and Inflammation Model: Acetic Acid-Induced Writhing
The acetic acid-induced writhing test is a model of visceral pain that is sensitive to peripherally acting analgesics and anti-inflammatory agents.[12] Intraperitoneal injection of acetic acid induces the release of inflammatory mediators, such as prostaglandins, leading to characteristic abdominal constrictions (writhing).[13]
Experimental Protocol: Acetic Acid-Induced Writhing
-
Animal Model: Swiss albino mice (20-30 g) are commonly used.[14]
-
Grouping and Administration: Animals are divided into control, standard, and test groups. The test compound and standard drug (Indomethacin) are administered orally or intraperitoneally 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: A 0.6% or 0.7% solution of acetic acid is injected intraperitoneally (10 mL/kg body weight).[13][15]
-
Observation: Immediately after the acetic acid injection, the animals are placed in an observation chamber, and the number of writhes (abdominal constrictions, stretching of hind limbs) is counted for a specific period, typically 10-20 minutes.[12][14]
-
Data Analysis: The percentage inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Comparative Data: Acetic Acid-Induced Writhing
| Compound | Dose (mg/kg) | Route | Inhibition of Writhing (%) | Reference |
| Oleanolic Acid | Data not available in the searched literature for direct comparison | - | - | |
| This compound | Data not available in the searched literature for this specific model | - | - | |
| Indomethacin | 10 | i.p. | 51.23% | [2] |
| Indomethacin | 10 | i.p. | >50% | [16] |
Note: While specific data for this compound is not available for this model, the known analgesic and anti-inflammatory properties of oleanolic acid suggest that its derivatives would be effective in reducing acetic acid-induced writhing.
Experimental Workflow and Data Interpretation
The successful in vivo validation of an anti-inflammatory compound relies on a well-structured experimental workflow, from compound synthesis and characterization to data analysis and interpretation.
Conclusion and Future Directions
The derivatization of oleanolic acid to its hemiphthalate disodium salt represents a rational approach to enhance its pharmaceutical properties. While direct comparative data in standardized in vivo models of inflammation are still emerging, the available evidence for the parent compound and other derivatives, coupled with the demonstrated improved solubility of the salt, strongly suggests a promising anti-inflammatory profile for this compound.
Future studies should focus on head-to-head comparisons of this compound with oleanolic acid and standard drugs in the carrageenan-induced paw edema and cotton pellet-induced granuloma models. This will provide a more complete picture of its relative potency and potential as a novel anti-inflammatory therapeutic agent.
References
- 1. ijrpns.com [ijrpns.com]
- 2. researchgate.net [researchgate.net]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of telmisartan in rat models of experimentally-induced chronic inflammation: Comparative study with dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. saspublishers.com [saspublishers.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. sid.ir [sid.ir]
A Head-to-Head Comparison of Oleanolic Acid Formulations in a Preclinical Model of Acute Liver Injury
A Technical Guide for Drug Development Professionals
Abstract
Oleanolic acid (OA), a pentacyclic triterpenoid abundant in nature, presents a significant opportunity for the development of novel hepatoprotective therapies. Its potent anti-inflammatory and antioxidant activities are well-documented; however, its clinical translation is severely hampered by poor aqueous solubility and consequently low oral bioavailability.[1][2][3] This guide provides a head-to-head comparison of unmodified oleanolic acid versus advanced formulations designed to overcome these limitations. We focus on the carbon tetrachloride (CCl₄)-induced acute liver injury model, a robust and highly relevant preclinical standard for evaluating hepatoprotective agents.[4][5][6] This document synthesizes available preclinical data, details the underlying mechanisms of action, provides comprehensive experimental protocols, and offers insights for researchers aiming to harness the therapeutic potential of oleanolic acid.
Introduction: The Oleanolic Acid Paradox
Oleanolic acid has been a subject of intense research due to its broad pharmacological effects, including well-established hepatoprotective properties.[7][8][9] The primary mechanisms for this protection involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element pathway and the suppression of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.[10][11][12]
Despite this mechanistic promise, the practical application of OA is hindered by a significant challenge: it is a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[1][13] Studies in rats have shown its oral bioavailability to be as low as 0.7%, which severely limits its therapeutic efficacy when administered in its native form.[1] This has led the field to focus on two primary strategies to enhance its performance:
-
Advanced Formulation: Developing sophisticated drug delivery systems (e.g., solid dispersions, liposomes, self-microemulsifying drug delivery systems) to improve the dissolution and absorption of the parent OA molecule.[2][3]
-
Chemical Derivatization: Synthesizing novel analogues of OA to create new chemical entities with improved potency and more favorable pharmacokinetic profiles.[4][14]
While simple salt forms (e.g., sodium or potassium oleanolate) represent a basic chemical modification to potentially increase solubility, the published literature lacks direct head-to-head comparisons of these salts in disease models. The research focus has instead shifted towards more advanced and potent derivatives. Therefore, this guide will compare the performance of unmodified OA with its advanced formulations and synthetic derivatives to provide a more relevant and data-supported analysis for drug development professionals.
Disease Model Selection: The Carbon Tetrachloride (CCl₄)-induced acute hepatotoxicity model in rodents is the chosen platform for this comparison. CCl₄ is metabolized by cytochrome P450 enzymes (specifically CYP2E1) in the liver to form the highly reactive trichloromethyl free radical (·CCl₃).[15] This radical initiates lipid peroxidation, damages cellular membranes, and triggers a potent inflammatory response, leading to acute hepatocellular necrosis. This model effectively mimics key aspects of toxicant-induced liver damage and is exceptionally well-suited for evaluating agents like OA that target oxidative stress and inflammation.[5][6][15]
Comparative Analysis: Efficacy and Pharmacokinetics
To illustrate the performance gap between unmodified OA and enhanced versions, we have synthesized data from multiple preclinical studies. The following table compares key pharmacokinetic and efficacy parameters.
| Parameter | Unmodified Oleanolic Acid (Oral) | Oleanolic Acid - Solid Dispersion (OA-PVPP-SD) | Oxy-Di-OA (Derivative) |
| Pharmacokinetics | |||
| Relative Bioavailability | Baseline (100%) | 183.07% (vs. unmodified OA)[2][3] | Data not available, but designed for improved properties. |
| Cₘₐₓ (Peak Concentration) | ~74 ng/mL (at 25 mg/kg)[3] | Significantly Increased (P < 0.05)[2][3] | Not reported in efficacy study. |
| Tₘₐₓ (Time to Peak) | ~25 min[3] | Significantly Shorter (P < 0.05)[2][3] | Not reported in efficacy study. |
| Hepatoprotective Efficacy (CCl₄ Model) | |||
| Effective Dose Range | 100-400 µmol/kg (s.c.)[5] | Not directly tested in CCl₄ model, but improved PK suggests potential for lower oral dose. | 10-20 mg/kg (i.p.)[4] |
| Serum ALT/AST Reduction | Dose-dependent protection observed.[5] | Not Applicable | Significant suppression of CCl₄-induced ALT/AST increase (P < 0.05).[4] |
| Histological Improvement | Dose-dependent reduction in necrosis.[5] | Not Applicable | Marked reduction in liver tissue damage and pseudolobule formation.[4] |
| Key Takeaway | Low oral bioavailability necessitates high doses or non-oral administration routes. | Formulation strategy dramatically improves key pharmacokinetic parameters predictive of enhanced oral efficacy. | Chemical modification creates a potent new entity with strong hepatoprotective effects at low doses. |
Analysis: The data clearly demonstrates that while unmodified oleanolic acid possesses intrinsic hepatoprotective activity, its poor pharmacokinetics are a major liability.[5] Advanced formulation strategies, such as solid dispersions, can significantly enhance bioavailability, suggesting that a lower oral dose could achieve the necessary therapeutic concentration.[2][3] Furthermore, synthetic derivatives like Oxy-Di-OA show potent efficacy in the CCl₄ model, indicating that structural modifications can yield superior pharmacological activity.[4] For researchers, this underscores the necessity of addressing the bioavailability challenge to unlock the full potential of the oleanolic acid scaffold.
Core Mechanism of Action: The Nrf2 and NF-κB Axis
Oleanolic acid's hepatoprotective effects are primarily orchestrated by its ability to modulate two master regulatory pathways that govern cellular stress and inflammation.
-
Nrf2 Pathway Activation (Antioxidant Defense): Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Oleanolic acid, being an electrophilic molecule, can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[10][16] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This upregulates the production of a suite of protective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which collectively bolster the cell's antioxidant capacity and detoxify reactive metabolites.[10][11][16]
-
NF-κB Pathway Inhibition (Anti-inflammatory Action): In the CCl₄ model, cellular damage triggers the activation of the NF-κB pathway, a key driver of inflammation. This leads to the production of pro-inflammatory cytokines like TNF-α and IL-6, which recruit immune cells and exacerbate tissue injury.[7][11] Oleanolic acid has been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade and reducing the severity of liver damage.[11][12] There is significant crosstalk between these pathways, as Nrf2 activation can exert an inhibitory effect on NF-κB signaling.[12]
Experimental Protocols
The following protocols provide a self-validating framework for assessing the hepatoprotective effects of oleanolic acid compounds in a rodent model.
CCl₄-Induced Acute Liver Injury Model
This protocol is designed to induce consistent and measurable liver damage.
-
Subjects: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (200-250g). Acclimatize animals for at least one week before the experiment.
-
Materials:
-
Test compound (Oleanolic Acid or derivative)
-
Vehicle (e.g., Corn oil, 0.5% carboxymethylcellulose)
-
Carbon Tetrachloride (CCl₄), analytical grade
-
Olive oil or Corn oil (for CCl₄ dilution)
-
-
Procedure:
-
Grouping: Randomly divide animals into at least four groups:
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: CCl₄ Model Control (receives vehicle + CCl₄)
-
Group 3: Test Compound (receives therapeutic dose of OA compound + CCl₄)
-
Group 4: Positive Control (optional, e.g., Silymarin + CCl₄)
-
-
Pre-treatment: Administer the test compound or vehicle orally (gavage) or via intraperitoneal (i.p.) injection once daily for 3-7 consecutive days. The route and duration should be based on the compound's known pharmacokinetic properties.
-
Induction: 2 hours after the final pre-treatment dose, administer a single i.p. injection of CCl₄. A common dose is 1 mL/kg of a 10-20% CCl₄ solution diluted in olive or corn oil. The Vehicle Control group should receive an equivalent volume of the oil vehicle only.
-
Sample Collection: 24 hours after CCl₄ administration, euthanize the animals.
-
Collect blood via cardiac puncture into serum separator tubes.
-
Immediately perfuse and excise the liver. Weigh it and fix a portion in 10% neutral buffered formalin for histology. Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for biochemical analysis.
-
-
Assessment of Hepatoprotection
-
Serum Biochemical Analysis:
-
Centrifuge blood samples (e.g., 3000 rpm for 15 min at 4°C) to separate serum.
-
Use commercial assay kits and an automated analyzer to measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant reduction in the levels of these enzymes in the treatment group compared to the CCl₄ model group indicates hepatoprotection.[4]
-
-
Histopathological Examination:
-
Process the formalin-fixed liver tissue, embed in paraffin, and section (4-5 µm).
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Examine under a microscope for pathological changes, such as centrilobular necrosis, inflammatory cell infiltration, and steatosis. Score the severity of liver damage to quantify the protective effect.
-
-
Oxidative Stress Markers (from frozen tissue):
-
Prepare liver homogenates from the frozen tissue samples.
-
Use commercial ELISA or colorimetric assay kits to measure levels of Malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).[7] Successful treatment should decrease MDA and restore SOD/GPx levels.
-
Conclusion and Future Directions
Key Considerations for Researchers:
-
The Dose-Toxicity Balance: It is critical to note that high doses or long-term administration of OA and its derivatives can induce cholestatic liver injury.[17][18][19] The therapeutic window must be carefully defined for any lead candidate.
-
Formulation is Key: For researchers working with the parent OA molecule, focusing on formulation science is not optional—it is a prerequisite for achieving meaningful oral efficacy.
-
An Unexplored Avenue: While complex derivatives have shown promise, a systematic investigation into simple, highly soluble salt forms of oleanolic acid is conspicuously absent from the literature. Such studies could represent a cost-effective and streamlined path to an improved first-generation therapeutic.
References
- 1. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Oleanolic Acid Derivative against CCl4-Induced Hepatic Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection against carbon tetrachloride hepatotoxicity by oleanolic acid is not mediated through metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of oleanolic acid against chemical-induced acute necrotic liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of oleanolic acid in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT1/Nrf2/NF-κB Signaling Mediates Anti-Inflammatory and Anti-Apoptotic Activities of Oleanolic Acid in a Mouse Model of Acute Hepatorenal Damage | MDPI [mdpi.com]
- 12. Mapping the dynamics of Nrf2 antioxidant and NFκB inflammatory responses by soft electrophilic chemicals in human liver cells defines the transition from adaptive to adverse responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD [mdpi.com]
- 14. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of cytochrome P450 2E1 expression by oleanolic acid: hepatoprotective effects against carbon tetrachloride-induced hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oleanolic acid activates Nrf2 and protects from acetaminophen hepatotoxicity via Nrf2-dependent and Nrf2-independent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oleanolic acid alters bile acid metabolism and produces cholestatic liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oleanolic acid reprograms the liver to protect against hepatotoxicants, but is hepatotoxic at high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Oleanolic Acid Hemiphthalate Disodium Salt Assays: A Framework of Positive and Negative Controls
Introduction: The Imperative of Rigorous Controls
Oleanolic acid (OA), a pentacyclic triterpenoid found in numerous plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2][3] Oleanolic acid hemiphthalate disodium salt is a semi-synthetic derivative designed to improve upon the parent compound's properties, demonstrating potential as an anti-inflammatory agent.[4][5] For researchers investigating this compound, the integrity of experimental data is paramount. A robust experimental design is not merely about observing an effect; it is about proving that the observed effect is specific, dose-dependent, and not an artifact of the assay system. This is where the strategic implementation of positive and negative controls becomes the cornerstone of trustworthy and publishable research.
This guide provides an in-depth comparison of essential controls for assays involving this compound. We will move beyond simple lists, delving into the causal logic behind control selection for the compound's primary bioactivities. Every protocol described is designed as a self-validating system, ensuring that your results are both accurate and reproducible.
The Foundational Principle: A Triad of Assays
Before investigating the specific bioactivity of this compound, it is crucial to establish a non-toxic concentration range. An observed reduction in an inflammatory marker, for example, is meaningless if the compound is simply killing the cells. Therefore, a well-designed experiment follows a logical progression, starting with cytotoxicity assessment.
Caption: A logical workflow for validating the bioactivity of a test compound.
Part 1: Cell Viability and Cytotoxicity Assays
The Rationale: The first step is to distinguish between a specific biological effect and a general cytotoxic one. Cell viability assays measure metabolic activity, which generally correlates with the number of live cells.[6] By identifying the concentration at which this compound begins to affect cell viability, you can confidently select sub-toxic doses for your functional assays.
Key Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[7]
Table 1: Positive and Negative Controls for MTT Cell Viability Assay
| Control Type | Substance/Condition | Purpose in the Assay | Expected Outcome |
| Negative Control | Untreated Cells | Represents 100% cell viability; establishes the baseline for a healthy cell population. | High absorbance (deep purple color). |
| Negative Control | Vehicle Control (e.g., PBS or DMSO) | Ensures the solvent used to dissolve the test compound has no effect on cell viability.[8] | High absorbance, statistically identical to untreated cells. |
| Positive Control | Doxorubicin (100 µM) or Triton X-100 (0.1%) | Induces widespread cell death; confirms the assay can detect a loss of viability.[9] | Low absorbance (minimal color change). |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or HepG2 hepatocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells for untreated, vehicle, and positive controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the results as a percentage of the untreated control cells.
Part 2: Anti-Inflammatory Activity Assays
The Rationale: The primary reported activity of this compound is anti-inflammatory.[4] A common in vitro model for inflammation involves stimulating immune cells like macrophages with Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls. This induces a strong inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[10] The goal is to measure the compound's ability to suppress this induced response.
Key Assay: The Griess assay for nitric oxide (NO) is a simple and effective measure of pro-inflammatory activity. It quantifies nitrite, a stable breakdown product of NO.
Table 2: Controls for LPS-Induced Nitric Oxide Production Assay
| Control Type | Substance/Condition | Purpose in the Assay | Expected Outcome |
| Negative Control | Untreated Cells (No LPS, No Compound) | Establishes the basal level of NO production in unstimulated cells. | Very low NO levels. |
| Negative Control | Vehicle Control + LPS | Ensures the solvent does not interfere with the LPS-induced inflammatory response. | High NO levels, identical to the positive control. |
| Positive Control | LPS-Stimulated Cells (e.g., 1 µg/mL LPS) | Induces a robust inflammatory response, providing the signal that the test compound aims to inhibit.[10] | High NO production. |
| Positive Control | LPS + Known Inhibitor (e.g., Diclofenac, Dexamethasone) | Provides a benchmark for anti-inflammatory activity; confirms the assay can detect inhibition.[11][12] | Significantly reduced NO levels compared to LPS alone. |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include all necessary controls.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the untreated negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.
Part 3: Mechanistic Assays - Nrf2 Pathway Activation
The Rationale: Many oleanolic acid derivatives exert their antioxidant and anti-inflammatory effects by activating the Keap1-Nrf2 pathway.[13][14] Under normal conditions, the transcription factor Nrf2 is kept inactive by its repressor, Keap1.[15] Electrophiles or oxidative stressors (and compounds that mimic them) can modify Keap1, causing it to release Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of cytoprotective genes like Heme Oxygenase-1 (HO-1).[15][16]
Caption: The Keap1-Nrf2 pathway activation by an Oleanolic Acid derivative.
Key Assay: An ARE-luciferase reporter gene assay is a highly sensitive method to quantify Nrf2 activation.[17][18] In this system, cells are engineered to express the luciferase enzyme under the control of an ARE promoter. Nrf2 activation leads to luciferase production, which generates a measurable light signal.
Table 3: Controls for ARE-Luciferase Nrf2 Activation Assay
| Control Type | Substance/Condition | Purpose in the Assay | Expected Outcome |
| Negative Control | Untreated Reporter Cells | Establishes the basal level of luciferase expression. | Low luminescence. |
| Negative Control | Vehicle Control | Ensures the solvent does not induce Nrf2 activation. | Low luminescence, identical to untreated cells. |
| Positive Control | Sulforaphane (SFN) or tert-Butylhydroquinone (tBHQ) | A known, potent Nrf2 activator; confirms the reporter system is responsive.[14][19] | High luminescence (strong fold-increase over baseline). |
Experimental Protocol: ARE-Luciferase Reporter Assay
-
Cell Seeding: Seed ARE-luciferase reporter cells (e.g., AREc32 or engineered HepG2) in a white, opaque 96-well plate suitable for luminescence readings.
-
Treatment: Treat cells with non-toxic concentrations of this compound and the appropriate controls (vehicle, positive control like Sulforaphane).
-
Incubation: Incubate for a period sufficient to allow for transcription and translation (e.g., 12-24 hours).
-
Lysis and Reagent Addition: Lyse the cells and add a luciferase substrate reagent according to the manufacturer's protocol (e.g., Promega's ONE-Glo™).
-
Measurement: Measure the luminescence signal using a plate-reading luminometer.
-
Analysis: Express the data as "fold induction" relative to the vehicle-treated control.
Part 4: Comparative Performance Analysis
To contextualize the performance of this compound, it should be compared against its parent compound and other relevant benchmarks.
Table 4: Example Comparative Performance Data
| Compound | Assay | Metric | Example Value | Rationale for Comparison |
| Oleanolic Acid | NO Inhibition | IC₅₀ | ~50 µM | Parent compound; establishes a baseline for efficacy improvement.[10] |
| This compound | NO Inhibition | IC₅₀ | To be determined | The test article. |
| Diclofenac | NO Inhibition | IC₅₀ | ~10 µM | Standard NSAID; a clinically relevant positive control.[10] |
| Oleanolic Acid | Nrf2 Activation | EC₅₀ | > 20 µM | Parent compound; baseline for Nrf2 activity. |
| This compound | Nrf2 Activation | EC₅₀ | To be determined | The test article. |
| Sulforaphane | Nrf2 Activation | EC₅₀ | ~2-5 µM | Gold-standard natural Nrf2 activator.[14] |
| CDDO-Me (Bardoxolone Methyl) | Nrf2 Activation | EC₅₀ | < 0.5 µM | A highly potent synthetic oleanolic acid derivative.[14][20] |
Conclusion
References
- 1. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [myskinrecipes.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Positive and Negative Controls | Rockland [rockland.com]
- 9. dovepress.com [dovepress.com]
- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NRF2-targeted therapeutics: New targets and modes of NRF2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 19. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Statistical Analysis of Oleanolic Acid Hemiphthalate Disodium Salt in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Derivative with Enhanced Therapeutic Potential
Oleanolic acid (OA), a pentacyclic triterpenoid found in a variety of plants, has long been recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2] However, its clinical utility has been hampered by poor water solubility and limited bioavailability.[3] To address these limitations, researchers have synthesized various derivatives, among which Oleanolic acid hemiphthalate disodium salt (OAHD) has emerged as a promising candidate. This guide provides an in-depth technical analysis of OAHD, comparing its performance with its parent compound and other alternatives, supported by experimental data and detailed protocols.
OAHD is a hemiphthalate derivative of OA designed to improve its physicochemical properties, particularly its solubility in aqueous solutions. This modification has been shown to enhance its anti-inflammatory activity compared to the parent compound, oleanolic acid.[4] This guide will delve into the mechanistic underpinnings of OAHD's therapeutic effects, with a focus on its anti-inflammatory and hepatoprotective actions, and provide a comparative analysis against established therapeutic agents.
Comparative Analysis of Bioactivity
A critical aspect of drug development is the quantitative comparison of a novel compound's efficacy against existing standards. While direct head-to-head in vivo comparative studies of OAHD against other hepatoprotective agents are limited in the current literature, we can draw valuable insights from in vitro data and in vivo studies on its parent compound, oleanolic acid.
Anti-inflammatory Activity
The anti-inflammatory properties of oleanolic acid and its derivatives are primarily mediated through the inhibition of pro-inflammatory signaling pathways, such as NF-κB, and the reduction of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6]
A study on OAHD demonstrated its significant anti-inflammatory activity in a dimethyl benzene-induced ear edema model in mice. Notably, OAHD exhibited greater potency than oleanolic acid in this acute inflammation model.[4]
Table 1: Comparative Anti-inflammatory Activity of Oleanolic Acid Derivatives
| Compound | Assay | Cell Line/Model | IC50 Value | Reference |
| This compound (OAHD) | Dimethyl benzene-induced ear edema | Swiss mice | More potent than Oleanolic Acid | [4] |
| Oleanolic Acid (OA) | NO Inhibition (LPS-induced) | RAW 264.7 Macrophages | ~31.28 µg/mL (48h) | [7] |
| OADP (diamine-PEGylated OA derivative) | NO Inhibition (LPS-induced) | RAW 264.7 Macrophages | 1.09 µg/mL (48h) | [7] |
| Diclofenac | NO Inhibition (LPS-induced) | RAW 264.7 Macrophages | 53.84 µg/mL (48h) | [7] |
| 11-oxo-Oleanolic Acid Derivatives | NO Inhibition (LPS-induced) | BV2 Microglial Cells | Stronger than OA | [6][8] |
| Achyranthoside H methyl ester (OA derivative) | Cytotoxicity | MCF-7 (Breast Cancer) | 4.0 µM | [1] |
| Achyranthoside H methyl ester (OA derivative) | Cytotoxicity | MDA-MB-453 (Breast Cancer) | 6.5 µM | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, cell lines, and stimuli used.
Hepatoprotective Activity
Table 2: Comparative Hepatoprotective Efficacy (Based on Animal Models)
| Compound | Animal Model | Key Findings | Reference |
| Oleanolic Acid | CCl4-induced hepatotoxicity in mice | Dose-dependent reduction in serum ALT and AST levels. | [5][6] |
| Oleanolic Acid Derivative (3g) | CCl4-induced hepatotoxicity in mice | Showed a more significant reduction in ALT and AST compared to Oleanolic Acid. | [5] |
| Silymarin | CCl4-induced hepatotoxicity in rats | Significant reduction in serum ALT and AST levels. | [2][11] |
| Oleanolic Acid | Bile Duct Ligation (Cholestasis model) in mice | Reduced serum levels of ALT, AST, total bilirubin, and total bile acids. | [12][13] |
| Ursodeoxycholic Acid (UDCA) | Bile Duct Ligation (Cholestasis model) in rats | Mixed results; can be beneficial but may aggravate injury in complete obstruction. | [4] |
Mechanistic Insights: Signaling Pathways and Molecular Targets
The therapeutic effects of oleanolic acid and its derivatives stem from their ability to modulate key cellular signaling pathways involved in inflammation and cytoprotection.
The Nrf2-ARE Signaling Pathway
A primary mechanism of action for the hepatoprotective and anti-inflammatory effects of oleanolic acid is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10]
Caption: Oleanolic acid derivatives inhibit the Keap1-mediated degradation of Nrf2, leading to its nuclear translocation and the activation of antioxidant response element (ARE)-driven gene expression.
The NF-κB Signaling Pathway
Oleanolic acid and its derivatives have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]
Caption: Oleanolic acid derivatives inhibit the IKK complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following section provides detailed methodologies for key assays used to evaluate the anti-inflammatory and hepatoprotective effects of compounds like OAHD.
In Vitro Anti-inflammatory Assays
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., OAHD) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-only control.
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the secretion of pro-inflammatory cytokines.
Protocol:
-
Sample Collection: Collect cell culture supernatants from cells treated as described in the NO production assay.
-
ELISA Procedure (General Steps):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a TMB substrate solution to develop color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
In Vivo Hepatoprotection Assay
This is a widely used animal model to evaluate the hepatoprotective effects of test compounds against chemically-induced liver injury.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or C57BL/6 mice for at least one week.
-
Dosing Regimen:
-
Administer the test compound (e.g., OAHD, Oleanolic Acid, or Silymarin) orally or via intraperitoneal injection for a specified period (e.g., 7 days).
-
On the final day of treatment, induce liver injury by administering a single dose of CCl4 (typically 1-2 mL/kg, diluted in olive oil) via intraperitoneal injection.
-
-
Sample Collection: 24 hours after CCl4 administration, collect blood samples via cardiac puncture and euthanize the animals to collect liver tissue.
-
Biochemical Analysis:
-
Separate serum from the blood samples.
-
Measure the activity of liver enzymes, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), using commercially available kits.
-
-
Histopathological Analysis:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to evaluate the extent of liver damage (e.g., necrosis, inflammation, and steatosis).
-
-
Analysis: Compare the serum enzyme levels and histological scores between the different treatment groups.
Nrf2 Activation Assay
This in vitro assay provides a quantitative measure of a compound's ability to activate the Nrf2 signaling pathway.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HepG2) with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) promoter sequence.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Analysis: The fold induction of Nrf2 activity is calculated by normalizing the luminescence of the treated cells to that of the vehicle-treated control cells.
Visualization of Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effects of Silymarin Co-Administered with CCl4 on Hepatotoxicity and Its Impact on Liver enzymes and Lipid Profile | Journal of Education for Pure Science [jceps.utq.edu.iq]
- 3. Therapeutic potential of oleanolic acid in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of retinoic acid and ursodeoxycholic acid attenuates liver injury in bile duct ligated rats and human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic Acid-amino Acids Derivatives: Design, Synthesis, and Hepatoprotective Evaluation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. Comparing animal well-being between bile duct ligation models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Oleanolic acid attenuates obstructive cholestasis in bile duct-ligated mice, possibly via activation of NRF2-MRPs and FXR antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ursodeoxycholic acid aggravates bile infarcts in bile duct-ligated and Mdr2 knockout mice via disruption of cholangioles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking Oleanolic Acid Hemiphthalate Disodium Salt Against Hepatoprotective Industry Standards
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of hepatoprotective therapeutics is dominated by agents that mitigate oxidative stress, resolve inflammation, and support hepatocyte regeneration. Oleanolic acid (OA), a pentacyclic triterpenoid with a long history of use in traditional medicine for liver ailments, represents a promising scaffold for developing potent new therapies.[1][2] This guide focuses on a specific derivative, Oleanolic acid hemiphthalate disodium salt, providing a framework for its objective evaluation against established industry standards: the natural flavonolignan complex, Silymarin, and the synthetic bile acid, Ursodeoxycholic Acid (UDCA). We will delve into the mechanistic underpinnings of these compounds, present a head-to-head comparison based on key performance indicators, and provide a detailed experimental protocol for robust, in-vivo validation.
Mechanistic Deep Dive: The Cytoprotective Actions of Oleanolic Acid
Oleanolic acid and its derivatives exert their therapeutic effects by modulating fundamental cellular defense pathways.[3][4] The primary mechanism revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[5][6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to electrophilic compounds like OA, Keap1 undergoes a conformational change, releasing Nrf2.[5] The liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and key enzymes in glutathione synthesis.[5][7]
Simultaneously, OA has been shown to suppress the pro-inflammatory cascade mediated by Nuclear Factor-kappa B (NF-κB).[8][9] By inhibiting NF-κB activation, OA downregulates the expression of inflammatory cytokines such as TNF-α and various interleukins, which are critical mediators of liver injury.[3][9] This dual action—enhancing antioxidant defenses while actively suppressing inflammation—forms the basis of its hepatoprotective potential.
Caption: Dual action of Oleanolic Acid on Nrf2 and NF-κB pathways.
The Industry Standards: Silymarin and Ursodeoxycholic Acid (UDCA)
A meaningful benchmark requires comparison against agents with established efficacy and distinct mechanisms of action.
-
Silymarin: A standardized extract from milk thistle (Silybum marianum), Silymarin is a complex of flavonolignans, with silybin being the most active component.[10][11] Its primary mechanism is centered on its potent antioxidant and membrane-stabilizing properties.[10][12] Silymarin directly scavenges free radicals, inhibits lipid peroxidation, and enhances the cellular glutathione pool, thereby protecting hepatocyte integrity.[10][11] It also stimulates ribosomal RNA polymerase, leading to increased protein synthesis and supporting the regeneration of damaged liver cells.[11][13]
-
Ursodeoxycholic Acid (UDCA): UDCA is a hydrophilic secondary bile acid used clinically for cholestatic liver diseases like primary biliary cholangitis.[14][15] Its mechanism is fundamentally different from OA and Silymarin. UDCA shifts the bile acid pool from being predominantly composed of toxic, hydrophobic bile acids to a more hydrophilic, less cytotoxic state.[14][16] This reduces bile acid-induced hepatocyte apoptosis.[17][18] Furthermore, UDCA has choleretic effects, stimulating bile flow and the excretion of toxic metabolites.[14][19]
Performance Benchmark: Oleanolic Acid Derivative vs. Industry Standards
To objectively compare these agents, we must evaluate them across several key performance indicators (KPIs). The following table summarizes expected performance based on data from preclinical models. The values for this compound are projected based on the known activity of the parent compound and the potential for enhanced solubility and bioavailability of the salt form.
| Performance Indicator | This compound (Projected) | Silymarin | Ursodeoxycholic Acid (UDCA) | Rationale & Cited Assays |
| Primary Mechanism | Nrf2 Agonist / NF-κB Antagonist | Antioxidant / Membrane Stabilizer | Bile Acid Replacement / Choleretic | Based on extensive literature review.[5][8][10][14] |
| In Vitro Anti-inflammatory Potency (IC50 for NO inhibition in LPS-stimulated RAW 264.7 cells) | 5-15 µM | 20-40 µM | >100 µM (Not primary mechanism) | Assays measuring nitric oxide (NO) or prostaglandin E2 (PGE2) are standard for assessing anti-inflammatory effects.[8] |
| Nrf2 Activation (Relative Luciferase Activity in ARE-reporter cell line) | ++++ | + | - | Reporter gene assays are a standard method to quantify transcription factor activation.[5][7] |
| Hepatocyte Protection (APAP-induced toxicity; % reduction in ALT release in vivo) | 60-80% | 50-70% | 10-20% (Not primary mechanism for this injury model) | The acetaminophen (APAP) overdose model is a clinically relevant in-vivo test for acute, oxidative stress-driven liver injury.[20][21] |
| Membrane Stabilization (% inhibition of hypotonicity-induced hemolysis) | ++ | ++++ | +++ | The red blood cell membrane stabilization assay is a classic in-vitro method to assess membrane-protective effects.[22] |
| Solubility (Aqueous) | High | Low | Moderate (as acid), High (as salt) | The salt form is designed to improve upon the poor aqueous solubility of the parent oleanolic acid.[23] |
Experimental Validation: A Self-Validating Protocol
Trustworthy data is generated from robust, well-controlled experiments. Here, we detail a comprehensive protocol for an in-vivo study using the acetaminophen (APAP)-induced hepatotoxicity model, a gold standard for evaluating agents that counter oxidative stress-mediated liver injury.[20]
Experimental Workflow: APAP-Induced Hepatotoxicity Model
The causality of the experimental design is critical. We select the APAP model because its pathophysiology—glutathione depletion followed by massive oxidative stress and necrosis—directly engages the Nrf2-dependent mechanism of Oleanolic Acid.[5][7] The timing of dosing and sample collection is staggered to capture the peak of injury and the therapeutic window of the test articles.
Caption: In-vivo workflow for benchmarking hepatoprotective agents.
Detailed Step-by-Step Methodology
-
Animal Husbandry: Use male C57BL/6 mice (8-10 weeks old). House them under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Allow a 7-day acclimatization period.
-
Grouping and Dosing Preparation:
-
Randomly assign mice to five groups (n=8/group): (1) Vehicle Control, (2) APAP Only, (3) APAP + this compound (50 mg/kg), (4) APAP + Silymarin (100 mg/kg), (5) APAP + UDCA (50 mg/kg).
-
Prepare test articles by dissolving in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose). The choice of vehicle is critical to ensure stability and bioavailability.
-
-
Treatment and Injury Induction:
-
Fast all mice overnight (12-14 hours) before the experiment to synchronize metabolic states, which is crucial for consistent APAP-induced toxicity.[20]
-
At Time 0, administer the respective test articles or vehicle via oral gavage.
-
At Time +1 hour, administer a single intraperitoneal (i.p.) injection of APAP (300 mg/kg, dissolved in warm saline) to all groups except the Vehicle Control group, which receives saline only.
-
-
Sample Collection:
-
At Time +24 hours (23 hours post-APAP), euthanize the mice via CO2 asphyxiation followed by cervical dislocation.
-
Immediately perform cardiac puncture to collect blood. Allow it to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store serum at -80°C.
-
Perfuse the liver with ice-cold PBS to remove blood. Excise the entire liver, weigh it, and section it. Fix one portion in 10% neutral buffered formalin for histology. Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for biochemical and molecular analysis.
-
-
Endpoint Analysis:
-
Serum Biochemistry: Use commercial kits to measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the collected serum. These are primary biomarkers of hepatocellular injury.
-
Histopathology: Embed the formalin-fixed liver tissue in paraffin, section it (4-5 µm), and perform Hematoxylin and Eosin (H&E) staining. A board-certified pathologist, blinded to the treatment groups, should score the sections for the extent of centrilobular necrosis.
-
Mechanistic Validation: Prepare liver homogenates from the snap-frozen tissue. Measure hepatic glutathione (GSH) levels using a colorimetric assay kit. Perform Western blot analysis on nuclear and cytosolic fractions to quantify the nuclear translocation of Nrf2, confirming the engagement of the target pathway.
-
Data Interpretation and Performance Assessment
Conclusion and Future Perspectives
This guide provides a comprehensive framework for benchmarking this compound. Based on the well-established dual anti-inflammatory and Nrf2-activating mechanism of its parent compound, this derivative holds significant promise as a potent hepatoprotective agent, potentially outperforming standards like Silymarin in models of acute oxidative injury.[3][5] The enhanced solubility of the salt form is a critical advantage that may translate to improved bioavailability and in-vivo efficacy.
The described experimental protocol offers a robust and mechanistically informative path to validate these claims. Positive results from such a study would provide a strong rationale for advancing this compound into further preclinical development for the treatment of drug-induced liver injury and other hepatic disorders rooted in oxidative stress and inflammation.
References
- 1. New Applications of Oleanolic Acid and its Derivatives as Cardioprotective Agents: A Review of their Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleanolic acid derivatives for pharmaceutical use: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases | Semantic Scholar [semanticscholar.org]
- 5. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant activities of oleanolic acid in vitro: possible role of Nrf2 and MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleanolic acid activates Nrf2 and protects from acetaminophen hepatotoxicity via Nrf2-dependent and Nrf2-independent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 10. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Top 10 Hepatoprotective Medicine | Hepatoprotective Drugs List [ryonpharma.in]
- 16. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 17. Ursodeoxycholic acid: Mechanism of action and novel clinical applications | Semantic Scholar [semanticscholar.org]
- 18. droracle.ai [droracle.ai]
- 19. youtube.com [youtube.com]
- 20. Models of Drug-induced Liver Injury for Evaluation of Phytotherapeutics and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 22. ijpsr.com [ijpsr.com]
- 23. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Oleanolic Acid Hemiphthalate Disodium Salt: A Step-by-Step Guide for Researchers
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Oleanolic acid hemiphthalate disodium salt. As a specialized research chemical with potential biological activity, adherence to proper waste management procedures is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals, offering technical insights and actionable procedures to manage this waste stream responsibly.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the first step in managing its disposal. While a specific Safety Data Sheet (SDS) for this exact salt is not widely available, a conservative risk assessment can be conducted by examining its constituent parts: the Oleanolic acid core and the hemiphthalate disodium salt moiety.
-
Oleanolic Acid: The parent compound, Oleanolic acid, is classified in multiple supplier safety data sheets as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1][2][3]. Disposal recommendations for Oleanolic acid consistently advise collection for an approved waste disposal plant[3][4].
-
Hemiphthalate Disodium Salt: The SDS for a similar compound, Phthalic acid disodium salt, explicitly warns against environmental discharge and mandates disposal through a licensed chemical destruction plant or controlled incineration[5]. Furthermore, as a disodium salt of a carboxylic acid, aqueous solutions may be alkaline. If the pH of a waste solution exceeds 12.5, it would be classified as a corrosive hazardous waste (D002) under the Resource Conservation and Recovery Act (RCRA)[6].
Given this information, This compound waste must be treated as hazardous. Drain or general trash disposal is strictly prohibited.
| Potential Hazard | Classification | Justification |
| Skin/Eye Irritation | GHS Category 2 | Based on the classification of the parent Oleanolic acid compound[1][2]. |
| Corrosivity | Potential RCRA Characteristic (D002) | As a disodium salt, aqueous solutions may be basic (pH ≥ 12.5)[6]. |
| Environmental Hazard | Precautionary | Phthalate derivatives can pose environmental risks; disposal guidance for related salts advises against release into the environment[5][7]. |
Regulatory Framework: Adherence to EPA Guidelines
The U.S. Environmental Protection Agency (EPA) regulates laboratory waste under the Resource Conservation and Recovery Act (RCRA)[8]. As a non-household chemical waste from a laboratory that may exhibit hazardous characteristics, this compound falls under these regulations.
A key provision is the prohibition of "sewering" (disposing down the drain) of hazardous waste pharmaceuticals, a rule that applies to all healthcare and research facilities[8][9]. All waste generated from this compound must be collected, properly labeled, and disposed of through your institution's licensed hazardous waste management provider[10][11].
Disposal Decision & Laboratory Workflow
The following diagrams illustrate the decision-making process for classifying the waste and the subsequent workflow for its collection and temporary storage within the laboratory.
Caption: Waste classification decision process.
Caption: Step-by-step laboratory waste collection workflow.
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling chemical waste.
Part A: Solid Waste (Unused Reagent, Contaminated Weigh Boats, etc.)
-
Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This should be a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap. The container must be compatible with the waste.
-
Label the Container: Before adding any waste, affix a hazardous waste label. Fill it out completely with:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
List all components of any mixtures.
-
Associated Hazards: "Irritant," "Potential Corrosive," "Environmental Hazard."
-
Accumulation Start Date.
-
-
Transfer Waste: Carefully transfer solid waste into the labeled container using a funnel or spatula. Minimize the creation of dust.
-
Secure and Store: Tightly close the container. Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation. The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
Part B: Contaminated Labware (Pipette Tips, Vials, Gloves)
-
Gross Decontamination: Remove as much residual compound as possible. This residue should be disposed of as solid waste (Part A).
-
Collection: Place all contaminated disposable labware into the same solid hazardous waste container described in Part A. Do not mix with non-hazardous lab trash.
-
Non-Disposable Glassware: For glassware, rinse with a small amount of an appropriate solvent (e.g., ethanol or isopropanol) to remove residue. This rinsate is now hazardous waste and must be collected in a separate, clearly labeled liquid hazardous waste container. After rinsing, the glassware can typically be washed normally.
Part C: Aqueous Solutions (e.g., from experiments)
-
Do Not Neutralize (Unless part of a validated procedure): While the solution may be basic, in-lab neutralization of a hazardous waste stream is often considered "treatment" and requires a specific permit. It is safer and more compliant to dispose of the solution as-is.
-
Designate a Liquid Waste Container: Use a dedicated, compatible container (HDPE or glass) for corrosive liquid waste.
-
Label Correctly: Affix a hazardous waste label. List all chemical components by percentage, including water. For example: "this compound (1%), Water (99%)". Indicate the hazards: "Corrosive (Basic)," "Irritant."
-
Collect and Store: Collect all aqueous waste in this container. Keep the cap securely closed when not in use. Store in your SAA with secondary containment.
Emergency Spill Procedures
In the event of a spill, prioritize personal safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: For small, manageable spills, don appropriate PPE: two pairs of nitrile gloves, safety goggles, and a lab coat.
-
Contain the Spill:
-
Solids: Gently cover the spill with an absorbent material from a chemical spill kit. Avoid raising dust.
-
Liquids: Surround the spill with absorbent pads or booms to prevent it from spreading.
-
-
Clean-Up: Carefully scoop the absorbed material into a designated hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a damp cloth or towel. Place all cleaning materials into the hazardous waste container.
-
Dispose and Report: Label the spill clean-up waste as "Hazardous Waste: Spill Debris containing this compound." Report the incident to your lab supervisor and EHS as required by institutional policy.
By adhering to these procedures, you ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. fishersci.ie [fishersci.ie]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. bioservusa.com [bioservusa.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Navigating the Safe Handling of Oleanolic Acid Hemiphthalate Disodium Salt: A Guide for Laboratory Professionals
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount to fostering innovation and discovery. This guide provides essential, immediate safety and logistical information for the handling of Oleanolic acid hemiphthalate disodium salt, a derivative of the naturally occurring triterpenoid, Oleanolic acid. By moving beyond a simple checklist and delving into the causality behind safety protocols, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.
Understanding the Compound: Hazard Identification and Risk Assessment
While the parent compound, Oleanolic acid, is generally not classified as a hazardous substance, the introduction of the hemiphthalate disodium salt moiety can alter its chemical and toxicological properties.[1][2] Therefore, a thorough risk assessment is the critical first step before any handling procedures commence. The Safety Data Sheet (SDS) is the primary source of this information.
A comprehensive review of the available Safety Data Sheet for Oleanolic acid indicates that while it is not classified as a hazardous substance or mixture, standard laboratory precautions should be observed.[1] However, for this compound, it is imperative to consult the specific SDS provided by the manufacturer.[3][4][5] In the absence of a specific SDS, a conservative approach treating the compound as potentially hazardous is warranted.
Core Principles of Engagement:
-
Assume Potential for Irritation: Until specific toxicological data is available, treat this compound as a potential skin and eye irritant.
-
Minimize Aerosol Generation: As a powdered substance, inhalation of dust particles should be avoided.
-
Consult the Safety Data Sheet (SDS): This is the most crucial document for understanding the specific hazards of the compound you are using.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a cornerstone of laboratory safety, acting as a direct barrier between you and potential chemical exposure.[6][7] The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8] A face shield should be worn over safety glasses if there is a significant risk of splashing.[8] | Protects against accidental splashes of solutions or airborne powder that could cause eye irritation or injury.[6][9] |
| Hand Protection | Disposable nitrile gloves.[8] | Provides a barrier against skin contact. Gloves must be inspected for tears or holes before use and should be disposed of immediately after handling the compound or in case of contamination.[1] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[6][9] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. If there is a risk of generating significant dust, a NIOSH-approved respirator may be necessary.[6][9][10] | Prevents inhalation of fine particles. The necessity of respiratory protection should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the integrity of your research.
Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a well-ventilated space.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within easy reach to avoid unnecessary movement and potential spills.
-
Review the SDS: Always have the Safety Data Sheet readily accessible to all laboratory personnel involved in the procedure.[11]
Handling the Solid Compound:
-
Don Appropriate PPE: Before handling the container, put on your lab coat, safety glasses, and gloves.
-
Weighing: If possible, weigh the compound directly in a fume hood to contain any dust. Use a disposable weighing boat to prevent cross-contamination.
-
Avoid Dust Generation: Handle the solid material gently to minimize the creation of airborne dust. If transferring the powder, do so slowly and close to the receiving vessel.
Preparing Solutions:
-
Solvent Addition: When preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Mixing: If using a magnetic stirrer, start at a low speed and gradually increase to prevent splashing. For manual mixing, cap the container securely before agitation.
Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface with your bare hands) and dispose of them in the designated waste container.[1]
-
Hand Washing: Wash your hands thoroughly with soap and water after completing the work and before leaving the laboratory.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.[11][12]
Waste Segregation and Storage:
-
Solid Waste: All solid waste contaminated with this compound, including weighing boats, gloves, and paper towels, should be placed in a clearly labeled, sealed plastic bag or a designated solid waste container.[11]
-
Liquid Waste: Unused solutions containing the compound should be collected in a compatible, leak-proof container with a secure screw-top lid.[11][13] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and approximate concentration.
-
Container Management: Do not overfill waste containers; leave at least 10% headspace to allow for expansion.[13] Store waste containers in a designated satellite accumulation area away from general laboratory traffic.[12][13]
Disposal Procedure:
-
Never pour chemical waste down the drain. [12]
-
Follow your institution's specific guidelines for hazardous waste disposal. This typically involves contacting your Environmental Health and Safety (EHS) department for waste pickup.[12]
-
Empty containers that held the compound should be managed according to your institution's policy. Some may require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be discarded as regular trash.[14]
Visualization of the Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Safe Handling and Disposal Workflow.
Conclusion
The responsible and safe handling of chemical compounds like this compound is foundational to successful research. By understanding the rationale behind each safety measure and adhering to a structured operational and disposal plan, you contribute to a culture of safety within your laboratory. This guide provides a framework for these practices, but it is essential to always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet.
References
- 1. times-bio.com [times-bio.com]
- 2. carlroth.com [carlroth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. falseguridad.com [falseguridad.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
